N-Methylpyrrolidone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | N-METHYL-2-PYRROLIDONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-METHYL-2-PYRROLIDONE | |
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Related CAS |
26876-92-6 | |
| Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6020856 | |
| Record name | N-Methyl-2-pyrrolidone | |
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Molecular Weight |
99.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |
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| Record name | 2-Pyrrolidinone, 1-methyl- | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |
| Record name | N-METHYL-2-PYRROLIDONE | |
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Flash Point |
204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |
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| Record name | N-Methyl-2-pyrrolidone | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |
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Density |
1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |
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Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |
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Vapor Pressure |
0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |
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Impurities |
Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |
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Color/Form |
Clear liquid | |
CAS No. |
872-50-4, 30207-69-3, 51013-18-4 | |
| Record name | N-METHYL-2-PYRROLIDONE | |
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| Record name | Methylpyrrolidone [NF] | |
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| Record name | Pyrrolidinone, methyl- | |
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| Record name | Methyl pyrrolidone | |
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Melting Point |
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Foundational & Exploratory
N-Methylpyrrolidone: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
N-Methylpyrrolidone (NMP), a versatile aprotic solvent, has garnered significant attention in the pharmaceutical sciences for its exceptional solubilizing properties and its role as a penetration enhancer in drug delivery systems. This technical guide provides an in-depth overview of the fundamental properties of NMP, detailed experimental protocols for its application in research, and an exploration of its biological interactions, making it an essential resource for professionals in drug development and related scientific fields.
Core Physicochemical and Safety Properties
This compound (C₅H₉NO) is a colorless to light-yellow liquid with a faint amine-like odor. It is a polar aprotic solvent, highly miscible with water and a wide range of organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. This broad miscibility is a key attribute for its use in diverse chemical processes and formulations.
Physicochemical Data
The fundamental physicochemical properties of NMP are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₉NO | |
| Molecular Weight | 99.13 g/mol | |
| Appearance | Clear, colorless to slightly yellow liquid | |
| Odor | Faint, amine-like or "fishlike" | |
| Density | 1.028 - 1.03 g/cm³ at 25°C | |
| Boiling Point | 202 - 204°C | |
| Melting/Freezing Point | -24°C | |
| Flash Point | 91°C (196°F) | |
| Autoignition Temperature | 245°C (473°F) | |
| Vapor Pressure | 0.324 hPa at 20°C | |
| Viscosity | 1.661 mPa·s at 25°C | |
| log P (Octanol/Water) | -0.40 to -0.5 | |
| Water Solubility | Miscible in all proportions |
Safety and Handling
NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation. Studies have indicated that exposure to NMP may pose a risk of developmental toxicity. Therefore, it is crucial to handle NMP with appropriate personal protective equipment (PPE), including gloves, goggles, and in a well-ventilated area or under a chemical fume hood.
| Hazard Statement | GHS Classification | References |
| May damage the unborn child | Repr. 1B | |
| Causes serious eye irritation | Eye Irrit. 2 | |
| Causes skin irritation | Skin Irrit. 2 | |
| May cause respiratory irritation | STOT SE 3 |
Applications in Pharmaceutical Research
NMP's unique properties make it a valuable excipient in pharmaceutical formulations, primarily as a solubilizing agent and a penetration enhancer for transdermal drug delivery.
Solubility Enhancement
NMP is a powerful solvent for a wide array of poorly soluble drugs. Its mechanism of action is twofold: it acts as a cosolvent and as a complexing agent. The non-polar carbon backbone of NMP can disrupt the hydrogen-bonded structure of water, while its planar non-polar region can engage in hydrophobic interactions with drug molecules, forming complexes that enhance solubility. Studies have shown that NMP can increase the solubility of some drugs by as much as 800-fold in a 20% v/v aqueous solution.
Transdermal Drug Delivery
As a penetration enhancer, NMP facilitates the transport of both hydrophilic and hydrophobic drugs across the skin barrier. It is believed to interact with the lipids and keratin in the stratum corneum, thereby increasing its permeability.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving NMP in a research setting.
In Vitro Solubility Assay
This protocol outlines the steps to determine the solubility of a poorly soluble drug in the presence of NMP as a cosolvent, using the shake-flask method for thermodynamic solubility.
Materials:
-
Test compound (poorly soluble drug)
-
This compound (NMP), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of NMP-PBS Cosolvent Systems: Prepare a series of NMP-PBS solutions with varying concentrations of NMP (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v).
-
Sample Preparation: Add an excess amount of the test compound to separate vials containing each of the prepared cosolvent systems and a control (100% PBS).
-
Equilibration: Tightly seal the vials and place them in an orbital shaker/incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the suspensions to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant from each vial. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved drug.
-
Data Analysis: Construct a solubility profile by plotting the drug solubility against the percentage of NMP in the cosolvent system.
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the use of Franz diffusion cells to evaluate the effect of NMP on the transdermal permeation of a drug.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or porcine skin)
-
Test formulation (with and without NMP)
-
Receptor solution (e.g., PBS, pH 7.4)
-
Water bath with circulator
-
Magnetic stirrer
-
HPLC system with UV detector
-
Syringes and needles
Procedure:
-
Membrane Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Carefully remove any subcutaneous fat. Hydrate the skin in PBS for a specified time before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the membrane and the receptor solution.
-
Temperature Equilibration: Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate.
-
Application of Formulation: Apply a precise amount of the test formulation (with or without NMP) evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Quantification: Analyze the collected samples using a validated HPLC method to determine the concentration of the drug that has permeated through the skin.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss). The permeability coefficient (Kp) can also be calculated.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Biological Interactions and Signaling Pathways
Recent research has begun to uncover the bioactive properties of NMP beyond its role as a solvent. Notably, NMP has been shown to possess anti-inflammatory effects through the activation of the transcription factor Krüppel-like factor 2 (KLF2).
NMP-Mediated Activation of the KLF2 Signaling Pathway
KLF2 is a key regulator of endothelial function and plays a crucial role in maintaining vascular homeostasis and suppressing inflammation. NMP has been demonstrated to increase the expression of KLF2 in endothelial cells. The activation of KLF2 by NMP initiates a cascade of downstream events with significant therapeutic implications.
Upstream Regulation: The induction of KLF2 expression by NMP is thought to be mediated through the MEK5/ERK5/MEF2 signaling pathway.
Downstream Effects:
-
Inhibition of NF-κB Signaling: KLF2 is a potent inhibitor of the pro-inflammatory NF-κB pathway. By upregulating KLF2, NMP can suppress the expression of NF-κB target genes, including adhesion molecules (e.g., VCAM-1) and pro-inflammatory cytokines.
-
Induction of Endothelial Nitric Oxide Synthase (eNOS): KLF2 is a transcriptional activator of eNOS, an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties.
-
Suppression of TGF-β Signaling: KLF2 can inhibit the pro-fibrotic and pro-inflammatory effects of transforming growth factor-beta (TGF-β) by inducing the expression of the inhibitory Smad7.
Caption: NMP activates the KLF2 signaling pathway, leading to anti-inflammatory effects.
Conclusion
This compound is a multifaceted compound with significant utility in pharmaceutical research and development. Its robust solubilizing capabilities and its function as a penetration enhancer make it an invaluable tool for formulating poorly soluble drugs and developing novel transdermal delivery systems. Furthermore, the emerging understanding of its bioactive properties, particularly its anti-inflammatory effects mediated through the KLF2 pathway, opens new avenues for its therapeutic application. This guide provides researchers with the fundamental knowledge and practical protocols necessary to effectively and safely utilize NMP in their scientific endeavors. As with any chemical, adherence to safety guidelines is paramount to ensure responsible research practices.
The Synthesis of N-Methylpyrrolidone: A Technical Guide to the Reaction of Gamma-Butyrolactone and Methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylpyrrolidone (NMP), a versatile aprotic solvent, finds extensive application in the pharmaceutical, petrochemical, and electronics industries due to its exceptional solvency and high thermal and chemical stability.[1] The predominant industrial synthesis route involves the reaction of gamma-butyrolactone (GBL) with methylamine. This technical guide provides an in-depth overview of this synthesis, detailing the underlying reaction mechanism, various process methodologies, and critical operational parameters. It aims to serve as a comprehensive resource for researchers, chemists, and professionals in drug development and chemical manufacturing.
Introduction
N-Methyl-2-pyrrolidone (NMP) is a polar, aprotic, and high-boiling organic solvent completely miscible with water and a wide range of other organic solvents.[2] Its unique properties make it an ideal medium for numerous chemical reactions and a key component in various industrial processes, including the manufacturing of polymers, paint stripping, and as a formulation agent in pharmaceuticals.[3][4] The most economically viable and widely adopted method for NMP production is the reaction between gamma-butyrolactone (GBL) and methylamine.[5] This process is valued for its high yield and the purity of the resulting product.[6]
This whitepaper will explore the core principles of NMP synthesis from GBL and methylamine, covering both batch and continuous production processes. It will provide a detailed examination of the reaction kinetics, process parameters, and purification techniques, supported by quantitative data and experimental protocols derived from established literature and patents.
Reaction Mechanism and Kinetics
The synthesis of NMP from GBL and methylamine proceeds via a two-step mechanism:
-
Ring-opening addition: The process initiates with the nucleophilic attack of methylamine on the carbonyl carbon of GBL. This exothermic reaction leads to the opening of the lactone ring and the formation of an intermediate, N-methyl-γ-hydroxybutanamide (NMH).[2] This initial reaction is reversible and can occur at lower temperatures.[2]
-
Cyclization via dehydration: The intermediate NMH then undergoes an intramolecular cyclization at elevated temperatures, resulting in the formation of NMP and a molecule of water.[2] This dehydration and ring-closure step is the rate-determining step of the overall reaction.
The overall reaction can be represented as follows:
C₄H₆O₂ (GBL) + CH₅N (Methylamine) → C₅H₁₁NO₂ (NMH) → C₅H₉NO (NMP) + H₂O
The kinetics of the reaction between methylamine and γ-butyrolactone have been studied, with molar enthalpies and rate constants determined at different temperatures.[7]
Experimental Protocols and Process Parameters
The synthesis of NMP can be carried out using either a batch (discontinuous) or a continuous process. The choice of method often depends on the desired scale of production and available equipment.
Batch Synthesis
In a laboratory or small-scale production setting, a batch process is often employed.
Experimental Protocol:
-
Charging the Reactor: A high-pressure autoclave or a similar stirred reactor is charged with γ-butyrolactone (GBL) and methylamine (MMA). An excess of methylamine is typically used to ensure the complete conversion of GBL, which simplifies the subsequent purification process as the boiling points of GBL (204-205°C) and NMP (202°C) are very close.[2] The molar ratio of methylamine to GBL can range from 1.1 to 5.5.[1][8][9] Water can also be added to the reaction mixture, as it has been shown to increase the selectivity for NMP.[2]
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 200°C to 300°C.[1] The pressure is maintained between 5.0 and 10.0 MPa to keep the reactants in the liquid phase.[1][2] The reaction is typically allowed to proceed for 2 to 4 hours.[2]
-
Purification: After the reaction is complete, the crude product mixture is cooled. The unreacted excess methylamine is recovered and can be recycled.[2] The remaining mixture, containing NMP, water, and any byproducts, is then subjected to fractional distillation to isolate high-purity NMP.[2][3]
Continuous Synthesis
For industrial-scale production, a continuous process is more efficient and economical. This process is often carried out in a series of reactors.
Experimental Protocol:
-
Feed Preparation and Mixing: Gamma-butyrolactone (GBL) and methylamine (either pure or as a mixture of methylamines) are continuously fed into a static mixer.[10] The molar ratio of methylamines to GBL is typically maintained at around 1.2:1.[10] The initial exothermic reaction raises the temperature of the mixture.[9]
-
Staged Reaction: The reaction mixture then flows through a series of reactors, typically three, where the temperature is incrementally increased.[10][11]
-
Stage 1: The first reactor operates at a temperature between 150°C and 220°C with a residence time of 10 to 40 minutes. In this stage, the primary reaction is the formation of the N-methyl-γ-hydroxybutanamide (NMH) intermediate.[10][12]
-
Stage 2: The mixture then enters the second reactor, where the temperature is raised to between 220°C and 270°C. The residence time in this stage is typically 1 to 3 hours, promoting the cyclization of NMH to NMP.[10]
-
Stage 3: The final stage operates at a higher temperature, ranging from 250°C to 310°C, with a residence time of 0.5 to 2 hours, to drive the reaction to completion.[10]
-
-
Pressure Maintenance: Throughout the continuous process, the pressure is maintained between 40 and 100 bar to ensure the reactants remain in the liquid phase.[10][11]
-
Purification: The effluent from the final reactor, containing NMP, water, unreacted methylamines, and byproducts, is sent to a purification section. This typically involves a series of distillation columns to separate the components. Unreacted methylamines and any formed methanol (if mixed amines are used) can be recycled back into the process.[10][11][13] The final product is a high-purity NMP (typically >99.5%).[6]
Data Presentation
The following tables summarize the key quantitative data from various sources for the synthesis of NMP from GBL and methylamine.
Table 1: Batch Process Parameters for NMP Synthesis
| Parameter | Value | Reference |
| Reactants | GBL, Monomethylamine (MMA) | [2] |
| Molar Ratio (MMA:GBL) | 1.5:1 to 1.8:1 | [2] |
| Temperature | 240 - 285 °C | [2] |
| Pressure | 5.0 - 8.0 MPa | [2] |
| Reaction Time | 2 - 3 hours | [2] |
| Yield | Up to 99% | [2] |
Table 2: Continuous Process Parameters for NMP Synthesis (Three-Stage Reactor System)
| Parameter | Stage 1 | Stage 2 | Stage 3 | Reference |
| Temperature | 150 - 220 °C | 220 - 270 °C | 250 - 310 °C | [10][11] |
| Pressure | 40 - 100 bar | 40 - 100 bar | 40 - 100 bar | [10][11] |
| Residence Time | 10 - 40 min | 1 - 3 hr | 0.5 - 2 hr | [10] |
| GBL Conversion | - | - | > 98% | [1] |
| NMP Selectivity | - | - | > 95% | [1] |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of NMP from GBL and methylamine.
Experimental Workflow for Continuous Synthesis
Caption: Experimental workflow for the continuous synthesis of NMP.
Analytical Methods for Quality Control
To ensure the purity of the final NMP product and to monitor the reaction progress, various analytical techniques are employed. Gas chromatography (GC) is a common method for analyzing NMP.[14] Different detectors can be used with GC, such as Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS).[14] For more detailed analysis, especially in pharmaceutical applications, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) can be utilized for the quantification of NMP and any impurities.[15]
Conclusion
The synthesis of this compound from gamma-butyrolactone and methylamine is a well-established and efficient industrial process. This technical guide has provided a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols for both batch and continuous synthesis, and a summary of critical process parameters. The provided data and visualizations offer a valuable resource for researchers and professionals involved in the synthesis and application of this important solvent. By understanding the key aspects of this synthesis, it is possible to optimize reaction conditions to achieve high yields and purity of NMP for various high-tech applications.
References
- 1. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents [patents.google.com]
- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. Gulf Bio Analytical [gulfbioanalytical.com]
- 5. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. hhxny.chemchina.com [hhxny.chemchina.com]
- 7. Studies on Thermokinetics of the Reaction Between Methylamine and X-Butyrolactone [cjcu.jlu.edu.cn]
- 8. US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 9. allindianpatents.com [allindianpatents.com]
- 10. PROCESS FOR THE PRODUCTION OF N-METHYL PYRROLIDONE USING GAMMA BUTYROLACTONE AND MIXED METHYLAMINES AS STARTING MATERIALS - Patent 1246798 [data.epo.org]
- 11. US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]
- 12. US6248902B1 - Process for the production of N-methyl pyrrolidone - Google Patents [patents.google.com]
- 13. CN1189457C - Process for production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of N-Methylpyrrolidone
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent widely utilized across various sectors, including pharmaceuticals, electronics, petrochemical processing, and polymer manufacturing.[1][2] Its efficacy stems from a unique combination of high solvency, thermal and chemical stability, and miscibility with a broad range of other solvents.[2][3] This guide provides a detailed overview of the core physicochemical properties of NMP, complete with experimental protocols and structured data for ease of reference.
General and Physical Properties
NMP is a clear, colorless to pale yellow liquid with a faint, amine-like or "fishlike" odor.[3][4][5] It is hygroscopic, meaning it readily absorbs moisture from the air, and is completely miscible with water at all temperatures.[3][4][6] This high affinity for water and a wide array of organic solvents—including alcohols, ethers, ketones, and aromatic hydrocarbons—makes it an exceptionally versatile solvent.[1][2][5]
| Identifier | Value | Source(s) |
| IUPAC Name | 1-methylpyrrolidin-2-one | [4] |
| CAS Number | 872-50-4 | [7] |
| Molecular Formula | C5H9NO | [8] |
| Molecular Weight | 99.13 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [3][7][9] |
Thermal and Density Properties
NMP is characterized by a high boiling point and a low freezing point, which allows for its use across a broad range of temperatures.[3][10] These thermal properties, combined with its high flash point, contribute to its ease of handling in industrial applications.[2][10]
| Property | Value | Condition(s) | Source(s) |
| Boiling Point | 202 - 204 °C | at 760 mmHg | [7][8][9][11] |
| Melting/Freezing Point | -24 to -25 °C | [3][4][7][8] | |
| Density | 1.028 - 1.03 g/cm³ | at 25 °C | [1][3][7][8] |
| Vapor Pressure | 0.29 - 0.324 hPa | at 20 °C | [12][13] |
| Vapor Density | 3.4 - 3.42 | (Air = 1) | [11][12] |
Optical, Electrical, and Other Properties
The physicochemical profile of NMP is further defined by its optical and electrical characteristics, which are critical for applications in electronics and analytical chemistry. Its high dielectric constant and dipole moment are indicative of its polar nature.[9][14]
| Property | Value | Condition(s) | Source(s) |
| Refractive Index | 1.4684 - 1.4700 | at 20 °C | [1][4][12] |
| Surface Tension | 41 mN/m | at 25 °C | [1][12] |
| Viscosity | 1.661 - 1.67 mPa·s | at 25 °C | [12][14] |
| Dielectric Constant | 32.2 | at 25 °C, 10 kHz | [1][12][14] |
| Octanol/Water Partition Coefficient (log P) | -0.40 to -0.46 | at 25 °C | [9][15] |
Safety and Flammability Data
While NMP has relatively low volatility, understanding its flammability is crucial for safe handling. It is classified as a combustible liquid.[15][16]
| Property | Value | Method | Source(s) |
| Flash Point | 86 - 91 °C | Closed Cup | [4][8][12][16] |
| Autoignition Temperature | 245 °C | [12][16][17] | |
| Lower Explosive Limit | 1.3% | (in air) | [13][16] |
| Upper Explosive Limit | 9.5% | (in air) | [13][16] |
Experimental Protocols
The accurate determination of physicochemical properties is essential for quality control and regulatory compliance. Standardized methods, such as those from OECD and ASTM, are widely used.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical analysis of a solvent like NMP.
Caption: Workflow for the physicochemical characterization of this compound.
Methodology for Key Experiments
1. Determination of Boiling Point (Based on OECD Guideline 103)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[18][19][20] Several methods are acceptable, including ebulliometers, dynamic methods, and differential scanning calorimetry (DSC).[18][19][21]
-
Principle (DSC Method): A sample of the substance and a reference material are subjected to the same controlled temperature program.[21] When the sample boils, the endothermic phase transition results in a detectable change in heat flow relative to the reference. This change is recorded as a peak on a thermogram, and the onset temperature of this peak is determined as the boiling point.[21]
-
Apparatus: Differential Scanning Calorimeter, sample pans (e.g., aluminum), analytical balance.
-
Procedure:
-
Calibrate the instrument using high-purity standards with known boiling points.
-
Accurately weigh a small amount of NMP (typically 1-10 mg) into a volatile sample pan.
-
Seal the pan hermetically, and pierce the lid to allow for vapor escape during boiling.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow versus temperature to obtain the thermogram.
-
Determine the extrapolated onset temperature of the endothermic peak, which corresponds to the boiling point.
-
2. Determination of Kinematic Viscosity (Based on ASTM D445)
This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[22][23][24]
-
Principle: Kinematic viscosity is determined by measuring the flow time of a liquid through a capillary.[25] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the liquid's density.[22][26] The method is intended for Newtonian liquids, where shear stress is proportional to the shear rate.[23][24]
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of NMP.
-
Charge the viscometer with the NMP sample, ensuring it is free of air bubbles.
-
Place the viscometer in a constant temperature bath (e.g., 25 °C) until the sample reaches thermal equilibrium.
-
Using suction, draw the liquid level up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least twice. The flow times should be within agreement.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.
-
3. Determination of Flash Point (Based on ASTM D92 - Cleveland Open Cup)
The flash point is the lowest temperature at which a substance's vapors will ignite when an ignition source is passed over it.[27][28] The Cleveland Open Cup method is suitable for liquids with flash points above 79°C.[27][29]
-
Principle: The sample is heated in an open brass cup at a controlled rate.[29][30] A small test flame is passed across the surface of the liquid at specified temperature intervals.[30] The flash point is the temperature at which a brief flash is observed.[28][31]
-
Apparatus: Cleveland Open Cup apparatus (brass cup, heating plate), temperature sensor, test flame applicator.
-
Procedure:
-
Fill the clean, dry cup with the NMP sample to the filling mark.
-
Heat the sample initially at a rapid rate, then reduce the heating rate to 5-6 °C/min as the expected flash point is approached.[31]
-
At regular intervals (e.g., every 2 °C), pass the test flame across the center of the cup.
-
Record the temperature at which a distinct flash appears on the surface of the liquid. This is the observed flash point.
-
Correct the observed flash point for any deviation in ambient barometric pressure from standard pressure (101.3 kPa).
-
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. atamankimya.com [atamankimya.com]
- 3. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-Methyl-2-pyrrolidone CAS#: 872-50-4 [m.chemicalbook.com]
- 7. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]
- 8. N-Methyl-2-pyrrolidone | 872-50-4 | FM09696 | Biosynth [biosynth.com]
- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 10. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 11. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pt.tnjchem.com [pt.tnjchem.com]
- 13. This compound - MSDS [p2infohouse.org]
- 14. This compound [stenutz.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ICSC 0513 - N-METHYL-2-PYRROLIDONE [inchem.org]
- 17. Mobile [my.chemius.net]
- 18. books.google.cn [books.google.cn]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 22. store.astm.org [store.astm.org]
- 23. img.antpedia.com [img.antpedia.com]
- 24. intertekinform.com [intertekinform.com]
- 25. ASTM D445 - eralytics [eralytics.com]
- 26. tamson-instruments.com [tamson-instruments.com]
- 27. store.astm.org [store.astm.org]
- 28. precisionlubrication.com [precisionlubrication.com]
- 29. img.antpedia.com [img.antpedia.com]
- 30. ASTM D92 Flash Point Testing | Cleveland Open Cup Tester – Pentyl Labs - Pentyl Labs [pentyllabs.com]
- 31. koehlerinstrument.com [koehlerinstrument.com]
The Genesis of a Workhorse Solvent: An In-depth Technical Guide to the Discovery and Synthesis of N-Methylpyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-pyrrolidone (NMP), a versatile and powerful aprotic solvent, is a cornerstone in numerous industrial applications, ranging from the petrochemical and polymer industries to pharmaceuticals and lithium-ion battery fabrication.[1] Its utility stems from its high solvency, thermal and chemical stability, and miscibility with water and most organic solvents.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of N-Methylpyrrolidone synthesis. It delves into the core chemical principles, reaction mechanisms, and process parameters that have defined its production, from early laboratory curiosities to large-scale industrial manufacturing. Detailed experimental protocols, comparative data from key patents, and visualizations of reaction pathways and industrial processes are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development and other scientific fields.
A Historical Perspective on the Synthesis of this compound
The journey of this compound from a laboratory chemical to an industrial staple is a story of evolving chemical ingenuity. While early, small-scale syntheses existed, the impetus for large-scale production was driven by the burgeoning polymer and petrochemical industries in the mid-20th century.
A significant figure in the broader field of lactam synthesis was Walter Reppe, whose pioneering work in acetylene chemistry at BASF laid the groundwork for many industrial processes involving cyclic compounds.[3] Although not directly credited with the first synthesis of NMP, Reppe's development of high-pressure reactions involving acetylene and other small molecules revolutionized the production of many chemical intermediates, including those that could serve as precursors to lactams.[3]
The most pivotal development in the history of NMP synthesis was the establishment of the γ-butyrolactone (GBL) and methylamine route. An early mention of a similar process dates back to 1936 by Spath and Lunder, who described a reaction using a large excess of methylamine with GBL.[4] Later, in 1949, Elvain and Vozza detailed a discontinuous process that produced NMP with a yield of 90-93% after four hours at 280°C.[5] These early academic explorations paved the way for industrial giants like BASF and Mitsubishi Chemical Corporation to develop and refine continuous processes for NMP production, which remain the industry standard today.[2]
Over the years, other synthetic pathways have been explored, including the methylation of 2-pyrrolidone and routes starting from succinic acid or its derivatives.[6][7] However, these have largely remained of academic interest or have been superseded by the efficiency and cost-effectiveness of the GBL-methylamine reaction.[6]
Core Synthesis Methodologies
The Prevalent Industrial Route: γ-Butyrolactone and Methylamine
The reaction between γ-butyrolactone (GBL) and methylamine (CH₃NH₂) is the most common and economically viable method for the industrial production of NMP.[6] The overall reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening, followed by an intramolecular cyclization and dehydration to form the stable five-membered lactam ring of NMP.
The process is typically carried out in a continuous manner in a tubular or shaft reactor at elevated temperatures and pressures.[8] The reaction proceeds in two main steps:
-
Ring Opening: Methylamine acts as a nucleophile and attacks the carbonyl group of GBL, opening the ring to form the intermediate N-methyl-γ-hydroxybutanamide.[2] This initial reaction is reversible and can occur at lower temperatures.[2]
-
Cyclization and Dehydration: The intermediate, N-methyl-γ-hydroxybutanamide, then undergoes an intramolecular cyclization, eliminating a molecule of water to form this compound.[2] This step requires higher temperatures to drive the reaction to completion.[2]
To achieve high conversion and simplify the purification process, an excess of methylamine is often used.[2] The near-identical boiling points of NMP (202-204°C) and GBL (204-206°C) make their separation by fractional distillation challenging.[1][2] By ensuring the complete conversion of GBL, the purification train is simplified. The unreacted methylamine is typically recovered and recycled.[2]
The following table summarizes key parameters from various patented industrial processes for the synthesis of NMP from GBL and methylamine, offering a comparative look at the reaction conditions and outcomes.
| Patent/Reference | Molar Ratio (GBL:MMA) | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Notes |
| Elvain and Vozza (1949)[5] | Stoichiometric with excess MMA | 280 | - | 90-93 | - | Discontinuous process |
| Spath and Lunder (1936)[4] | 1:4 | - | - | ~90 (conversion) | - | Discontinuous process with large excess of MMA |
| US 7,227,029 B2 (BASF)[9] | 1:1.08 to 1:2 | 320-380 | 70-120 | >97 | >98 | Continuous process in a single stage |
| US 6,248,902 B1[5] | 1:1.05 to 1:1.4 | 170-310 (three stages) | 30-90 | >98 (conversion) | >95 | Continuous three-stage process |
| CN 1104635 A[10] | 1:1.2 (with water) | 220-290 | ≥60 | 97 | - | Batchwise reaction with aqueous MMA |
| JP-A2-10158238[10] | 1:1.1 (with water) | 280 | - | 99.9 | - | Batchwise reaction with water |
Alternative and Historical Synthesis Routes
While the GBL-methylamine route dominates industrial production, other methods for synthesizing NMP have been developed and are of academic and historical interest.
NMP can be synthesized by the methylation of 2-pyrrolidone.[6] This method involves reacting 2-pyrrolidone with a methylating agent, such as methanol or dimethyl carbonate.[11] While conceptually straightforward, this route often requires more stringent reaction conditions and can result in lower yields compared to the GBL-based process, limiting its industrial application.[6]
Another approach involves the reaction of succinic acid, succinic anhydride, or other derivatives with methylamine, followed by hydrogenation.[7] For instance, succinic anhydride can react with methylamine to form N-methylsuccinimide, which is then catalytically hydrogenated to yield NMP.[12] This multi-step process is generally less efficient than the direct synthesis from GBL.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound. The first protocol is a representative laboratory-scale procedure based on the industrial GBL-methylamine route, while the second outlines a method for the methylation of 2-pyrrolidone.
Laboratory-Scale Synthesis of NMP from γ-Butyrolactone and Methylamine
Objective: To synthesize this compound from γ-butyrolactone and an aqueous solution of methylamine in a batch process.
Materials:
-
γ-Butyrolactone (GBL, ≥99%)
-
Methylamine solution (40% in water)
-
High-pressure autoclave reactor with a magnetic stirrer, temperature controller, and pressure gauge
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge γ-butyrolactone and the aqueous methylamine solution. A molar ratio of GBL to methylamine of approximately 1:1.5 to 1:2 is recommended to ensure complete conversion of GBL.
-
Reaction: Seal the autoclave and begin stirring. Heat the reactor to a temperature in the range of 250-280°C. The pressure will rise due to the vapor pressure of the reactants and the water present. Maintain the reaction at this temperature for 2-4 hours.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Once cooled, carefully vent the excess pressure.
-
Work-up and Purification:
-
Transfer the reaction mixture to a distillation flask.
-
Perform a fractional distillation. The first fraction will likely contain water and any unreacted methylamine.
-
Collect the fraction boiling between 200-205°C, which corresponds to this compound.
-
To remove any residual water, the collected NMP can be dried over a suitable drying agent like anhydrous magnesium sulfate and then redistilled.
-
Expected Outcome: A colorless to pale yellow liquid with a yield of over 90%.
Synthesis of NMP via Methylation of 2-Pyrrolidone
Objective: To synthesize this compound by the methylation of 2-pyrrolidone using methanol as the methylating agent and a catalyst.
Materials:
-
2-Pyrrolidone
-
Methanol (anhydrous)
-
Ammonium bromide (catalyst)
-
High-pressure autoclave reactor with a magnetic stirrer and temperature controller
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Catalyst and Reactant Preparation: In a glass liner for the autoclave, add 2-pyrrolidone, a catalytic amount of ammonium bromide (e.g., ~5 mol%), and an excess of anhydrous methanol.
-
Reaction: Place the liner in the autoclave, seal the reactor, and begin stirring. Heat the reactor to 250°C and maintain this temperature for approximately 5 hours.
-
Cooling and Product Recovery: After the reaction, cool the reactor to room temperature. Open the reactor and remove the contents.
-
Purification:
-
Evaporate the excess methanol using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to separate NMP from unreacted 2-pyrrolidone and any byproducts.
-
Expected Outcome: A purified sample of this compound. The conversion and selectivity can be determined by techniques such as NMR or GC-MS.[11]
Visualizing the Synthesis of this compound
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a conceptual workflow for the industrial production of NMP.
Reaction Pathway: GBL to NMP
Caption: Reaction mechanism for the synthesis of NMP from GBL.
Industrial Production Workflow
References
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 3. Walter Reppe - Wikipedia [en.wikipedia.org]
- 4. US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]
- 5. US6248902B1 - Process for the production of N-methyl pyrrolidone - Google Patents [patents.google.com]
- 6. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 7. prepchem.com [prepchem.com]
- 8. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 9. US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 10. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to the Molecular Structure of N-Methylpyrrolidone
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of N-Methylpyrrolidone (NMP). It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this versatile solvent.
Molecular Structure and Chemical Properties
This compound (IUPAC name: 1-methylpyrrolidin-2-one) is a polar aprotic solvent.[1][2] Its structure consists of a five-membered lactam ring with a methyl group attached to the nitrogen atom.[3] This structure imparts a high boiling point, low vapor pressure, and excellent chemical and thermal stability.[1][4] NMP is miscible with water and most common organic solvents.[3]
The key structural features of NMP include the planar lactam group and the puckered four-carbon ring. The carbonyl group and the nitrogen atom of the lactam create a significant dipole moment, contributing to its high dielectric constant and making it an excellent solvent for a wide range of substances.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1][2][3] |
| Molar Mass | 99.133 g·mol⁻¹ | [3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Odor | Mild amine-like or fishlike | [2][4] |
| Density | 1.028 g/cm³ at 25 °C | [3][5] |
| Melting Point | -24 °C | [3][5] |
| Boiling Point | 202 to 204 °C | [3][5] |
| Flash Point | 91 °C | [3] |
| Autoignition Temperature | 245 °C | [3] |
| Solubility in water | Miscible | [3] |
| log P | -0.40 | [3] |
| Vapor Pressure | 0.29 mm Hg at 20 °C | [4] |
| Refractive Index | 1.4700 | [6] |
Spectroscopic Data
The molecular structure of this compound can be confirmed using various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.
| Spectroscopic Technique | Key Features and Observed Values | Reference |
| ¹H NMR | Signals corresponding to the methyl protons and the three methylene groups of the pyrrolidone ring. | [7][8] |
| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the three methylene carbons. | [8] |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the lactam at approximately 1680 cm⁻¹. C-H stretching and bending vibrations are also observed. | [9] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 99. Characteristic fragmentation patterns are also present. |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of gamma-butyrolactone (GBL) with methylamine.[3][10] This process is highly efficient and cost-effective.[10]
Synthesis Workflow
The synthesis of NMP from GBL and methylamine can be visualized as a two-step process.
Caption: Synthesis of NMP from GBL and methylamine.
Experimental Protocol: Synthesis from Gamma-Butyrolactone and Methylamine
The following is a generalized industrial-scale protocol for the synthesis of this compound.
Materials:
-
Gamma-butyrolactone (GBL)
-
Methylamine (anhydrous or aqueous solution)
-
Catalyst (optional, can be acidic or basic)
Procedure:
-
Reaction: Gamma-butyrolactone and an excess of methylamine are fed into a high-pressure reactor.[4] The reaction is typically carried out at a temperature of 250-300°C and a pressure of 60-120 bar.
-
Amidation: In the first step, methylamine reacts with GBL to form the intermediate N-methyl-4-hydroxybutanamide.[4]
-
Cyclization: The intermediate undergoes intramolecular cyclization via dehydration to form this compound.[4]
-
Purification: The crude product mixture, which contains NMP, water, and unreacted methylamine, is subjected to a series of distillation steps to separate the components.
-
Amine Removal: Unreacted methylamine is recovered by distillation and recycled back into the reactor.[4]
-
Dehydration: Water is removed in a subsequent distillation column.
-
Final Purification: The final product is purified by vacuum distillation to achieve high purity NMP (typically >99.5%).
-
Analytical Methods for this compound
Various analytical techniques are employed for the identification and quantification of this compound in different matrices.
Analytical Workflow
A typical workflow for the analysis of NMP in a biological sample, such as urine, is depicted below.
Caption: Analytical workflow for NMP determination.
Experimental Protocol: Quantification by HPLC-MS/MS
The following protocol outlines a method for the quantitative analysis of NMP in a biological matrix using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Materials and Reagents:
-
This compound analytical standard
-
Deuterated this compound (NMP-d3) as an internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
Instrumentation:
-
HPLC system with a suitable column (e.g., C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Prepare a calibration curve by spiking blank matrix with known concentrations of NMP standard.
-
Spike all samples, standards, and quality controls with the internal standard (NMP-d3) solution.
-
Dilute the samples with a suitable solvent, such as acetonitrile, to precipitate proteins and reduce matrix effects.
-
Centrifuge the samples and transfer the supernatant to autosampler vials.
-
-
HPLC Separation:
-
Inject the prepared samples onto the HPLC system.
-
Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient program should be optimized to achieve good separation of NMP from other matrix components.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify NMP and the internal standard.
-
Monitor specific precursor-to-product ion transitions for NMP (e.g., m/z 100 → 58) and NMP-d3 (e.g., m/z 103 → 61).
-
-
Quantification:
-
Integrate the peak areas for NMP and the internal standard.
-
Calculate the ratio of the peak area of NMP to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the NMP standards.
-
Determine the concentration of NMP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Toxicity and Metabolism
This compound is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[3] Studies in animals have shown that NMP can cause developmental toxicity.[11]
Metabolic Pathway
The metabolism of NMP in the body is an important aspect of its toxicological profile. The major metabolites include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).
Caption: Metabolic pathway of this compound.
This guide provides a foundational understanding of the molecular characteristics and handling of this compound for scientific professionals. Adherence to appropriate safety protocols is crucial when working with this compound.
References
- 1. hhxny.chemchina.com [hhxny.chemchina.com]
- 2. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 5. Chronic toxicity and oncogenicity of this compound (NMP) in rats and mice by dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
N-Methylpyrrolidone: A Comprehensive Technical Guide to its Solubility in Organic and Inorganic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpyrrolidone (NMP), a powerful, aprotic solvent, is a versatile workhorse in numerous scientific and industrial fields.[1] Its exceptional solvency for a wide range of organic and inorganic compounds, coupled with its high boiling point, low vapor pressure, and thermal stability, makes it an invaluable medium for a variety of applications, from polymer processing and synthesis to drug formulation and delivery.[2][3] This technical guide provides an in-depth exploration of the solubility of various substances in NMP, offering quantitative data, detailed experimental protocols, and visual representations of key workflows to support researchers, scientists, and drug development professionals in their work.
Core Properties of this compound
NMP's effectiveness as a solvent stems from its unique molecular structure, which features a polar amide group within a five-membered ring. This structure imparts a high dielectric constant and a large dipole moment, enabling it to dissolve a broad spectrum of compounds. It is completely miscible with water and soluble in most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[4][5]
Solubility of Organic Compounds in this compound
NMP is an excellent solvent for a wide array of organic compounds, including many polymers. The following table summarizes the solubility of selected organic compounds in NMP.
Table 1: Solubility of Selected Organic Compounds in this compound
| Compound Class | Compound | Solubility | Temperature (°C) |
| Polymers | Polystyrene | Soluble[6][7] | Ambient |
| Polymethyl Methacrylate (PMMA) | Soluble[6][8] | Ambient | |
| Polyacrylonitrile | Soluble[3] | Ambient | |
| Polycarbonate | Insoluble[3] | Ambient | |
| Polyethylene | Insoluble[3] | Ambient | |
| Polypropylene | Insoluble[3] | Ambient | |
| Poly(vinyl acetate) | Soluble[3] | Ambient | |
| Poly(vinyl chloride) (PVC) | Soluble[3] | Ambient | |
| Polyamide | Insoluble[3] | Ambient | |
| Polysulfone | Soluble[3] | Ambient | |
| Aromatic Hydrocarbons | Benzene | Miscible[5] | Ambient |
| Toluene | Soluble[6] | Ambient | |
| Naphthalene | Soluble[6] | Ambient | |
| Anthracene | Data not available | - | |
| Aliphatic Hydrocarbons | n-Heptane | Moderately Soluble[5] | Ambient |
| Cyclohexane | Soluble[6] | Ambient | |
| Other Organics | Acetone | Miscible[5] | Ambient |
| Chloroform | Miscible[5] | Ambient | |
| Diethyl Ether | Miscible[5] | Ambient | |
| Ethyl Acetate | Miscible[5] | Ambient | |
| Castor Oil | Miscible[5] | Ambient |
Solubility of Inorganic Compounds in this compound
NMP's high polarity also allows it to dissolve a variety of inorganic salts. This property is particularly useful in electrochemical applications and in certain chemical syntheses.
Table 2: Solubility of Selected Inorganic Compounds in this compound
| Compound | Formula | Solubility ( g/100g NMP) | Temperature (°C) |
| Lithium Chloride | LiCl | ~21-41 (in Methanol)[9][10] | 25 |
| Sodium Chloride | NaCl | Low, decreases with increasing NMP in water mixtures[11] | 25 |
| Potassium Chloride | KCl | Low, decreases with increasing NMP in water mixtures[11] | 25 |
| Rubidium Chloride | RbCl | Low, decreases with increasing NMP in water mixtures[11] | 25 |
| Cesium Chloride | CsCl | Low, decreases with increasing NMP in water mixtures[11] | 25 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The following are detailed protocols for determining the solubility of small molecules and polymers in NMP.
Protocol 1: Shake-Flask Method for Small Molecule Solubility (Adapted from USP <1236>)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[12][13]
1. Materials and Equipment:
-
Analyte (pure solid)
-
This compound (analytical grade)
-
Volumetric flasks
-
Screw-cap vials or test tubes with stoppers
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a compatible membrane, 0.45 µm or smaller)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)
2. Procedure:
-
Prepare a series of vials each containing a known volume of NMP.
-
Add an excess amount of the solid analyte to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium. The time to reach equilibrium should be established experimentally.
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a membrane filter that is chemically compatible with NMP and does not adsorb the analyte. The first few drops of the filtrate should be discarded.
-
Accurately dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted filtrate using a validated analytical method to determine the concentration of the dissolved analyte.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Protocol 2: Gravimetric Method for Polymer Solubility
This method provides a straightforward way to determine the solubility of a polymer in NMP.
1. Materials and Equipment:
-
Polymer sample (dry)
-
This compound (analytical grade)
-
Beakers or flasks with stoppers
-
Magnetic stirrer and stir bars or orbital shaker
-
Temperature-controlled bath or oven
-
Analytical balance
-
Filtration apparatus (e.g., vacuum filtration with a pre-weighed filter paper of appropriate pore size)
-
Drying oven
2. Procedure:
-
Accurately weigh a known amount of the dry polymer (e.g., 0.1 g) and place it into a beaker.[14]
-
Add a known volume or weight of NMP (e.g., 10 mL) to the beaker.[14]
-
Seal the beaker and stir the mixture at a constant temperature for 24-48 hours.[14] For some polymers, gentle heating may be required to facilitate dissolution.
-
After the mixing period, visually inspect the mixture. If the polymer has completely dissolved, it is considered soluble at that concentration.
-
If undissolved polymer remains, filter the mixture through a pre-weighed filter paper.
-
Wash the collected undissolved polymer on the filter paper with a small amount of a non-solvent for the polymer that is miscible with NMP (e.g., water or a specific alcohol) to remove any residual NMP solution.
-
Dry the filter paper with the undissolved polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Weigh the filter paper with the dried, undissolved polymer.
-
Calculate the amount of dissolved polymer by subtracting the weight of the undissolved polymer from the initial weight of the polymer.
-
Express the solubility as g/100 mL or other appropriate units.
Visualizing Key Workflows
The following diagrams, created using the DOT language, illustrate common workflows involving NMP.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is widely used in organic synthesis. NMP is often employed as a solvent in this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.[15]
Caption: General workflow for a Heck reaction using NMP as the solvent.
Conclusion
This compound's broad solvency and favorable physical properties establish it as a critical solvent in research, development, and manufacturing. This guide provides a foundational understanding of NMP's solubility characteristics with a range of organic and inorganic compounds. The detailed experimental protocols and workflow diagrams offer practical tools for scientists and professionals to effectively utilize NMP in their work. Further research to expand the quantitative solubility data, particularly with respect to temperature dependence, will continue to enhance the utility of this versatile solvent.
References
- 1. Lithium chloride - Wikipedia [en.wikipedia.org]
- 2. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bangslabs.com [bangslabs.com]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. Lithium chloride (data page) - Wikipedia [en.wikipedia.org]
- 10. Lithium Chloride | LiCl | CID 433294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Thermal Stability and Degradation of N-Methylpyrrolidone
For Researchers, Scientists, and Drug Development Professionals
N-Methylpyrrolidone (NMP), a versatile aprotic solvent, is widely utilized across various industries, including pharmaceuticals, for its exceptional solvency power and high thermal stability.[1][2] However, under certain conditions, NMP can undergo degradation, impacting its purity, performance, and potentially the stability of associated products. This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of NMP, supported by quantitative data, detailed experimental protocols, and visual representations of degradation mechanisms.
Thermal Stability Profile
NMP exhibits high thermal stability in the absence of water and air, with a decomposition temperature of approximately 350°C.[3] However, its stability is significantly influenced by the presence of oxygen, water, and catalysts, as well as by pH and temperature.
Key Factors Influencing NMP Stability:
-
Temperature: Elevated temperatures accelerate degradation, particularly in the presence of water or oxygen.[1][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures and in the presence of transition metal catalysts.[5] This process is often associated with a decrease in the pH of the NMP solution.[5][6]
-
Water: Water can facilitate hydrolytic degradation, which is significantly influenced by pH.
-
pH: NMP is more susceptible to hydrolysis under both acidic and alkaline conditions compared to a neutral environment.[7]
-
Catalysts: Transition metals, such as cobalt, can catalyze the oxidative degradation of NMP.[5]
Degradation Pathways
NMP primarily degrades through oxidation and hydrolysis. The specific pathway and resulting degradation products are dependent on the prevailing environmental conditions.
Oxidative Degradation
Oxidative degradation of NMP can proceed through several pathways, often initiated by radical species. The primary products of oxidation include N-methylsuccinimide (NMS), 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), and 1-formyl-2-pyrrolidone (FP).[5][8]
A proposed mechanism for the catalytic oxidation of NMP, for instance in the presence of a cobalt-sodium Y-zeolite catalyst and oxygen, involves the following pathways[5]:
-
Pathway I: Abstraction of a hydrogen atom from the methylene group adjacent to the nitrogen atom, leading to the formation of NMS.[5]
-
Pathway II: Abstraction of a hydrogen atom from the methyl group, resulting in the formation of FP.[5]
-
Pathway III: A speculative ring-opening mechanism that can lead to the formation of N-methyl-4-aminobutanoic acid (NM4ABA).[5]
Hydrolytic Degradation
Hydrolysis of NMP involves the cleavage of the amide bond and is catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the lactam ring of NMP opens to form N-methyl-4-aminobutanoic acid (NM4ABA).[9][10]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, NMP also undergoes hydrolysis to form the corresponding carboxylate salt of NM4ABA. The rate of hydrolysis is significantly accelerated by increased temperature and alkali concentration.[1][4]
Quantitative Degradation Data
The extent of NMP degradation is highly dependent on the specific conditions. The following tables summarize quantitative data from various studies.
Table 1: Products of Catalytic Oxidation of NMP [5]
| Degradation Product | Relative Retention Time (RRT) | Area % (Oxygen-rich) | Area % (Nitrogen-rich) |
| N-methylsuccinimide (NMS) | 0.67 | 15.0 | 2.8 |
| Unknown | 0.92 | 10.5 | 4.3 |
| 1-Formyl-2-pyrrolidone (FP) (tentative) | 1.16 | 11.4 | Not reported |
| N-methyl-4-aminobutanoic acid (NM4ABA) (tentative) | 0.27 | 2.5 | Not reported |
| Unknown | 1.52 | 2.1 | Not reported |
| Unknown | 1.82 | 1.5 | Not reported |
Conditions: NMP with Co-Na Y-52 zeolite catalyst at 80°C.
Table 2: Effect of Temperature and NaOH Concentration on NMP Hydrolysis [1][4]
| Temperature (°C) | NaOH Concentration | Observation |
| 80 - 190 | 0.5g in 90g NMP/10g H₂O | Hydrolysis rate increases dramatically above 120°C. |
| Room Temperature | 4% | 50-70% hydrolysis after 8 hours. |
Table 3: Thermal Decomposition in the Absence of Air and Water [3]
| Condition | Temperature | Observation |
| Inert atmosphere (N₂, etc.) | ~350°C | Significant decomposition begins. |
| Inert atmosphere | 200°C | Color may turn yellow, but usability is not affected. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability studies. Below are representative methodologies for assessing NMP degradation.
Analysis of NMP Purity and Degradation Products by Gas Chromatography (GC)
This method is suitable for quantifying NMP and its volatile degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8850 GC (or equivalent)
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm)
-
Inlet: Split/Splitless, 250°C
-
Carrier Gas: Helium, constant flow
-
Oven Program: 100°C (hold 2 min), ramp to 240°C at 10°C/min, hold 10 min
-
Detector: FID, 250°C
-
Injection Volume: 1 µL
Note: This is a representative method and may require optimization based on specific instrumentation and target analytes.
Multiplatform Approach for Oxidative Degradation Assessment[5]
This comprehensive approach combines several analytical techniques to monitor the progression of oxidative degradation.
Methodology:
-
pH Measurement: Monitor the pH of the NMP solution over time using a calibrated pH meter. A decrease in pH can indicate the formation of acidic degradation products.[5]
-
LC-UV Analysis: Separate and quantify NMP and its degradation products using a liquid chromatograph with a UV detector. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid.[5]
-
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): If metal catalysts are involved, ICP-OES can be used to measure the concentration of dissolved metals in the NMP solution, providing insights into corrosion and catalyst leaching.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identify unknown degradation products by coupling a liquid chromatograph to a mass spectrometer. This allows for the determination of the molecular weight and fragmentation patterns of the degradants.[5]
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition profile.
TGA Protocol for Liquid NMP:
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of NMP (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 400°C).
-
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
The derivative of the mass loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.
-
Forced Degradation (Stress Testing) in a Pharmaceutical Context
Forced degradation studies are performed to identify potential degradation products that may form under stress conditions, which helps in developing stability-indicating analytical methods.[11]
General Protocol for Forced Degradation of NMP-containing Formulations:
-
Sample Preparation: Prepare solutions of the drug product in NMP or a relevant solvent system. Prepare a placebo (formulation without the active pharmaceutical ingredient) and a control sample of NMP.
-
Stress Conditions: Expose the samples to a range of stress conditions:
-
Acidic Hydrolysis: Add a dilute acid (e.g., 0.1 N HCl) and heat (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Add a dilute base (e.g., 0.1 N NaOH) and heat (e.g., 60-80°C) for a defined period.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature or slightly elevated temperature.
-
Thermal Stress: Heat the sample at a high temperature (e.g., 80-100°C) in the absence of other stressors.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating method, typically HPLC with UV and/or MS detection, to separate and identify the degradation products.
Conclusion
While this compound is a thermally stable solvent, its degradation can be induced by factors such as high temperatures, the presence of water and oxygen, and catalytic influences. The primary degradation pathways are oxidation and hydrolysis, leading to a variety of degradation products. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the conditions that promote them is essential for ensuring product quality, stability, and regulatory compliance. The experimental protocols and data presented in this guide provide a framework for assessing the stability of NMP in various applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Oxidative Degradation of this compound (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bath.ac.uk [bath.ac.uk]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
N-Methylpyrrolidone (CAS 872-50-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Properties, Applications, and Biological Activity
N-Methyl-2-pyrrolidone (NMP), identified by CAS number 872-50-4, is a highly polar, aprotic organic solvent with a diverse range of applications across various industries, including pharmaceuticals, petrochemicals, and electronics.[1][2][3][4] Its unique combination of high solvency, low volatility, and miscibility with water and other organic solvents makes it a valuable tool for researchers and professionals in drug development.[5][6][7] This guide provides a detailed overview of the core properties, applications, biological activities, and safety considerations of NMP.
Physicochemical Properties
NMP is a colorless to slightly yellow liquid with a faint, amine-like odor.[2][8][9] Its high boiling point and thermal stability are advantageous for processes requiring elevated temperatures.[5] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 872-50-4 | [2][8] |
| Molecular Formula | C₅H₉NO | [2][6][9] |
| Molecular Weight | 99.13 g/mol | [2][6][9] |
| Appearance | Colorless to light yellow transparent liquid | [2][6] |
| Odor | Mild, fishy, or amine-like | [8][9] |
| Boiling Point | 202 to 204 °C | [3][6][10] |
| Melting Point | -24 °C | [3][6][10] |
| Density | 1.028 g/mL at 25 °C | [3][6] |
| Solubility in Water | Miscible in all proportions | [2][3][5][6] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, ethyl acetate, chloroform, and benzene | [2][6] |
| Vapor Pressure | 0.29 hPa at 20 °C | [11] |
| Flash Point | 91 °C | [6][10] |
| Autoignition Temperature | 245 °C | [6][10] |
| log P (Octanol/Water) | -0.40 to -0.54 | [5][6] |
| Viscosity (dynamic) | 1.796 mPas at 25 °C | [11] |
Applications in Pharmaceutical Sciences and Drug Development
NMP's excellent solubilizing power and low toxicity profile have established it as a critical excipient and solvent in the pharmaceutical industry.[1][12][13]
1. Drug Solubilization and Formulation: NMP is a highly effective solubilizing agent for poorly water-soluble drugs, significantly enhancing their bioavailability.[1][5] It has been shown to be a more efficient solubilizer than common solvents like ethanol and propylene glycol for a variety of drugs.[5] This property is crucial for developing both oral and parenteral drug formulations.[13] Its low viscosity is particularly advantageous for injectable formulations that require the use of fine-gauge needles.[13]
2. Transdermal Drug Delivery: NMP functions as a chemical penetration enhancer, facilitating the transdermal delivery of both hydrophilic and hydrophobic drugs.[13][14] It is incorporated into topical formulations, such as patches and ointments, to improve the absorption of active pharmaceutical ingredients through the skin.[1][14] For instance, it has been used to enhance the delivery of drugs like griseofulvin and lidocaine.[13][14]
3. Synthesis and Purification of Active Pharmaceutical Ingredients (APIs): As a high-boiling, polar aprotic solvent, NMP provides a stable reaction environment for the synthesis of various APIs.[1][2] It is used in the synthesis of anticancer drugs (e.g., Panobinostat, Lenalidomide), anti-inflammatory drugs (NSAIDs), and antiviral drugs.[1] Furthermore, its selective solvency is leveraged in the extraction, purification, and crystallization of drug compounds.[13]
Biological Activity and Signaling Pathways
Recent research has revealed that NMP is not merely an inert solvent but possesses intrinsic bioactive properties, particularly anti-inflammatory effects. This activity is mediated through its influence on key cellular signaling pathways.
Inhibition of NF-κB Signaling: NMP has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[15] It suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[15] This anti-inflammatory effect is mediated through the down-regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15]
Figure 1: NMP's inhibition of the NF-κB signaling pathway.
Activation of KLF2 Pathway: NMP has also been identified as an activator of Krüppel-like factor 2 (KLF2), a transcription factor with critical roles in endothelial function and inflammation.[16] By increasing the expression of KLF2 in monocytes and endothelial cells, NMP reduces the expression of pro-inflammatory cytokines and adhesion molecules.[16] This mechanism is significant in the context of vascular diseases like atherosclerosis. The anti-inflammatory effect of NMP on endothelial cells is dependent on KLF2.[16]
Figure 2: NMP's activation of the KLF2 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols derived from studies investigating NMP's properties.
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects
This protocol outlines a method to investigate the anti-inflammatory potential of NMP on macrophages, based on the findings that NMP inhibits LPS-induced inflammation.[15]
-
Cell Culture:
-
Culture RAW264.7 macrophage cells or primary bone marrow macrophages (mBMMs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
NMP Treatment and LPS Stimulation:
-
Seed the macrophages in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of NMP (e.g., 0.1, 1, 10 mM) or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein/cytokine analysis).
-
-
Analysis of Inflammatory Markers:
-
Quantitative PCR (qPCR): Extract total RNA from the cells. Synthesize cDNA and perform qPCR to measure the mRNA expression levels of inflammatory genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2).
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS, COX-2, and key NF-κB pathway proteins (e.g., phospho-IKK, IκBα).
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Profiling: Use a proteome profiler array or ELISA to measure the secretion of various cytokines and chemokines into the culture medium.
-
Figure 3: Workflow for assessing NMP's anti-inflammatory effects.
Protocol 2: Synthesis of Gold Nanostructures using NMP as a Reducing Agent
This protocol describes the use of NMP as a reducing agent in the synthesis of gold nanoparticles, highlighting its role in chemical reactions.[17]
-
Preparation of Solutions:
-
Prepare a stock solution of tetrachloroaurate trihydrate (HAuCl₄·3H₂O) in ultrapure water (e.g., 0.2 M).
-
Use anhydrous, 99.5% NMP as the solvent and reducing agent.
-
Use Polyvinylpyrrolidone (PVP) as a complexing and stabilizing agent.
-
-
Synthesis Procedure:
-
In a clean glass vial, add a specific volume of the HAuCl₄ stock solution to the NMP solvent.
-
Observe the initial color change, which indicates the partial reduction of Au(III) ions.
-
Add PVP to the NMP solution containing the gold precursor.
-
Allow the reaction to proceed at ambient conditions. The PVP will facilitate the final reduction step (Au(I) → Au(0)) and stabilize the resulting gold nanostructures.
-
-
Characterization:
-
Use UV-Vis spectroscopy to monitor the formation of gold nanoparticles by observing the characteristic surface plasmon resonance (SPR) peak.
-
Employ Transmission Electron Microscopy (TEM) to analyze the size, shape, and morphology of the synthesized gold nanostructures.
-
Safety and Toxicology
While NMP is considered to have low acute toxicity, proper handling and safety precautions are essential due to potential chronic effects.[1][10]
Toxicological Data Summary:
| Endpoint | Value | Species | Route | Reference |
| LD50 | 3600 - 4150 mg/kg | Rat | Oral | [11][18] |
| LD50 | >5000 mg/kg | Rat | Dermal | [18] |
| LD50 | 8 g/kg | Rabbit | Dermal | [19] |
| LC50 | >5.1 mg/L / 4h | Rat | Inhalation | [18][19] |
Health Effects and Handling Precautions:
-
Irritation: NMP can cause skin, eye, and respiratory tract irritation.[3][9][10][11][18] Repeated or prolonged skin contact may lead to mild irritation.[3]
-
Reproductive Toxicity: NMP is classified as a reproductive toxicant and may damage an unborn child.[6][9][10][11][18] Special instructions should be obtained before use, and exposure should be avoided for individuals who are pregnant, have recently given birth, or are breastfeeding.[19]
-
Absorption: NMP is readily absorbed through the skin, as well as via the gastrointestinal and respiratory tracts.[13][14]
-
Personal Protective Equipment (PPE): When handling NMP, it is crucial to wear appropriate PPE, including chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and protective clothing.[10][11][18] Work should be conducted in a well-ventilated area or under a chemical fume hood.[19]
-
Environmental Fate: NMP is readily biodegradable and not bioaccumulative, implying it will dissipate rapidly from soil and water and poses a low risk to the environment.[10]
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and rinse the skin with water/shower.[11][18]
-
Eye Contact: Rinse cautiously with clean, fresh water for several minutes, holding the eyelids apart.[18][19]
-
Ingestion: Seek immediate medical advice.[19]
In all cases of doubt or if symptoms persist, medical attention should be sought.[18]
References
- 1. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 2. What chemical solvent is nmp | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 3. N-Methyl-2-pyrrolidone CAS#: 872-50-4 [m.chemicalbook.com]
- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 5. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. nj.gov [nj.gov]
- 9. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dupont.co.uk [dupont.co.uk]
- 11. Mobile [my.chemius.net]
- 12. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 14. scispace.com [scispace.com]
- 15. N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. carlroth.com [carlroth.com]
- 19. fishersci.com [fishersci.com]
Spectroscopic Profile of N-Methylpyrrolidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylpyrrolidone (NMP), a widely used aprotic solvent in the pharmaceutical and chemical industries.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering key data points and experimental methodologies to support research and development activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the protons and carbon atoms in its five-membered lactam ring structure.
¹H NMR Spectroscopic Data
The proton NMR spectrum of NMP is characterized by three main signals corresponding to the methyl group and the two methylene groups of the pyrrolidone ring.
| Proton Assignment | Chemical Shift (δ) in ppm |
| -CH₃ (Methyl group) | ~2.8 |
| -CH₂-C=O (Methylene adjacent to carbonyl) | ~2.2 |
| -N-CH₂- (Methylene adjacent to nitrogen) | ~3.2 |
| -CH₂-CH₂-CH₂- (Central methylene) | ~1.9 |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.
¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides information on the different carbon environments within the NMP molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O (Carbonyl carbon) | ~175 |
| -N-C H₂- (Methylene carbon adjacent to nitrogen) | ~49 |
| -C H₂-C=O (Methylene carbon adjacent to carbonyl) | ~31 |
| -CH₃ (Methyl carbon) | ~29 |
| -CH₂-C H₂-CH₂- (Central methylene carbon) | ~18 |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (reagent grade)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm diameter)
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as a reference for the chemical shifts (0 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of NMP is dominated by a strong absorption band corresponding to the carbonyl group of the lactam.
IR Spectroscopic Data
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Amide I) | ~1680 - 1700 | Strong |
| C-H Stretch (Aliphatic) | ~2800 - 3000 | Medium-Strong |
| C-N Stretch | ~1290 - 1350 | Medium |
| CH₂ Bend | ~1400 - 1460 | Medium |
Note: Peak positions can be influenced by the sampling method (e.g., neat liquid, KBr pellet, ATR).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound (reagent grade)
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. The instrument directs an infrared beam into the ATR crystal, where it reflects internally and penetrates a small distance into the sample in contact with it.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary absorption is in the ultraviolet region, corresponding to the n → π* transition of the carbonyl group.
UV-Vis Spectroscopic Data
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| Water | ~215 - 230 | Not specified |
| Ethanol | ~215 - 230 | Not specified |
Note: The absorption maximum (λ_max) can be solvent-dependent. NMP itself shows absorbance below 450 nm, which can increase with the age of the sample.[3][4]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV absorption maximum of this compound.
Materials:
-
This compound (spectroscopic grade)
-
Spectroscopic grade solvent (e.g., ethanol or water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_max for optimal accuracy.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the sample cuvette with the prepared NMP solution, then fill it and place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample across the desired UV range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λ_max).
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of NMP.
References
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. How to measure this compound concentration? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. Considerations for spectroscopy of liquid-exfoliated 2D materials: emerging photoluminescence of N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Polymer Dissolution Using N-Methylpyrrolidone (NMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpyrrolidone (NMP) is a powerful, versatile, and polar aprotic solvent widely utilized across various scientific and industrial sectors, including polymer processing, pharmaceuticals, and electronics.[1][2][3] Its high boiling point, low volatility, and excellent thermal and chemical stability make it an ideal medium for dissolving a broad spectrum of polymers.[1][4] In the pharmaceutical industry, NMP's exceptional solvency and low toxicity profile are leveraged in drug synthesis and advanced drug delivery systems.[2][5][6] These application notes provide detailed protocols for the dissolution of several common polymers in NMP, along with quantitative solubility data and procedural workflows.
Quantitative Polymer Solubility in NMP
NMP is an effective solvent for a wide range of polymers. The following table summarizes the solubility of various polymers in NMP. It is important to note that polymer solubility can be influenced by factors such as molecular weight, crystallinity, and temperature.[7]
| Polymer Family | Specific Polymer | Solubility in NMP | Notes |
| Fluoropolymers | Polyvinylidene fluoride (PVDF) | Soluble (at least 242 g/L)[8] | Widely used in lithium-ion battery electrodes.[9] |
| Acrylonitriles | Polyacrylonitrile (PAN) | Soluble[10][11] | Commonly used in the production of carbon fibers and membranes. |
| Sulfones | Polysulfone (PSF) | Soluble[12][13] | NMP is considered one of the best solvents for PSF in membrane fabrication.[13] |
| Sulfones | Polyethersulfone (PES) | Soluble[14] | The solvent dissolution power for PES is ranked with NMP being superior to many other solvents.[14] |
| Polyimides | Aromatic Polyimides | Generally Soluble[15] | Solubility can vary based on the specific monomer composition. |
| Cellulosics | Cellulose Acetate | Soluble | - |
| Cellulosics | Cellulose Nitrate | Soluble | - |
| Cellulosics | Ethyl Cellulose | Soluble | - |
| Polyesters | Polyethylene terephthalate (PET) | Partially Soluble/Swells | Higher temperatures can improve solubility. |
| Vinyls | Polyvinyl chloride (PVC) | Soluble | - |
| Vinyls | Polyvinylpyrrolidone (PVP) | Soluble | - |
| Polyamides | Aromatic Polyamides (Aramids) | Soluble | Used in the production of high-performance fibers like Kevlar and Twaron. |
| Polyurethanes | Polyurethane (PUR) | Soluble | - |
| Epoxies | Epoxy Resins | Soluble | - |
This table is a summary of information from multiple sources. The solubility is generally described at room temperature unless otherwise noted. For partially soluble polymers, heating may be required to achieve dissolution.
Experimental Protocols
Protocol 1: Dissolution of Polyvinylidene Fluoride (PVDF) in NMP
This protocol outlines the procedure for preparing a PVDF solution in NMP, commonly used for casting membranes and fabricating battery electrodes.
Materials and Equipment:
-
Polyvinylidene Fluoride (PVDF) powder
-
This compound (NMP), anhydrous grade
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Balance
-
Fume hood
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Perform all steps in a well-ventilated fume hood due to the nature of the solvent.
-
-
Weighing:
-
Determine the desired concentration of the PVDF solution. For battery electrode slurries, concentrations typically range from 4-10% w/v.[9]
-
Weigh the required amount of PVDF powder using a balance.
-
Measure the corresponding volume of NMP.
-
-
Mixing:
-
Place the magnetic stir bar into the beaker or flask.
-
Add the measured volume of NMP to the vessel.
-
Begin stirring the NMP at a moderate speed.
-
-
Dissolution:
-
Slowly add the pre-weighed PVDF powder to the stirring NMP. Adding the polymer gradually prevents the formation of large agglomerates that are difficult to dissolve.
-
Once all the PVDF has been added, cover the beaker or flask to prevent solvent evaporation and atmospheric moisture absorption.
-
Continue stirring the mixture. For some grades of PVDF, dissolution can be achieved at room temperature with prolonged stirring (several hours to overnight).[16]
-
-
Heating (Optional):
-
To accelerate the dissolution process, the solution can be gently heated.
-
Set the heating mantle or hot plate to a temperature between 50-70°C. Caution: Do not exceed the recommended temperature, as high temperatures can cause polymer degradation.
-
Continue stirring until the PVDF is completely dissolved, resulting in a clear and homogeneous solution.
-
-
Cooling and Storage:
-
If heating was applied, allow the solution to cool to room temperature.
-
Store the prepared PVDF-NMP solution in a tightly sealed container to prevent solvent evaporation and moisture uptake.
-
Protocol 2: Dissolution of Polyacrylonitrile (PAN) in NMP
This protocol describes the preparation of a PAN solution in NMP, often used for spinning fibers and preparing ultrafiltration membranes.
Materials and Equipment:
-
Polyacrylonitrile (PAN) powder
-
This compound (NMP)
-
Round-bottom flask or sealed container
-
Mechanical stirrer or magnetic stirrer
-
Heating and stirring apparatus
-
Balance
-
Fume hood
Procedure:
-
Preparation:
-
Work in a fume hood and ensure all equipment is clean and dry.
-
-
Weighing:
-
Typical concentrations for PAN solutions in NMP for membrane casting are between 15-20 wt.%.[10]
-
Weigh the appropriate amounts of PAN powder and NMP.
-
-
Mixing and Dissolution:
-
Add the NMP to the flask.
-
While stirring, gradually add the PAN powder to the solvent.
-
Seal the flask to prevent evaporation, especially if heating is required.[10]
-
-
Heating:
-
Heat the mixture to a temperature between 60-80°C to facilitate dissolution.
-
Continue stirring until a homogeneous, viscous solution is obtained. This may take several hours.
-
-
Degassing (Optional but Recommended):
-
To remove any dissolved air bubbles, which can affect membrane or fiber quality, the solution can be left to stand in a sealed container for several hours or degassed under a gentle vacuum.
-
-
Storage:
-
Store the PAN-NMP solution in a sealed container at room temperature.
-
Protocol 3: Dissolution of Polysulfone (PSF) in NMP
This protocol details the steps for dissolving Polysulfone in NMP, a common procedure for manufacturing porous membranes via phase inversion.
Materials and Equipment:
-
Polysulfone (PSF) pellets or powder
-
This compound (NMP)
-
Glass vessel with a lid
-
Magnetic stirrer and stir bar
-
Balance
-
Fume hood
Procedure:
-
Preparation:
-
Set up the equipment in a fume hood. Ensure glassware is clean and dry.
-
-
Weighing:
-
Based on the desired membrane morphology, weigh the appropriate amount of PSF. Concentrations can vary, but a typical starting point is around 15-25 wt.%.
-
Measure the required amount of NMP.
-
-
Mixing and Dissolution:
-
Place the NMP in the glass vessel with the magnetic stir bar.
-
Begin stirring and gradually add the PSF to the solvent.
-
Cover the vessel to minimize solvent loss.[17]
-
-
Stirring:
-
Continue stirring at room temperature. The dissolution of high molecular weight PSF can be slow and may require several hours to overnight stirring to achieve a completely homogeneous solution.[17]
-
Visually inspect the solution for any undissolved particles.
-
-
Storage:
-
Once fully dissolved, store the PSF-NMP solution in a tightly sealed container.
-
Visualizations
General Workflow for Polymer Dissolution in NMP
The following diagram illustrates the typical workflow for preparing a polymer solution using NMP as the solvent.
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. nbinno.com [nbinno.com]
- 3. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 5. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. kinampark.com [kinampark.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. KR101663481B1 - Method for puryfing collected nmp solution and manufacturing pvdf-nmp solution using it - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. mdpi.com [mdpi.com]
N-Methylpyrrolidone: Application Notes and Protocols for Drug Delivery and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylpyrrolidone (NMP), a versatile aprotic solvent, has garnered significant attention in the pharmaceutical sciences for its exceptional solubilizing properties and its role as a penetration enhancer.[1] Its biocompatibility and miscibility with water and other common organic solvents make it a valuable excipient in a variety of drug delivery systems.[1][2][3] This document provides detailed application notes and experimental protocols for the use of NMP in drug formulation and delivery studies, with a focus on its application as a solubilizer, a transdermal penetration enhancer, and a key component in in-situ forming implants.
Physicochemical Properties of this compound
A comprehensive understanding of NMP's physicochemical properties is crucial for its effective application in pharmaceutical formulations.
| Property | Value | Reference |
| Molecular Formula | C5H9NO | [3] |
| Molecular Weight | 99.13 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 202-204 °C | [3] |
| Melting Point | -24 °C | [3] |
| Flash Point | 91 °C | [3] |
| Density | 1.028 g/cm³ | [3] |
| Viscosity (at 25°C) | 1.65 cP | [4] |
| log P (octanol-water) | -0.40 | [3] |
| Solubility in Water | Miscible | [3] |
Application 1: NMP as a Solubilizing Agent
NMP is a powerful solvent capable of significantly enhancing the solubility of poorly water-soluble drugs, thereby improving their bioavailability.[5] It is believed to act as both a cosolvent and a complexing agent to achieve this effect.[6][7]
Quantitative Data: Solubility Enhancement of Poorly Soluble Drugs
The following table summarizes the solubility enhancement of various drugs in a 20% v/v NMP in water solution compared to their intrinsic solubility in water.
| Drug | Intrinsic Solubility (Sint) in Water (µg/mL) | Solubility in 20% v/v NMP (S0.2) (µg/mL) | Solubility Enhancement (S0.2/Sint) |
| Phenobarbital | 1,170 | 18,400 | 15.7 |
| Griseofulvin | 14.5 | 1,280 | 88.3 |
| Phenytoin | 31.7 | 1,280 | 40.4 |
| Ketoprofen | 520 | 25,000 | 48.1 |
| Estrone | 2.9 | 240 | 82.8 |
| Testosterone | 11.5 | 1,610 | 140.0 |
| Ibuprofen | 77.5 | 22,100 | 285.2 |
| Amiodarone | 0.5 | 400 | 800.0 |
| Carbendazim | 7.9 | 1,100 | 139.2 |
| 2-Phenoxypropionic acid | 2,700 | 75,000 | 27.8 |
Data sourced from Sanghvi et al. (2008).[6][7]
Experimental Protocol: Determination of Drug Solubility in NMP-Water Mixtures
This protocol outlines the steps to determine the equilibrium solubility of a drug in various NMP-water concentrations.
Materials:
-
Drug substance
-
This compound (pharmaceutical grade)
-
Purified water
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Cosolvent Mixtures: Prepare a series of NMP-water mixtures at different volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50% NMP in water).
-
Sample Preparation: Add an excess amount of the drug to vials containing a fixed volume of each cosolvent mixture and a control (purified water). Ensure that solid drug remains undissolved to confirm saturation.
-
Equilibration: Seal the vials and place them in a shake-flask apparatus or orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[8]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant and filter it through a syringe filter to remove any undissolved drug particles.
-
Drug Quantification: Dilute the filtered samples with a suitable solvent to a concentration within the analytical instrument's linear range. Analyze the samples to determine the drug concentration.
-
Data Analysis: Calculate the solubility of the drug in each NMP-water mixture and the solubility enhancement factor relative to the aqueous solubility.
Application 2: NMP as a Transdermal Penetration Enhancer
NMP is an effective penetration enhancer for both hydrophilic and lipophilic drugs, facilitating their transport across the stratum corneum.[9][10] The proposed mechanisms include a co-transport or solvent drag effect and interaction with skin lipids and proteins.[11][12]
Quantitative Data: Enhancement of Drug Permeation
| Drug | NMP Concentration | Permeation Enhancement Ratio | Reference |
| Propranolol | 10% | ~2 | [11] |
| Lidocaine | >80% (v/v) | Significant increase | [9] |
| Lidocaine-HCl | 50% (v/v) | 4.3 | [9] |
| Prilocaine-HCl | 50% (v/v) | 2.6 | [9] |
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to evaluate the effect of NMP on the transdermal permeation of a drug.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human cadaver skin, porcine ear skin)[13][14]
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Drug formulation with and without NMP
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32 °C
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Procedure:
-
Skin Membrane Preparation: Thaw the frozen skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. If using full-thickness skin, ensure the subcutaneous fat is removed.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Compartment Filling: Fill the receptor compartment with pre-warmed (32 °C) receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibration: Place the assembled Franz cells in a water bath or heating block set to maintain the skin surface temperature at 32 °C. Allow the skin to equilibrate for about 30 minutes.
-
Formulation Application: Apply a known amount of the drug formulation (with or without NMP) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp). Calculate the enhancement ratio by dividing the flux of the drug from the NMP-containing formulation by the flux from the control formulation.
Application 3: NMP in In-Situ Forming Implants
NMP is a key solvent in the formulation of in-situ forming implants (ISFIs), which are injectable liquid formulations that transform into a solid or semi-solid depot upon injection.[15] This system is used for the sustained release of drugs. The formation of the implant is triggered by the diffusion of NMP into the surrounding aqueous environment and the influx of water into the formulation, causing the polymer to precipitate.
Quantitative Data: Drug Release from In-Situ Forming Implants
The release kinetics from ISFIs are influenced by factors such as polymer type, polymer concentration, and the physicochemical properties of the drug.
| Drug Property | Initial Burst Release (24h) | Duration of Release | Reference |
| Hydrophilic | 22.8% - 68.4% | < 60 days | [15] |
| Hydrophobic | 1.8% - 18.9% | 60 - 285 days | [15] |
Data for a formulation of 50 mg/g drug in 1:2 w/w PLGA:NMP.[15]
Experimental Protocol: In Vitro Release Testing of In-Situ Forming Implants
This protocol describes a general method for evaluating the in-vitro release of a drug from an NMP-based ISFI.
Materials:
-
Drug-loaded ISFI formulation (drug and polymer dissolved in NMP)
-
Release medium (e.g., phosphate-buffered saline pH 7.4)
-
Vials or a USP dissolution apparatus (e.g., Apparatus 2)
-
Temperature-controlled shaker or water bath
-
Syringes and needles for injection
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Procedure:
-
Formulation Preparation: Prepare the ISFI formulation by dissolving the polymer (e.g., PLGA) and the drug in NMP.
-
Release Medium Preparation: Fill vials or dissolution vessels with a defined volume of the release medium.
-
Implant Formation: Inject a precise volume of the ISFI formulation into the release medium. A solid or semi-solid implant will form upon contact with the aqueous environment.
-
Incubation: Place the vials or vessels in a shaker or water bath maintained at 37 °C with gentle agitation.
-
Sampling: At specified time points, withdraw the entire release medium and replace it with fresh, pre-warmed medium. Alternatively, withdraw an aliquot and replace it with an equal volume of fresh medium.
-
Drug Quantification: Analyze the collected release media for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
For more reproducible results, an adapter-based method can be employed to control the shape and size of the formed implant.[16][17]
Safety Considerations
While NMP is a valuable excipient, it is important to be aware of its safety profile. NMP can cause skin and eye irritation.[18] It is classified as a reproductive toxicant in animal studies, and appropriate handling precautions, such as wearing gloves, should be taken, especially by women of childbearing age.[18] The use of NMP in pharmaceutical formulations is subject to regulatory guidelines.[18]
Conclusion
This compound is a versatile and effective excipient in pharmaceutical formulation and drug delivery. Its strong solubilizing power, ability to enhance transdermal penetration, and its essential role in in-situ forming implants make it a valuable tool for addressing challenges with poorly soluble drugs and for developing novel drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers to explore and utilize NMP in their drug development endeavors. Adherence to detailed experimental protocols and safety guidelines is essential for obtaining reliable data and ensuring safe handling.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 6. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Role of n-methyl pyrrolidone in the enhancement of aqueous phase transdermal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight into the skin penetration enhancement mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Novel adapter method for in vitro release testing of in situ forming implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
Application of N-Methylpyrrolidone in Organic Synthesis Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-2-pyrrolidone (NMP), a polar aprotic solvent, is a versatile and widely utilized medium in a vast array of organic synthesis reactions. Its high boiling point, excellent thermal and chemical stability, and ability to dissolve a broad spectrum of organic and inorganic compounds make it an indispensable tool in both laboratory-scale research and industrial chemical production. This document provides detailed application notes, experimental protocols, and comparative data on the use of NMP in several key classes of organic reactions.
Physicochemical Properties of N-Methylpyrrolidone
A thorough understanding of NMP's properties is crucial for its effective application in organic synthesis. Key physical and chemical characteristics are summarized below.
| Property | Value |
| CAS Number | 872-50-4 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 202-204 °C |
| Melting Point | -24 °C |
| Density | 1.028 g/cm³ (at 25 °C) |
| Solubility in Water | Miscible |
| Flash Point | 91 °C |
NMP is a member of the class of dipolar aprotic solvents, which also includes dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its high polarity and miscibility with water and most common organic solvents make it a highly effective reaction medium.[1][2]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
NMP is frequently employed as a solvent in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. Its high boiling point allows for reactions to be conducted at elevated temperatures, often leading to improved reaction rates and yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl compounds. The choice of solvent can significantly influence the reaction's efficiency and selectivity.
Application Note: NMP's polar and coordinating nature can influence the catalytic cycle of the Suzuki-Miyaura coupling. It can stabilize the palladium catalyst and promote the dissolution of inorganic bases, thereby facilitating the reaction. However, in some cases, other polar aprotic solvents or even solvent-free conditions may offer superior yields.
Comparative Data: Solvent Effects on Suzuki-Miyaura Coupling
| Solvent | Yield (%) |
| This compound (NMP) | ~33 (at room temp.) |
| Toluene | - |
| Tetrahydrofuran (THF) | - |
| Dimethylformamide (DMF) | ~31 |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. Yields are highly substrate and condition dependent.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzophenone with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for specific substrates.
-
Materials:
-
4-Chlorobenzophenone (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
This compound (NMP, 5 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzophenone, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add NMP (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.
Application Note: NMP is a common solvent for Heck reactions, particularly when higher temperatures are required. It effectively dissolves the palladium catalyst and the reactants, facilitating the reaction. However, studies have shown that in some cases, solvent-free conditions can lead to higher yields.
Comparative Data: Heck Reaction of Iodobenzene and Methyl Acrylate
| Solvent | Yield (%) |
| This compound (NMP) | Lower than solvent-free |
| Solvent-free | High Yield |
| Dimethylformamide (DMF) | - |
Note: A specific study reported a lower yield in NMP compared to solvent-free conditions for the Heck reaction of iodobenzene and methyl acrylate.[3]
Experimental Protocol: Heck Reaction of Iodobenzene and Methyl Acrylate in NMP
-
Materials:
-
Iodobenzene (1.0 mmol)
-
Methyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triethylamine (NEt₃, 1.5 mmol)
-
This compound (NMP, 5 mL)
-
-
Procedure:
-
In a sealed tube, combine iodobenzene, methyl acrylate, palladium(II) acetate, and triethylamine.
-
Add NMP (5 mL) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 120 °C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic phase with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired cinnamate product.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Application Note: NMP has been reported as an effective solvent for copper-free Sonogashira coupling reactions of aryl iodides and bromides at room temperature.[4] Its ability to dissolve the palladium catalyst and organic base facilitates the reaction under mild conditions.
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene in NMP
-
Materials:
-
Iodobenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (NEt₃, 2.0 mmol)
-
This compound (NMP, 5 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add iodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add NMP (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Finally, add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Application in Nucleophilic Aromatic Substitution (SNAr) Reactions
NMP is an excellent solvent for nucleophilic aromatic substitution (SNA r) reactions, particularly those involving poorly soluble reactants or requiring high reaction temperatures to proceed at a reasonable rate.
Application Note: The high polarity of NMP helps to stabilize the charged Meisenheimer intermediate formed during the reaction, thereby accelerating the rate of substitution.
Comparative Data: SNAr of 1-Chloro-2,4-dinitrobenzene with Aniline
| Solvent | Yield (%) |
| This compound (NMP) | High |
| Ethanol | - |
| Dimethyl Sulfoxide (DMSO) | High |
Experimental Protocol: Synthesis of 2,4-Dinitrodiphenylamine
-
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 mmol)
-
Aniline (1.1 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
This compound (NMP, 5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene and aniline in NMP (5 mL).
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrodiphenylamine.
-
Application in Polymer Synthesis
NMP is a key solvent in the synthesis of high-performance polymers, such as polyimides and polyamides, due to its ability to dissolve the monomers and the resulting polymer, as well as its high boiling point which is necessary for the polymerization and subsequent imidization steps.
Application Note: The two-step synthesis of polyimides, such as Kapton™, from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) is a classic example of NMP's utility in polymer chemistry.[5] The first step, the formation of the poly(amic acid) (PAA), is typically carried out in NMP at room temperature. The subsequent thermal imidization to the final polyimide is then performed at high temperatures.
Experimental Protocol: Synthesis of PMDA-ODA Polyimide
-
Materials:
-
Pyromellitic dianhydride (PMDA, 1.000 eq)
-
4,4'-Oxydianiline (ODA, 1.000 eq)
-
This compound (NMP, anhydrous)
-
-
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ODA in anhydrous NMP to form a solution of approximately 15-20% solids by weight.
-
Slowly add solid PMDA to the stirred ODA solution in several portions. Maintain the temperature below 30 °C during the addition.
-
Continue stirring the viscous solution at room temperature under a nitrogen atmosphere for 8-12 hours to ensure complete polymerization to the poly(amic acid).
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to a uniform thickness.
-
Place the cast film in a vacuum oven and heat according to the following program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to complete the imidization.
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
-
-
-
Expected Polymer Properties:
-
The resulting PMDA-ODA polyimide film should be a flexible, amber-colored material with excellent thermal stability (decomposition temperature > 500 °C) and mechanical properties.
-
NMP as a Reagent
In certain reactions, NMP can participate directly as a reactant, rather than solely acting as a solvent.
Application Note: Under basic conditions and elevated temperatures, the lactam ring of NMP can undergo hydrolysis to form N-methyl-4-aminobutanoic acid.[3] This reactivity can be exploited for the in situ generation of this amino acid derivative, or it can be an undesired side reaction to be aware of when using NMP under harsh basic conditions.
Experimental Protocol: Hydrolysis of NMP to N-methyl-4-aminobutanoic acid
-
Materials:
-
This compound (NMP)
-
Sodium hydroxide (NaOH)
-
Water
-
-
Procedure:
-
In a round-bottom flask, prepare a 1 M aqueous solution of sodium hydroxide.
-
Add NMP to the sodium hydroxide solution (e.g., a 1:1 volume ratio).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy, looking for the disappearance of the NMP signals and the appearance of new signals corresponding to N-methyl-4-aminobutanoic acid.
-
After the reaction is complete, cool the mixture and neutralize with an appropriate acid (e.g., HCl) to precipitate the amino acid product if desired.
-
Safety and Handling
NMP is a combustible liquid and is classified as a reproductive toxicant.[1] Appropriate safety precautions must be taken when handling this solvent.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
-
Disposal:
-
Dispose of NMP and its waste in accordance with local, state, and federal regulations.
-
By understanding the properties and applications of this compound and adhering to safe handling practices, researchers can effectively and safely leverage this versatile solvent in a wide range of organic synthesis reactions.
References
Application Notes and Protocols: N-Methylpyrrolidone (NMP) in Petrochemical Analysis
Introduction
N-Methyl-2-pyrrolidone (NMP) is a versatile, polar aprotic solvent with a high boiling point, low viscosity, and excellent solvency for a wide range of organic and inorganic compounds.[1][2][3] These properties make it a highly effective extraction medium in several critical petrochemical processes, including the purification of butadiene, the refining of lubricating oils, and the extraction of aromatic compounds (BTX).[3][4][5] NMP's high chemical and thermal stability, coupled with its miscibility with water at all temperatures, further enhances its utility in industrial applications.[1][3] This document provides detailed application notes and protocols for the use of NMP as an extraction solvent in petrochemical analysis, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties of N-Methylpyrrolidone
A comprehensive understanding of NMP's properties is essential for its effective application.
| Property | Value |
| Chemical Formula | C5H9NO[6] |
| Molar Mass | 99.133 g·mol−1[6] |
| Appearance | Colorless liquid[6] |
| Density | 1.028 g/cm³[6] |
| Melting Point | -24 °C (-11 °F; 249 K)[6] |
| Boiling Point | 202 to 204 °C (396 to 399 °F; 475 to 477 K)[6] |
| Solubility in Water | Miscible[6] |
| Flash Point | 91 °C (196 °F; 364 K)[6] |
| Autoignition Temperature | 245 °C (473 °F; 518 K)[6] |
Application 1: Recovery of 1,3-Butadiene
NMP is extensively used in the extractive distillation process to recover high-purity 1,3-butadiene from C4 hydrocarbon streams.[6] NMP's high selectivity for unsaturated hydrocarbons allows for the efficient separation of butadiene from other C4 compounds with close boiling points. The BASF Butadiene Extraction Technology, which utilizes NMP, is a state-of-the-art process known for its high reliability, stability, and low operating costs.
Quantitative Performance Data
| Parameter | Value |
| Butadiene Purity | >99.7% |
| Butadiene Yield | >98% |
| Solvent Consumption | Reduced by up to 90% compared to competing technologies |
| On-stream Time | 4 to 8 years of continuous operation |
Experimental Protocol: Extractive Distillation of 1,3-Butadiene
-
Feed Preparation: A C4 hydrocarbon stream containing 1,3-butadiene is vaporized and fed into the bottom of an extractive distillation column.
-
Solvent Introduction: Lean NMP solvent is introduced at the top of the extractive distillation column.
-
Extractive Distillation: As the hydrocarbon vapor rises through the column, it comes into contact with the descending NMP. The NMP selectively absorbs the 1,3-butadiene and other less volatile C4 components.
-
Raffinate Separation: The more volatile C4 hydrocarbons, which are less soluble in NMP, exit the top of the column as raffinate.
-
Solvent Stripping: The rich NMP solvent, containing the absorbed butadiene, is directed to a stripping column. Here, the butadiene is separated from the NMP by heating, taking advantage of the large difference in their boiling points.
-
Butadiene Purification: The overhead product from the stripper, which is crude butadiene, is further purified in a series of distillation columns to achieve the desired high purity.
-
Solvent Regeneration: The lean NMP from the bottom of the stripping column is cooled and recycled back to the extractive distillation column. A small slipstream may be sent to a solvent regeneration unit to remove any accumulated heavy impurities.
Process Workflow
References
Application Notes and Protocols for N-Methylpyrrolidone (NMP) in Battery Electrode Preparation
Abstract: N-Methyl-2-pyrrolidone (NMP) is a widely used organic solvent in the manufacturing of lithium-ion batteries.[1] Its primary function is to dissolve the polyvinylidene fluoride (PVDF) binder and create a homogeneous slurry containing the active material and conductive additives.[2][3] This slurry is then coated onto a current collector to form the battery electrode.[4] These application notes provide detailed protocols for the use of NMP in the laboratory-scale preparation of battery electrodes, summarize key quantitative parameters, and outline essential safety procedures.
Introduction to N-Methylpyrrolidone (NMP)
N-Methyl-2-pyrrolidone is a polar aprotic solvent with excellent chemical and thermal stability.[5] Its ability to effectively dissolve the PVDF binder is crucial for ensuring strong adhesion between the electrode components and the current collector, which is vital for battery performance and longevity.[3][6] The quality of the NMP solvent directly impacts the quality of the final electrode coating.[1] While NMP is highly effective, it is also associated with health and environmental risks, making strict adherence to safety protocols imperative.[7][8]
Key Properties of this compound (NMP)
| Property | Value | References |
| Molecular Formula | C5H9NO | [9] |
| Appearance | Colorless transparent liquid | [1][9] |
| Boiling Point | 202-204 °C | [5][9][10] |
| Melting Point | -24 °C | [9] |
| Flash Point | 91-95 °C | [7][9] |
| Density | ~1.028 g/mL | [9] |
| Purity (Battery Grade) | ≥ 99.90% | [9] |
| Solubility | Soluble in water and various organic solvents | [9] |
Experimental Workflow for Electrode Preparation
The following diagram illustrates the typical workflow for preparing a battery electrode using an NMP-based slurry.
Caption: Workflow for NMP-based battery electrode preparation.
Protocol: Cathode Slurry Preparation
This protocol details the steps for preparing a typical NMP-based cathode slurry for a lithium-ion battery.
3.1 Materials and Equipment
-
Active Material: e.g., Lithium Nickel Manganese Cobalt Oxide (NMC) or Lithium Iron Phosphate (LFP)
-
Conductive Additive: e.g., Super P or C45 Carbon Black
-
Binder: Polyvinylidene fluoride (PVDF)
-
Solvent: this compound (NMP), battery grade (purity ≥ 99.9%)
-
Equipment: Planetary centrifugal mixer, vacuum pump, sealed mixing tank, precision balance, spatula.
3.2 Experimental Procedure
-
Binder Dissolution:
-
In a mixing tank, add a pre-calculated amount of NMP solvent.
-
Gradually add the PVDF powder to the NMP while stirring.
-
Continue stirring for 4-6 hours until the PVDF is completely dissolved, forming a clear, viscous solution (often referred to as PVDF glue).[11] The solid content of this solution is typically controlled between 5% and 10%.[11]
-
Allow the solution to stand for at least 12 hours (or apply a vacuum) to eliminate any bubbles formed during mixing.[11]
-
-
Addition of Conductive Agent:
-
Transfer a precise amount of the PVDF-NMP solution to the planetary mixer.
-
Add the conductive agent (e.g., carbon black).
-
Mix at a high speed (e.g., 500±50 rpm rotation) for approximately 1 hour to ensure the lightweight carbon particles are fully wetted and dispersed into the viscous solution.[11]
-
-
Addition of Active Material:
-
Final Homogenization and Viscosity Adjustment:
-
Add the remaining NMP solvent to the mixture to achieve the target solid content and viscosity.
-
Increase the mixing speed (e.g., 800-1300 rpm rotation) and continue mixing for 1.5-2 hours to ensure a completely homogeneous slurry.[11]
-
After high-speed mixing, reduce the speed for a brief cooling-down period.[11]
-
-
Degassing:
-
Before coating, the slurry should be deaerated using a vacuum to remove any trapped air bubbles, which can cause defects in the final electrode.[12]
-
3.3 Typical Slurry Formulation Parameters
| Parameter | Typical Value Range | References |
| Solid Component Ratio (Active Material : Binder : Conductive Additive) | 90-96 : 2-5 : 2-5 (wt%) | [5][13] |
| Total Solid Content in Slurry | 55 - 80 wt% | [14] |
| Final Slurry Viscosity | 1000 - 10000 cps | [14][15] |
Protocol: Electrode Coating and Drying
This protocol describes the coating of the prepared slurry onto a current collector and the subsequent drying process.
4.1 Materials and Equipment
-
Prepared Slurry
-
Current Collector: Aluminum foil for cathodes
-
Equipment: Doctor blade coater, vacuum oven, fume hood.
4.2 Experimental Procedure
-
Coating:
-
Secure the aluminum current collector foil onto the flat surface of the coater.
-
Pour a line of the prepared slurry in front of the doctor blade.
-
Move the doctor blade across the foil at a constant, controlled speed to apply a uniform wet film. The thickness is determined by the gap set on the doctor blade.
-
-
Drying:
-
Carefully transfer the coated electrode into an oven.
-
The drying process is critical for evaporating the NMP solvent to create a porous electrode structure.[16]
-
A multi-stage drying process is often recommended. A preliminary drying step can be performed at a lower temperature (e.g., 60-80 °C) for 1 hour to slowly evaporate the bulk of the NMP.[5][17]
-
Follow this with a more intensive drying step under vacuum at a higher temperature (e.g., 120 °C) for at least 12 hours to remove residual solvent.[5][16]
-
4.3 Typical Electrode Drying Parameters
| Parameter | Typical Value Range | Notes | References |
| Initial Drying Temperature | 60 - 100 °C | For evaporating the bulk of the NMP solvent. | [4][5][10] |
| Final Drying Temperature | 120 - 150 °C | Under vacuum to remove all residual solvent. | [5][16][17] |
| Drying Time | 1 to 24 hours | Highly dependent on coating thickness, solid loading, and temperature. | [5][16] |
| Atmosphere | Air (initial), Vacuum (final) | Vacuum is essential for complete solvent removal. | [5][17] |
Safety Protocols for Handling NMP
NMP is classified as a reproductive hazard and can be absorbed through the skin or by inhalation.[7][8][18] Strict adherence to safety protocols is mandatory.
5.1 Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves. Butyl rubber or laminated polyethylene (e.g., SilverShield®) are recommended. NMP can penetrate standard nitrile or latex gloves.[8]
-
Eye Protection: Chemical safety goggles and/or a full-face shield must be worn.[19]
-
Lab Coat/Apron: Wear an impervious lab coat or apron to prevent skin contact.[19]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor inhalation. If engineering controls are insufficient, a respirator with organic vapor cartridges may be required.[8]
5.2 Handling and Storage
-
Ventilation: Use NMP only in well-ventilated areas, preferably within a chemical fume hood.[20][21]
-
Ignition Sources: NMP is a combustible liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and direct light.[20]
5.3 Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Remove all ignition sources. Contain the spill with an absorbent material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[21]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[19]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[20]
References
- 1. Lithium battery accessories comparable to PVDF, what is NMP? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. nanomaterialpowder.com [nanomaterialpowder.com]
- 3. US9385374B2 - Electrode binder composition for lithium ion electrical storage devices - Google Patents [patents.google.com]
- 4. Dry Electrode Process - Coatings for Lithium-ion Battery [cheersonic-liquid.com]
- 5. Suitable Cathode NMP Replacement for Efficient Sustainable Printed Li-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maratek.com [maratek.com]
- 7. researchgate.net [researchgate.net]
- 8. cdph.ca.gov [cdph.ca.gov]
- 9. Buy NMP Solvent For Lithium Battey Cathode Mixing PVDF Solvent,NMP Solvent For Lithium Battey Cathode Mixing PVDF Solvent Suppliers [tobmachine.com]
- 10. politesi.polimi.it [politesi.polimi.it]
- 11. The Preparation Method Of Battery Cathode Slurry [tobmachine.com]
- 12. novonixgroup.com [novonixgroup.com]
- 13. EP3809489A1 - Aqueous cathode slurry preparation for manufacturing lithium-ion battery cathodes - Google Patents [patents.google.com]
- 14. CN109244373B - Positive electrode slurry, preparation method and lithium ion battery - Google Patents [patents.google.com]
- 15. Battery electrode slurry rheology and its impact on manufacturing - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00380B [pubs.rsc.org]
- 16. Gas Monitoring for Lithium Ion Battery Electrode manufacturing Drying process [weatherall-uk.com]
- 17. researchgate.net [researchgate.net]
- 18. dupont.co.uk [dupont.co.uk]
- 19. greenfield.com [greenfield.com]
- 20. thermofishersci.in [thermofishersci.in]
- 21. carlroth.com [carlroth.com]
Application Notes and Protocols: N-Methylpyrrolidone in Surface Treatments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Methylpyrrolidone (NMP) in the surface treatment and modification of resins and textiles. NMP's high solvency for a wide range of polymers makes it an effective medium for creating specialized coatings and modifying material surfaces.[1][2]
Part 1: Surface Treatment of Resins with this compound
Application Note: Polyimide Resin Coatings for Advanced Applications
Polyimide (PI) is a high-performance polymer known for its exceptional thermal stability, chemical resistance, and dielectric properties. These characteristics make it an ideal material for applications in microelectronics, aerospace, and medical devices, where it is often used as a thin film for insulation, passivation, or as a structural layer.[3][4]
This compound (NMP) is the solvent of choice for the synthesis and deposition of polyimide films. The process typically involves a two-step method. First, a poly(amic acid) (PAA) precursor is synthesized by reacting a dianhydride and a diamine in NMP at room temperature.[1][5] The resulting viscous PAA solution can then be applied to a substrate via spin coating, casting, or spraying. In the second step, a thermal curing process, known as imidization, converts the PAA film into the final, robust polyimide film, during which water is eliminated and the NMP solvent is evaporated.[3][4][5] The use of NMP is critical as it effectively dissolves both the monomers and the resulting PAA polymer, allowing for the formation of a uniform, defect-free film.[5]
References
Application Notes and Protocols: N-Methylpyrrolidone as a Versatile Reaction Medium for Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Methyl-2-pyrrolidone (NMP) is a polar aprotic organic solvent with a high boiling point, non-flammability, and the ability to dissolve a wide range of materials, including polymers and inorganic precursors.[1][2] These properties make it an excellent and versatile medium for the synthesis of various metallic nanoparticles. NMP can function not only as a solvent but also as a reducing agent, complexing agent, and stabilizer, often simplifying synthesis protocols by reducing the need for additional hazardous reagents.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of silver, gold, and iron oxide nanoparticles using NMP as the reaction medium.
Application Note 1: Synthesis of Silver Nanoparticles (AgNPs) using Oxidized NMP
Principle and Mechanism: This method utilizes pre-treated or oxidized NMP (NMP*) as both the solvent and the reducing agent for the synthesis of silver nanoparticles (AgNPs).[4] When NMP is heated in the presence of oxygen, it can form 5-hydroxy-N-methyl-2-pyrrolidone.[4][5] This oxidized species is a more effective reducing agent than pure NMP and can reduce silver ions (Ag⁺) to metallic silver (Ag⁰), which then nucleates and grows into nanoparticles.[4][5] This approach offers an environmentally friendly route for controlled AgNP synthesis.[4]
Quantitative Data Summary:
| Parameter | Value / Condition | Reference |
| Precursor | Silver Nitrate (AgNO₃) | [5] |
| Solvent | Pre-treated N-Methylpyrrolidone (NMP*) | [4] |
| Reducing Agent | 5-hydroxy-N-methyl-2-pyrrolidone (formed in situ) | [4][5] |
| Stabilizer | Poly(vinylpyrrolidone) (PVP) (optional, for shape control) | [6] |
| Temperature | 100 - 160 °C for NMP pre-treatment and synthesis | [2][5] |
| Particle Morphology | Spheres, Triangular Nanoplates (with PVP) | [4][7] |
Detailed Experimental Protocol: Synthesis of AgNPs
This protocol is based on the methodology described by Jeon et al.[4][5]
-
Preparation of Oxidized NMP (NMP*):
-
In a round-bottom flask equipped with a reflux condenser, mix 50 mL of NMP and 50 mL of deionized water.
-
Heat the mixture to 160 °C while purging with oxygen gas for 2 hours. Alternatively, refluxing NMP with NaOH under an argon atmosphere can also produce a highly reductive NMP solution.[5]
-
Allow the solution to cool to room temperature. This solution containing 5-hydroxy-N-methyl-2-pyrrolidone is now ready for use as the reducing medium.[4]
-
-
Synthesis of Silver Nanoparticles:
-
Dissolve a calculated amount of silver nitrate (AgNO₃) in the prepared NMP* solution to achieve the desired final concentration (e.g., 0.0735 g of AgNO₃ in NMP).[5]
-
Stir the solution vigorously at room temperature.
-
The reaction progress can be monitored by observing the color change of the solution to light yellow, which indicates the formation of AgNPs.[5]
-
The formation of AgNPs can be confirmed by measuring the UV-Vis absorption spectrum, which should show a characteristic surface plasmon resonance (SPR) peak around 430 nm.[5]
-
-
Purification and Characterization:
-
Centrifuge the resulting colloidal solution to separate the AgNPs from the reaction medium.
-
Wash the nanoparticles repeatedly with ethanol or deionized water to remove any unreacted precursors and byproducts.
-
Dry the purified AgNPs under vacuum for further characterization using techniques like Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystallinity.
-
Application Note 2: Synthesis of Star-like Gold Nanostructures (AuNSs)
Principle and Mechanism: NMP can serve as both a reaction medium and a reducing agent for gold(III) ions (Au³⁺) without prior pre-treatment.[1][8] In this process, NMP reduces Au³⁺ to Au¹⁺. The resulting Au¹⁺ species are relatively stable in NMP but can be disproportionated into Au⁰ and Au³⁺, a reaction catalyzed by a stabilizing agent like Poly(vinylpyrrolidone) (PVP).[1][8] This controlled reduction and disproportionation in the presence of PVP as a shape-directing agent leads to the formation of high-yield, star-like gold nanostructures (AuNSs).[1]
Quantitative Data Summary:
| Parameter | Value / Condition | Reference |
| Precursor | Chloroauric acid (HAuCl₄) | [1] |
| Solvent | This compound (NMP) | [1][2] |
| Reducing Agent | This compound (NMP) | [1][8] |
| Stabilizer / Catalyst | Poly(vinylpyrrolidone) (PVP) | [1][8] |
| Temperature | Ambient / Room Temperature | [1] |
| Particle Morphology | Star-like nanostructures with monocrystalline spikes | [1][8] |
Detailed Experimental Protocol: Synthesis of AuNSs
This protocol is an adaptation of the methodology reported by Esfahani et al.[1][8]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HAuCl₄ in NMP.
-
Prepare a separate stock solution of Poly(vinylpyrrolidone) (PVP) in NMP. The concentration of PVP is a critical parameter for controlling the final morphology of the nanostructures.[1]
-
-
Synthesis of Gold Nanostars:
-
In a clean glass vial, add a specific volume of the PVP stock solution to NMP to achieve the desired final concentration.
-
Add the HAuCl₄ stock solution to the PVP/NMP mixture under vigorous stirring at room temperature.
-
The reduction of Au³⁺ ions begins immediately, and the solution color will change over time, indicating the formation and growth of gold nanostructures.
-
The reaction kinetics and final morphology can be tuned by varying the PVP concentration and the presence of pre-formed gold nanoparticle seeds.[8]
-
-
Purification and Characterization:
-
After the reaction is complete (typically monitored by UV-Vis spectroscopy until the plasmon resonance peak stabilizes), centrifuge the solution to collect the AuNSs.
-
Wash the collected nanostructures with a suitable solvent (e.g., a mixture of ethanol and water) to remove excess PVP and unreacted precursors.
-
Resuspend the purified AuNSs in the desired solvent for storage or characterization by TEM, UV-Vis spectroscopy, and other relevant techniques.
-
Application Note 3: Biosynthesis of Iron Oxide Nanoparticles (FeNPs)
Principle and Mechanism: NMP can be used as an effective solvent medium for the green synthesis of iron oxide nanoparticles (FeNPs).[3][9] In this approach, a natural reducing agent, such as green tea extract, is used to reduce iron precursor salts.[9] NMP's high polarity helps in dissolving the precursors and stabilizing the forming nanoparticles.[3] Furthermore, NMP itself can act as a co-reducing agent; the oxidation of NMP molecules can contribute to the reduction of iron species, facilitating the growth of FeNPs even at ambient temperatures.[3][9]
Quantitative Data Summary:
| Parameter | Value / Condition | Reference |
| Precursor | Iron(III) Chloride (FeCl₃) or similar | [3][9] |
| Solvent | This compound (NMP) | [3][9][10] |
| Primary Reducing Agent | Green Tea Extract | [3][9] |
| Co-reducing Agent | This compound (NMP) | [3][9] |
| Temperature | Ambient / Room Temperature | [3][9] |
| Mean Particle Size | ~51.77 ± 13.82 nm | [3][9] |
| Crystalline Phase | Mixed α-Fe₂O₃ (hematite) and γ-Fe₂O₃ (maghemite) | [3][9] |
Detailed Experimental Protocol: Synthesis of FeNPs
This protocol is based on the green synthesis method described by Daimari et al.[3][9]
-
Preparation of Green Tea Extract:
-
Boil a known amount of green tea leaves in deionized water for a specified time (e.g., 20-30 minutes).
-
Cool the extract to room temperature and filter it to remove solid residues. This aqueous extract contains polyphenols that act as reducing and capping agents.
-
-
Synthesis of Iron Oxide Nanoparticles:
-
Prepare a solution of an iron precursor (e.g., FeCl₃) in NMP.
-
Add the prepared green tea extract to the iron precursor solution in NMP under constant stirring.
-
Allow the reaction to proceed at room temperature. The formation of FeNPs is indicated by a color change in the solution.
-
-
Purification and Characterization:
-
After the reaction is complete (e.g., after 12-24 hours), centrifuge the nanoparticle solution at high speed (e.g., 13,000 rpm) for 30 minutes to pellet the FeNPs.[3]
-
Discard the supernatant and wash the nanoparticle pellet with deionized water or ethanol to remove impurities.
-
Dry the purified FeNPs in an oven at a moderate temperature (e.g., 60 °C) for 12 hours.[3]
-
Characterize the dried powder using FESEM for morphology and size distribution, and XRD for crystal phase identification.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Solvents in Iron Nanoparticle Synthesis: Analyzing Water and 1‑Methyl-2-Pyrrolidone with Green Tea Extract as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [laro.lanl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of silver nanoplates with controlled shapes by reducing silver nitrate with poly(vinyl pyrrolidone) in this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Use of N-Methylpyrrolidone in Aramid Fiber Production
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Methylpyrrolidone in Aramid Fiber Synthesis
Aramid fibers, a class of high-performance synthetic fibers, are renowned for their exceptional strength, thermal stability, and chemical resistance.[1][2] These properties stem from their molecular structure, which consists of aromatic rings linked by amide groups.[1][3] The production of aramid fibers, such as the para-aramid poly(p-phenylene terephthalamide) (PPTA) and the meta-aramid poly(m-phenylene isophthalamide) (MPIA), is a complex process that relies heavily on the choice of solvent for both the polymerization and spinning stages.[1][4]
This compound (NMP) is a highly polar, aprotic solvent that plays a crucial role in the synthesis of aramid polymers.[5][6][7] Its ability to dissolve the rigid aramid polymer chains, particularly when used in conjunction with inorganic salts like calcium chloride (CaCl₂) or lithium chloride (LiCl), is critical for achieving high molecular weight polymers necessary for producing high-strength fibers.[2][6] The salts are believed to form complexes with the amide groups, disrupting the strong hydrogen bonds between polymer chains and enhancing their solubility in NMP.[7]
This document provides detailed application notes and experimental protocols for the use of NMP in the production of aramid fibers, intended for researchers and scientists in the field.
Application Notes: Polymerization of Aramids in NMP-Based Solvent Systems
Low-temperature solution polycondensation is the most common method for synthesizing high molecular weight aramids. NMP is a preferred solvent for this process due to its excellent solvating power and stability under reaction conditions.[7]
Role of NMP and Inorganic Salts
-
Solvent System : The combination of NMP with dissolved CaCl₂ or LiCl is a widely used solvent system for aramid polymerization.[2][8] The solubility of CaCl₂ in pure NMP at 20°C is approximately 6%, so the polymerization often starts with a slurry of the salt in the solvent. As the polymerization proceeds, the salt dissolves, likely by forming complexes with the amide groups of the growing polymer chains.
-
Achieving High Molecular Weight : The NMP/salt system is effective in preventing the precipitation of the polymer at low molecular weights, allowing the reaction to proceed and achieve the high degree of polymerization required for high-performance fibers.[6] For para-aramids, obtaining a high molecular weight polymer with an intrinsic viscosity of 6.0 or higher is essential for producing high-strength fibers.[9]
-
Comparison with Other Solvents : While N,N-dimethylacetamide (DMAc) is also a common solvent for aramid synthesis, NMP-based systems are noted for their good chemical and thermal stability, which can simplify solvent recovery.[5]
Key Parameters in Aramid Polymerization
The success of aramid polymerization is dependent on several critical factors:
-
Stoichiometry : Precise control of the molar ratio between the diamine and diacid chloride monomers is crucial.
-
Reactant Concentration : Higher concentrations can lead to gel formation at lower molecular weights, while very low concentrations can promote undesirable side reactions.
-
Temperature : Low initial temperatures (0 to -15°C) are often used to minimize side reactions. The reaction is exothermic, so efficient heat removal is necessary.[2]
-
Mixing : Vigorous and efficient mixing is required to ensure homogeneity, especially when adding the diacid chloride.
-
Acid Acceptor : The polycondensation reaction produces hydrochloric acid (HCl) as a byproduct.[1][7] An acid acceptor, such as pyridine or calcium oxide (CaO), is often added to neutralize the HCl and prevent it from reacting with the amine groups, which would terminate the polymerization.[1][7][10]
Quantitative Data on Aramid Polymerization in NMP
The following table summarizes key quantitative data for the polymerization of aramids in NMP-based solvent systems, compiled from various sources.
| Parameter | Para-Aramid (PPTA) | Meta-Aramid (MPIA) | Reference |
| Solvent System | NMP / 2-9 wt% CaCl₂ | NMP with LiCl or CaCl₂ | [2][8][9] |
| Monomers | p-phenylenediamine (PPD) & terephthaloyl chloride (TPC) | m-phenylenediamine (MPD) & isophthaloyl chloride (IPC) | [2] |
| Initial Temperature | 0 to -15 °C | 0-5 °C (final temp <30°C) | |
| Polymer Concentration | ~10 wt% | - | [8] |
| Acid Acceptor | Pyridine or CaO | - | [1][10] |
| Target Inherent Viscosity | > 6.0 dL/g | - | [9] |
Experimental Protocol: Low-Temperature Solution Polycondensation of Para-Aramid (PPTA)
This protocol describes a laboratory-scale synthesis of PPTA using an NMP/CaCl₂ solvent system.
Materials and Equipment
-
This compound (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
p-Phenylenediamine (PPD), powdered
-
Terephthaloyl chloride (TPC), powdered
-
Pyridine, anhydrous
-
Glass polymerization reactor with a mechanical stirrer, nitrogen inlet, and cooling jacket
-
Ice-water bath or cryostat
-
Deionized water
-
Methanol or acetone
Protocol Steps
-
Prepare the Polymerization Solvent : In the glass reactor, under a dry nitrogen atmosphere, prepare a solution of 8-9 wt% anhydrous CaCl₂ in anhydrous NMP.[9] Stir until the CaCl₂ is well-dispersed (it may not fully dissolve initially).
-
Dissolve the Diamine : At room temperature, add a stoichiometric amount of powdered PPD to the NMP/CaCl₂ slurry. Stir until the PPD is completely dissolved.
-
Cool the Reaction Mixture : Cool the reactor to 0°C using the cooling jacket and an ice-water bath.[10]
-
Add the Acid Acceptor : Add 2.0 equivalents of anhydrous pyridine to the cooled solution.[10]
-
Initiate Polymerization : While stirring vigorously, add a stoichiometric amount of powdered TPC to the reaction mixture. The TPC can be added in two portions (e.g., in a 35:65 weight ratio) to better control the reaction.[9][10]
-
Observe Polymerization : As the reaction proceeds, the viscosity of the solution will increase significantly, and the mixture will become a yellowish, gel-like mass.
-
Complete the Reaction : Continue stirring for 1-2 hours at 0°C, and then allow the mixture to stir at room temperature for an additional 1-3 hours.[10]
-
Precipitate and Purify the Polymer : Quench the reaction by adding the polymer gel to a large volume of water with vigorous stirring to precipitate the polymer.[10]
-
Wash the Polymer : Collect the precipitated polymer by filtration. Wash the polymer crumb repeatedly with hot water to remove residual NMP, salts, and pyridine.[10] Follow with a final rinse with methanol or acetone to aid in drying.[10]
-
Dry the Polymer : Dry the purified PPTA polymer in a vacuum oven at 100°C for at least 5 hours.
Characterization
-
Inherent Viscosity : The molecular weight of the resulting polymer can be estimated by measuring its inherent viscosity. Dissolve a precise concentration of the polymer (e.g., 0.25% w/v) in concentrated (96%) sulfuric acid and measure the flow time in an Ubbelohde viscometer at 25°C.[11]
Application Notes: Spinning of Aramid Fibers from NMP Solutions
Aramid polymers decompose before they melt, necessitating solution spinning to produce fibers.[4] Both wet spinning and dry spinning techniques can be employed, with the choice depending on the specific aramid polymer and desired fiber properties.[1]
Wet Spinning
In wet spinning, the polymer solution (dope) is extruded through a spinneret directly into a liquid coagulation bath.[12] The solvent (NMP) diffuses out of the nascent fiber, and a non-solvent (the coagulant) diffuses in, causing the polymer to precipitate and solidify.
-
Coagulation Bath : The composition of the coagulation bath is a critical parameter that influences the fiber's morphology and properties.[13][14] A typical coagulation bath for NMP-based systems consists of an aqueous solution of NMP.[13][15] Using a "soft" coagulant (e.g., a mixture of water, ethanol, and NMP) can promote uniform coagulation and result in defect-free fibers.[13]
-
Drawing : The solidified fibers are then drawn, or stretched, to align the polymer chains along the fiber axis, which significantly increases the fiber's strength and modulus.[1]
Dry Spinning
In dry spinning, the polymer solution is extruded through a spinneret into a chamber of hot, inert gas (e.g., nitrogen).[1] The hot gas evaporates the NMP, and the filaments solidify.
-
Solvent Removal : This method involves significant solvent evaporation, and the remaining solvent is typically removed in subsequent washing and drying steps.[1]
-
Conditioning : After initial solvent evaporation, the fibers may be treated with a conditioning solution, which can be an aqueous NMP solution, to plasticize the fibers before drawing.[1][16]
Quantitative Data on Aramid Fiber Spinning
The table below presents typical parameters for the spinning of aramid fibers from NMP and related solvent systems.
| Parameter | Wet Spinning | Dry Spinning | Reference |
| Polymer Concentration | 16-19.3 wt% (in DMAc) | 16 wt% | [1][15] |
| Spinning Temperature | 35°C (extrusion) | - | [15] |
| Coagulation Bath | Water/NMP (e.g., 20/80) or Water/Ethanol/NMP (e.g., 10/20/70) | N/A | [13] |
| Coagulation Temp. | Room Temperature | N/A | [13] |
| Drying Gas | N/A | Nitrogen | [1] |
| Conditioning Solution | N/A | 30 wt% NMP / 5 wt% CaCl₂ in water | [1] |
| Draw Ratio | - | 4.0 | [1] |
| Final Drying Temp. | 120°C (after washing) | - | [1] |
Experimental Protocols for Aramid Fiber Spinning
Protocol: Wet Spinning of Aramid Fibers
-
Prepare the Spinning Dope : Prepare a 16 wt% solution of the synthesized aramid polymer in an NMP/CaCl₂ solvent system.[15] Heat and stir until a homogeneous, viscous solution is obtained. Degas the solution under vacuum.
-
Extrude the Fibers : Heat the spinning dope to 35°C and extrude it through a spinneret into a coagulation bath.[15]
-
Coagulate the Fibers : The coagulation bath should contain a mixture of water and NMP (e.g., a 20/80 water/NMP ratio).[13] The nascent fibers will precipitate as they pass through the bath.
-
Wash the Fibers : Wind the coagulated fibers onto a spool and wash them thoroughly with deionized water to remove residual NMP and salt.
-
Draw the Fibers : Pass the washed fibers through a series of godets with increasing speeds to achieve the desired draw ratio, which aligns the polymer chains.
-
Dry the Fibers : Dry the drawn fibers under tension in an oven.
Protocol: Dry Spinning of Aramid Fibers
-
Prepare the Spinning Dope : Prepare a 16 wt% aramid polymer solution in NMP/CaCl₂.[1]
-
Extrude the Fibers : Extrude the dope through a spinneret into a vertical, heated spinning chamber filled with circulating nitrogen gas.
-
Evaporate the Solvent : The hot nitrogen will evaporate a significant portion of the NMP, causing the filaments to solidify.[1]
-
Condition the Fibers : At the exit of the spinning chamber, apply a conditioning solution (e.g., 30 wt% NMP / 5 wt% CaCl₂ in water at 40°C) to the fibers.[1]
-
Draw the Fibers : Immediately after conditioning, draw the fibers to a draw ratio of approximately 4.0.[1]
-
Wash and Dry : Wash the drawn fibers with water to remove any remaining solvent and salt, and then dry them under tension.[1]
Visualizations of Experimental Workflows
Caption: Workflow for Low-Temperature Solution Polymerization of Aramid.
Caption: Workflow for the Wet Spinning of Aramid Fibers.
References
- 1. US5667743A - Wet spinning process for aramid polymer containing salts - Google Patents [patents.google.com]
- 2. btraindia.com [btraindia.com]
- 3. Automated Method for Intrinsic Viscosity in Polymers - Polymer Char [polymerchar.com]
- 4. CIRFS: Aramid [cirfs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KR20080062467A - Process for preparing para-aramid polymer having high inherent viscosity - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US7754797B2 - Non-fibrous polymer solution of para-aramid with high relative viscosity - Google Patents [patents.google.com]
- 12. High Performance Fibers- Aramid fibers- Their Spinning Techniques- | PPTX [slideshare.net]
- 13. Some Specifics of Defect-Free Poly-(o-aminophenylene)naphthoylenimide Fibers Preparation by Wet Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US20090160080A1 - High-speed meta-aramid fiber production - Google Patents [patents.google.com]
N-Methylpyrrolidone (NMP) in Agrochemical Formulations: Applications and Protocols
Introduction
N-Methylpyrrolidone (NMP), a highly polar, aprotic organic solvent, is a critical component in the agrochemical industry.[1][2][3][4] Its exceptional solvency, high boiling point, low volatility, and chemical stability make it an ideal choice for dissolving a wide range of active ingredients (AIs) used in pesticides, including herbicides, insecticides, and fungicides.[1][4][5][6] NMP's role extends beyond a simple solvent; it acts as a formulation enhancer, improving the stability, efficacy, and safety of agrochemical products.[1][5] This document details the applications of NMP in various agrochemical formulations and provides standardized protocols for key experimental procedures relevant to formulation development.
Key Properties of NMP for Agrochemicals
NMP's utility in agrochemical formulations stems from several key physicochemical properties:
-
High Solvency: NMP can dissolve a broad spectrum of organic and inorganic compounds, including complex and poorly soluble active ingredients.[3][5][6][7]
-
Aprotic, Polar Nature: This characteristic allows it to solubilize a wide variety of substances without participating in proton-transfer reactions.[4][6]
-
Low Volatility & High Boiling Point: These properties prevent the solvent from evaporating too quickly, ensuring the stability of the formulation during production, storage, and application.[1][4][5]
-
High Chemical and Thermal Stability: NMP is resistant to hydrolysis and degradation under a wide range of conditions, which is crucial for maintaining product quality.[4][5][6]
-
Water Miscibility: NMP is completely miscible with water, which is advantageous for creating stable emulsions when diluted in a spray tank.[4][6][8][9]
-
Penetration Enhancement: NMP can help active ingredients penetrate plant tissues more effectively, increasing their bioavailability and overall efficacy.[1][5]
Applications in Agrochemical Formulations
NMP is a versatile component used in several types of agrochemical formulations:
-
Emulsifiable Concentrates (EC): ECs are one of the most common formulation types, consisting of an AI dissolved in a solvent system with emulsifiers.[10] When diluted with water, they form a stable emulsion. NMP is frequently used as a powerful polar co-solvent in ECs, especially for AIs that are difficult to dissolve in standard nonpolar solvents.[11][12] Its role is to ensure the AI remains in solution, even at low temperatures, preventing crystallization and ensuring a long shelf life.[2][5]
-
Soluble Liquid Concentrates (SL): For AIs that are soluble in water, NMP can act as a co-solvent to improve formulation stability and handling characteristics.
-
Microemulsions (ME) and Water-Dispersible Concentrates: NMP is instrumental in developing advanced formulations like microemulsions.[5] These formulations offer improved delivery of the AI, can reduce environmental impact, and enhance product performance.[5]
-
Suspension Concentrates (SC): While the AI is suspended rather than dissolved, NMP can be used in the liquid phase of SCs to prevent crystal growth and improve the overall stability of the suspension.
Logical Relationship of NMP Properties to Formulation Benefits
The inherent properties of NMP directly translate to significant advantages in agrochemical formulations.
Caption: Relationship between NMP's properties and formulation benefits.
Data Presentation: Solubility and Usage
While precise concentrations are proprietary, the following tables provide an overview of active ingredients commonly formulated with NMP and general physical properties.
Table 1: Examples of Active Ingredients Formulated with this compound
| Active Ingredient | Type | Common Formulation Type |
| Glyphosate | Herbicide | EC, SL |
| 2,4-D | Herbicide | EC |
| Atrazine | Herbicide | EC, SC |
| Difenoconazole | Fungicide | EC |
| Tebuconazole | Fungicide | EC |
| Azoxystrobin | Fungicide | SC |
| Imidacloprid | Insecticide | SL, EC |
| Abamectin | Insecticide | EC |
| Chlorpyrifos | Insecticide | EC |
| Pendimethalin | Herbicide | EC |
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₉NO |
| Molar Mass | 99.133 g·mol⁻¹ |
| Boiling Point | 202 to 204 °C |
| Melting Point | -24 °C |
| Density | 1.028 g/cm³ |
| Flash Point | 91 °C |
| Solubility in Water | Miscible |
Source:[8]
Experimental Protocols
Detailed methodologies are crucial for developing and evaluating NMP-based agrochemical formulations.
Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable EC formulation of a technical-grade active ingredient using NMP as a co-solvent.
Materials:
-
Active Ingredient (Technical Grade)
-
This compound (NMP)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)
-
Non-ionic emulsifier (e.g., Ethoxylated castor oil)
-
Glass beakers, magnetic stirrer and stir bars, weighing balance.
Methodology:
-
Solubility Assessment: Determine the solubility of the active ingredient (AI) in NMP and the primary aromatic solvent separately to establish the required ratio.
-
Solvent Blending: In a glass beaker, weigh and add the required amount of the aromatic solvent and NMP. Mix thoroughly using a magnetic stirrer.
-
Active Ingredient Dissolution: Slowly add the weighed technical-grade AI to the solvent blend while continuously stirring. Continue stirring until the AI is completely dissolved. Gentle heating may be applied if necessary, but temperature should be monitored to prevent degradation.
-
Emulsifier Addition: Add the calculated amounts of the anionic and non-ionic emulsifiers to the solution.
-
Homogenization: Continue stirring the mixture for 30-60 minutes to ensure a homogenous solution.
-
Quality Control: The resulting EC should be a clear, stable liquid. Perform initial quality tests such as appearance, pH, and density.[]
Protocol 2: Accelerated Storage Stability Testing
Objective: To evaluate the physical and chemical stability of the NMP-based EC formulation under accelerated conditions to predict its shelf life.
Materials:
-
Prepared EC formulation
-
Sealed glass or appropriate plastic containers (e.g., HDPE)
-
Temperature-controlled oven
-
Analytical equipment for AI quantification (e.g., HPLC, GC)[14]
-
Equipment for physical tests (e.g., viscometer, density meter)
Methodology:
-
Sample Preparation: Fill the containers with the EC formulation, leaving minimal headspace, and seal them tightly.
-
Initial Analysis (Time Zero): Before placing samples in the oven, perform a complete analysis of a control sample. This includes:
-
Appearance: Visual inspection for color, clarity, and phase separation.
-
Active Ingredient Content: Quantification via HPLC or GC.[15]
-
Physical Properties: pH, density, and viscosity.[]
-
Emulsion Stability: Test the emulsion performance upon dilution in water.
-
-
Accelerated Storage: Place the samples in an oven maintained at a constant elevated temperature, typically 54 ± 2 °C, for 14 days (CIPAC Method MT 46.3). This condition simulates approximately two years of storage at ambient temperature.
-
Post-Storage Analysis: After 14 days, remove the samples, allow them to cool to room temperature, and repeat the full analysis as performed at Time Zero.
-
Data Evaluation: Compare the pre- and post-storage data. The formulation is considered stable if the active ingredient content does not decrease significantly (e.g., <5% change) and the physical properties remain within acceptable limits.
Protocol 3: Low-Temperature Stability (Cold Test)
Objective: To assess the stability of the formulation at low temperatures, specifically checking for crystallization of the active ingredient.
Materials:
-
Prepared EC formulation
-
Sealed, transparent containers
-
Refrigerator or temperature-controlled bath
Methodology:
-
Sample Preparation: Place the EC formulation in a transparent container.
-
Storage: Store the sample at a low temperature, typically 0 ± 2 °C, for 7 days (CIPAC Method MT 39.3).[16]
-
Observation: After the 7-day period, visually inspect the sample for any signs of crystallization, sedimentation, or phase separation.
-
Evaluation: The formulation passes the test if it remains a clear, homogenous liquid with no crystal formation.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for developing and testing an NMP-based agrochemical formulation.
Caption: Workflow for NMP-based agrochemical formulation development.
Regulatory Considerations
It is important to note that the use of NMP is subject to regulatory scrutiny in various regions due to its toxicological profile.[11][12][17] For instance, NMP is on the REACH "Substance of Very High Concern" (SVHC) list in Europe.[18] Therefore, while NMP offers significant formulation advantages, its use requires careful consideration of regulatory requirements and safety assessments.[2][17] The industry is also actively researching greener, bio-derived alternative solvents.[2][19]
References
- 1. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 2. Application and trend analysis of this compound (NMP) in the European pesticide market - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. N-Methyl-2-pyrrolidone (NMP) | Chemicals United B.V. [chemicalsunited.com]
- 4. saiper.com [saiper.com]
- 5. The Role of NMP in Modern Pesticide Formulations - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Unlocking Efficiency in European Agrochemicals with this compound (NMP) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. scribd.com [scribd.com]
- 17. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]
- 18. BE1020269A5 - USE OF REPLACEMENT SOLVENTS FOR this compound (NMP). - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N-Methylpyrrolidone (NMP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Methylpyrrolidone (NMP) as a solvent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of NMP that make it a useful solvent?
This compound (NMP) is a polar aprotic solvent with a high boiling point (202-204 °C), making it suitable for reactions requiring elevated temperatures.[1][2] Its strong solvating power allows it to dissolve a wide range of organic and inorganic compounds, including many polymers.[1][2] NMP is miscible with water and most common organic solvents.[1]
Q2: In which types of reactions is NMP commonly used as a solvent?
NMP is frequently employed in various organic synthesis reactions, including:
-
Peptide Synthesis: Particularly for hydrophobic peptides, NMP can improve solubility and reduce aggregation, leading to higher yields and purity.[3]
-
Amide Bond Formation: It is a common solvent for amide coupling reactions, although concerns about its reprotoxicity are leading to the exploration of greener alternatives.[4][5][6][7]
-
Cross-Coupling Reactions: NMP can be a crucial co-solvent in certain cross-coupling reactions, such as those catalyzed by iron salts.[2]
-
Polymer Chemistry: Its ability to dissolve polymers makes it useful in the synthesis and processing of various polymers.[1]
Q3: What are the main safety concerns associated with NMP?
NMP is classified as a reproductive toxicant and may damage an unborn child.[1] It can also cause skin, eye, and respiratory irritation.[1][8][9] Long-term exposure can lead to neurotoxicity.[10] Due to these health concerns, it is crucial to handle NMP in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q4: How can I determine the purity of my NMP solvent?
The purity of NMP is critical for reproducible experimental results. Gas chromatography with flame ionization detection (GC-FID) is a common method for determining NMP purity and identifying contaminants.[11][12] Common impurities to screen for include N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[12] Karl Fischer titration or density measurements can be used to determine the water content.[13]
Q5: What is the impact of water in NMP on my reaction?
Water content in NMP can significantly affect reaction outcomes.[14] For instance, in the synthesis of N-vinyl pyrrolidone, even small amounts of water can lead to catalyst deactivation.[15] In metal-catalyzed reactions, water can influence the stability of the catalytic species and promote side reactions. The hygroscopic nature of NMP means it can absorb moisture from the atmosphere, so it is important to use anhydrous grades for moisture-sensitive reactions and store it properly.[14]
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Impure NMP | Verify the purity of your NMP using GC analysis. If significant impurities are detected, purify the solvent or use a new, high-purity batch. Common impurities include water, N-methyl succinimide (NMS), and 2-pyrrolidinone (2PYR).[12] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While NMP is stable at high temperatures, some reactions may require specific temperature control to avoid side reactions or decomposition of starting materials or products.[16] |
| Sub-optimal Concentration | Adjust the concentration of your reactants. In some cases, running the reaction at a higher concentration may improve the reaction rate.[17] |
| Presence of Water | For moisture-sensitive reactions, use anhydrous NMP and ensure all glassware is thoroughly dried. Consider using molecular sieves to remove trace amounts of water.[18] The presence of water can lead to hydrolysis of NMP, especially under basic conditions, forming 4-(methylamino)butyric acid.[16] |
| Poor Reagent Quality | Ensure all reagents are pure and, if necessary, freshly purified or distilled before use.[19] |
Problem 2: Difficulty in Removing NMP After Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| High Boiling Point of NMP | Aqueous Washes: NMP is water-soluble. Perform multiple extractions with water or a brine solution to transfer the NMP from the organic phase to the aqueous phase. Using a LiCl solution can enhance the partitioning of NMP into the aqueous layer.[20] |
| Vacuum Distillation: For products that are stable at elevated temperatures, NMP can be removed by vacuum distillation.[21] | |
| Column Chromatography: If the product is amenable to chromatography, NMP can be separated from the desired compound on a silica gel column.[22] | |
| Product is also Water-Soluble | This can lead to product loss during aqueous workup. Minimize the amount of water used for extraction and consider back-extracting the aqueous layers with a suitable organic solvent to recover the product. |
Problem 3: Side Reactions or Unexpected Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction with NMP | Under strongly basic conditions, NMP can undergo ring-opening to form sodium N-methyl-4-aminobutyrate.[1] Consider using a less basic catalyst or a different solvent if this is a concern. |
| Thermal Decomposition | Although NMP is thermally stable, prolonged heating at very high temperatures (>300°C) can lead to decomposition.[8] Ensure the reaction temperature is appropriately controlled. |
| Presence of Impurities in NMP | Impurities in the solvent can act as catalysts for side reactions or react with your starting materials. Use high-purity NMP.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Base Addition: Add anhydrous NMP (5-10 mL) and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 mmol).
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or toluene) and wash with water or brine to remove NMP and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of NMP by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Drying Agent (Optional): For very dry NMP, it can be stirred over a suitable drying agent (e.g., calcium hydride) for several hours before distillation.
-
Distillation: Heat the NMP under reduced pressure. The boiling point will depend on the pressure. Collect the fraction that distills at a constant temperature.
-
Storage: Store the purified NMP over molecular sieves in a sealed container to prevent moisture absorption.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Influence of water on reactions in NMP.
Caption: Typical reaction setup using NMP as a solvent.
References
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. The this compound (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdph.ca.gov [cdph.ca.gov]
- 10. toxicfreefuture.org [toxicfreefuture.org]
- 11. paragonlaboratories.com [paragonlaboratories.com]
- 12. agilent.com [agilent.com]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of water content on the homogeneous catalytic process of N -vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00652B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting [chem.rochester.edu]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Reddit - The heart of the internet [reddit.com]
Methods for purifying N-Methylpyrrolidone for high-purity applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methylpyrrolidone (NMP) for high-purity applications, such as in the pharmaceutical and electronics industries.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound (NMP)?
A1: Common impurities in NMP, especially after use as a solvent, can include water, acidic compounds, amines, and peroxides.[5] N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR) are two of the most frequently identified impurities related to NMP itself.[2] During recovery from processes like lube oil extraction, high temperatures can lead to the formation of hydrochloric acid and hydrogen sulfide from dissolved salts.[6] Additionally, used NMP from industrial processes can be contaminated with inorganic salts.[7][8]
Q2: Why is high-purity NMP critical for pharmaceutical and electronics applications?
A2: In pharmaceutical applications, NMP is used in drug synthesis, extraction, purification, and formulation.[3][4][9] The presence of impurities can interfere with chemical reactions, affect the stability of active pharmaceutical ingredients (APIs), and compromise the final product's quality and safety.[4] Similarly, the electronics industry, particularly in lithium-ion battery manufacturing, requires electronic-grade NMP with extremely low water and metal ion content to ensure battery performance and longevity.[2][10][11][12]
Q3: What are the primary methods for purifying NMP to a high-purity grade?
A3: The most common purification methods are:
-
Vacuum Distillation: This is a widely used industrial method to separate NMP from water and other impurities with different boiling points.[10][11][13][14] It is effective for achieving high purity levels, often greater than 99.9%.[10][11]
-
Adsorption: This method uses adsorbents like molecular sieves, activated alumina, or activated carbon to remove specific impurities.[6][10][15] Molecular sieves are particularly effective for removing trace amounts of water.[10][16][17] Activated alumina is excellent for removing acidic compounds and color.[5][6]
-
Ion Exchange: Ion exchange resins can be employed to remove soluble salt contamination from NMP-water mixtures, effectively reducing cation and anion impurities.[5][7]
Q4: How should high-purity NMP be stored to maintain its quality?
A4: High-purity NMP should be stored in a cool, dark, dry, and well-ventilated warehouse, away from fire and heat sources.[18][19] Since NMP is hygroscopic (absorbs moisture from the air), containers must be tightly sealed.[19][20] For electronic-grade samples, high-density polyethylene bottles are recommended to prevent the leaching of elements from glass containers.[21] The product shelf life under specified storage conditions is typically one year.[18]
Troubleshooting Guides
Issue 1: High Water Content in NMP
Symptom: Karl Fischer titration indicates water content is above the required specification (e.g., >200 ppm). High water content can negatively impact coating quality and energy density in lithium battery production.[10]
Solution Workflow:
Caption: Troubleshooting workflow for reducing high water content in NMP.
Detailed Steps:
-
For high water content (>1%): Vacuum distillation is generally the most efficient method. It can purify NMP to greater than 99.9% purity with a water content below 100 ppm.[10][11]
-
For trace water content (<5000 ppm): Adsorption using 3A molecular sieves is highly effective. Using 3A molecular sieves at a concentration of 120 g/L for 240 minutes at 25°C can reduce water content from 5000 ppm to as low as 140 ppm.[10][17] It is recommended to stir over Calcium Hydride (CaH2) for several hours followed by distillation and storage over 4Å molecular sieves for achieving very dry NMP.[16]
Issue 2: Discoloration (Yellowing) and Acidic Impurities
Symptom: NMP appears yellow (high APHA color value) and has a low pH or high Total Acid Number (TAN). This can be caused by thermal decomposition or contaminants from extraction processes.[6]
Solution Workflow:
Caption: Workflow for removing color and acidic impurities from NMP.
Detailed Steps:
-
Adsorbent Selection: Water-washed activated alumina is superior to other adsorbents like silica gel or activated carbon for removing acidic compounds.[6] A specific type of alumina that desorbs less than 100 µmol/g of isobutylene in a standard test has been shown to be particularly effective at removing both color and amine impurities.[5][22]
-
Treatment Process: Pass the contaminated NMP through a packed column of activated alumina. A liquid hourly space velocity (LHSV) between 1/h and 10/h is recommended.[5]
-
Regeneration: The spent alumina can be regenerated by washing with a light raffinate oil, followed by a water wash at elevated temperature and pressure.[6]
Issue 3: Peroxide Formation
Symptom: NMP tests positive for peroxides. Peroxides can form when NMP is in contact with oxygen, especially under heating conditions like distillation, posing a potential explosion risk.[8]
Troubleshooting Steps:
-
Inhibit Peroxide Formation during Distillation: When distilling NMP solutions that contain inorganic salts, the addition of an alkali metal or alkaline earth metal hydroxide (e.g., sodium hydroxide at 0.05-0.3 wt%) can suppress peroxide formation.[8]
-
Use Advanced Oxidation Processes: For NMP in exhaust air streams, advanced oxidation processes using ozone and hydrogen peroxide can effectively destroy NMP and its byproducts.[23] While effective, this is more common for waste treatment than bulk solvent purification.
-
Safe Handling: Always handle NMP in well-ventilated areas and avoid contact with strong oxidizers like hydrogen peroxide and nitric acid under uncontrolled conditions.[20][24]
Data Summary Tables
Table 1: Comparison of Adsorbents for Removing Acidic Impurities from NMP[6]
| Adsorbent | Initial Total Acid Number (mg KOH/g) | Final Total Acid Number (mg KOH/g) | Initial pH | Final pH |
| Attapulgus Clay | 1.13 | 1.10 | 4.7 | 4.3 |
| Activated Alumina | 1.13 | 0.43 | 4.7 | 6.0 |
| Zinc Oxide | 1.13 | 1.03 | 4.7 | 4.7 |
| Activated Carbon | 1.13 | 1.06 | 4.7 | 4.4 |
| Silica Gel | 1.13 | 1.01 | 4.7 | 4.1 |
| Activated Alumina (Water Washed) | 1.13 | 0.20 | 4.7 | 6.0 |
Table 2: Efficiency of Molecular Sieves for Water Removal from NMP[10][17] (Conditions: Initial Water Content = 5000 ppm, Sieve Amount = 120 g/L, Temperature = 25°C, Time = 300 min)
| Molecular Sieve Type | Water Removal Efficiency | Final Water Content (ppm) |
| 3A | 98% | 140 |
| 4A | 97% | 170 |
| 5A | 92% | 310 |
Key Experimental Protocols
Protocol 1: Purification of NMP by Vacuum Distillation
This protocol is suitable for removing water and other volatile impurities to achieve >99.9% purity.[10][11][13]
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the NMP to be purified. Add boiling chips.
-
Apply Vacuum: Gradually reduce the pressure using a vacuum pump. For removing NMP from a reaction mixture, a pressure of 1-50 mmHg is effective.[13]
-
Heating: Heat the flask using a heating mantle. The boiling point of NMP is 203°C at atmospheric pressure, but it will be significantly lower under vacuum.[11]
-
Collect Fractions: Collect the distilled NMP in the receiving flask. Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.
-
Analysis: Analyze the purity of the collected NMP using Gas Chromatography (GC) and measure the water content by Karl Fischer titration.[2][14][25]
Protocol 2: Drying NMP with 3A Molecular Sieves
This protocol is designed for the deep dehydration of NMP to meet electronic-grade specifications.[10][16][17]
-
Activate Sieves: Activate the 3A molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum. Allow them to cool in a desiccator.
-
Adsorption: Add the activated molecular sieves to the NMP in a sealed container. Use a loading of approximately 120 g of sieves per liter of NMP for effective drying.[10]
-
Contact Time: Allow the mixture to stand for at least 240 minutes (4 hours) at room temperature (25°C) with occasional swirling or stirring.[10][17] For very low moisture requirements, stirring over sieves for 12 hours is recommended.[16]
-
Separation: Carefully decant or filter the dried NMP from the molecular sieves.
-
Verification: Confirm the final water content using Karl Fischer titration. The target for electronic-grade NMP is often below 200 ppm.[10]
References
- 1. maratek.com [maratek.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 5. data.epo.org [data.epo.org]
- 6. EP0251517B1 - A method of removing impurities from n-methyl-pyrrolidone used for solvent extraction of lube oil fractions using activated alumina - Google Patents [patents.google.com]
- 7. NMP Purification by Ion Exchange [ionxchng.com]
- 8. JP2007099690A - Purification method of N-methyl-2-pyrrolidone. - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sddslchem.com [sddslchem.com]
- 12. CN102190611B - Method for purifying N-methyl pyrrolidone and gamma-butyrolactone - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. taikisha-na.com [taikisha-na.com]
- 16. quora.com [quora.com]
- 17. Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 19. How to store this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 20. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 21. p2infohouse.org [p2infohouse.org]
- 22. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 23. Evaluation of absorption and advanced oxidation processes to treat N-methyl-2-pyrrolidinone in an exhaust air stream - ProQuest [proquest.com]
- 24. greenfield.com [greenfield.com]
- 25. paragonlaboratories.com [paragonlaboratories.com]
Technical Support Center: Managing N-Methylpyrrolidone (NMP) Hygroscopicity in Moisture-Sensitive Reactions
Welcome to the Technical Support Center for managing N-Methylpyrrolidone (NMP) in your moisture-sensitive applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to NMP's hygroscopic nature.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My moisture-sensitive reaction is failing or giving low yields in NMP.
-
Question: I am running a moisture-sensitive reaction (e.g., Grignard, lithiation, Suzuki coupling) in NMP, and I am observing unexpected side products, incomplete conversion, or no reaction at all. What could be the cause?
-
Answer: The most likely culprit is the presence of water in your NMP solvent. NMP is highly hygroscopic and will readily absorb moisture from the atmosphere.[1][2][3] This trace water can quench organometallic reagents, deactivate catalysts, and participate in side reactions, leading to poor reaction outcomes. For instance, in lithium-ion battery production, a water content of less than 200 ppm in NMP is required to prevent degradation of components.[4]
Troubleshooting Steps:
-
Verify Solvent Water Content: Before use, always measure the water content of your NMP using Karl Fischer titration. For most moisture-sensitive reactions, a water content of <50 ppm is recommended.
-
Use Anhydrous Grade NMP: Start with a freshly opened bottle of anhydrous NMP.
-
Dry the NMP: If the water content is too high, you will need to dry the solvent. Refer to the detailed protocols for drying NMP provided below. Using molecular sieves can effectively reduce water content from 5000 ppm to as low as 140 ppm.[4]
-
Inert Atmosphere: Handle anhydrous NMP under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture reabsorption.
-
Dry Glassware: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under vacuum.
-
Issue 2: My palladium-catalyzed cross-coupling reaction is not working as expected in NMP.
-
Question: I am performing a Suzuki, Heck, or Sonogashira coupling in NMP, and the catalyst appears to be deactivating, or I am observing significant homocoupling. Could water be the issue?
-
Answer: Yes, water can have a complex effect on palladium-catalyzed cross-coupling reactions in NMP. While in some cases, the presence of water can accelerate Heck reactions, it can also lead to the formation of palladium colloids and catalyst deactivation.[4] For Suzuki and Sonogashira couplings, which often use water-sensitive organoboron or terminal alkyne reagents, anhydrous conditions are generally preferred. The presence of water can also affect the solubility and efficacy of the base used in the reaction.
Troubleshooting Steps:
-
Degas the Solvent: Ensure your NMP is thoroughly degassed to remove oxygen, which can also deactivate the palladium catalyst.
-
Use Anhydrous Conditions: For Suzuki and Sonogashira reactions, adhere to strict anhydrous techniques.
-
Optimize Base and Ligands: The choice of base and ligand is critical. Ensure they are compatible with your reaction conditions and are also anhydrous.
-
Screen Reaction Conditions: If problems persist, screen different anhydrous solvents, bases, and ligand-to-metal ratios.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I store NMP to minimize water absorption?
-
A1: NMP should be stored in a tightly sealed container, preferably with a septum cap, in a cool, dry, and well-ventilated area away from direct sunlight.[1] For anhydrous grades, storing under an inert atmosphere (e.g., in a glovebox or with a nitrogen blanket) is recommended.
-
-
Q2: I received a bottle of anhydrous NMP. How long will it remain dry after opening?
-
A2: Once opened, the water content of NMP will increase as it is exposed to the atmosphere. The rate of moisture uptake depends on the ambient humidity, temperature, and the frequency and duration of opening. It is best practice to measure the water content before each use in a moisture-sensitive reaction.
-
Drying and Water Content Measurement
-
Q3: What is the most effective way to dry NMP in the lab?
-
Q4: What is Karl Fischer titration, and why is it important for NMP?
-
A4: Karl Fischer titration is a highly accurate and specific method for determining the water content in a variety of substances, including organic solvents like NMP. It is the standard method for quantifying trace amounts of water, which is crucial for ensuring the success of moisture-sensitive reactions.
-
Reaction Troubleshooting
-
Q5: Can I use "wet" NMP for any reactions?
-
A5: Yes, for reactions that are not sensitive to water, standard grade NMP can be used. In some cases, such as certain Heck reactions, the presence of a controlled amount of water can even be beneficial.[4] However, for the vast majority of organometallic and other moisture-sensitive reactions, anhydrous NMP is essential.
-
-
Q6: My reaction is still failing even after using freshly dried NMP. What else should I check?
-
A6: If you are confident your NMP is dry, consider other sources of moisture in your reaction setup. This could include starting materials, reagents (especially hygroscopic salts), or leaks in your inert atmosphere setup. Ensure all components of your reaction are handled with the same care as the anhydrous solvent.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₉NO |
| Molar Mass | 99.13 g/mol |
| Boiling Point | 202 °C |
| Melting Point | -24 °C |
| Density (at 25 °C) | 1.028 g/cm³ |
| Water Solubility | Miscible |
| Hygroscopicity | Highly hygroscopic |
Table 2: Water Content Specifications for NMP Grades
| NMP Grade | Maximum Water Content (%) | Typical Application |
| Technical Grade | ≤ 0.5 | General purpose solvent, cleaning |
| Anhydrous Grade | ≤ 0.005 (50 ppm) | Moisture-sensitive organic synthesis |
| Electronic Grade | ≤ 0.02 | Microelectronics manufacturing |
Table 3: Effectiveness of Drying NMP with 3Å Molecular Sieves
| Adsorption Time (minutes) | Water Content (ppm) |
| 0 | 5000 |
| 30 | 200 |
| 240 | 140 |
Data from a study on the adsorption of trace water in NMP using 3Å molecular sieves at 25 °C with a feed rate of 120 g/L.[4]
Experimental Protocols
Protocol 1: Drying NMP using Calcium Hydride and Distillation
-
Pre-drying: Add calcium hydride (CaH₂) to the NMP in a round-bottom flask equipped with a magnetic stir bar. Use approximately 10 g of CaH₂ per liter of NMP.
-
Stirring: Stir the mixture at room temperature under an inert atmosphere for at least 12 hours.
-
Distillation Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried.
-
Distillation: Heat the mixture to distill the NMP under reduced pressure. The boiling point of NMP will be lower at reduced pressure.
-
Collection: Collect the distilled NMP in a dry receiving flask under an inert atmosphere.
-
Storage: Store the freshly dried NMP over activated 4Å molecular sieves in a tightly sealed container under an inert atmosphere.
Protocol 2: Measuring Water Content in NMP using Karl Fischer Titration
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low background moisture level.
-
Sample Preparation: Under an inert atmosphere, draw a known volume or weight of the NMP sample into a dry, gas-tight syringe.
-
Injection: Inject the NMP sample into the conditioned titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument will calculate the water content of the sample, usually in ppm or percentage.
-
Verification: It is good practice to run a standard with a known water content to verify the accuracy of the instrument.
Mandatory Visualization
Caption: Workflow for conducting moisture-sensitive reactions using NMP.
Caption: Troubleshooting logic for failed moisture-sensitive reactions in NMP.
References
- 1. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxic hygroscopic contact reaction to N-methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Methylpyrrolidone (NMP) in Research and Development
Welcome to the N-Methylpyrrolidone (NMP) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions caused by impurities in NMP during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (NMP)?
A1: The most frequently encountered impurities in NMP include water, amines (such as methylamine), 2-pyrrolidinone, and N-methylsuccinimide (NMS).[1][2][3] Other potential contaminants can include N-methyl-4-aminobutanoic acid (NM4ABA), 1-formyl-2-pyrrolidone (FP), and various organic and inorganic residues depending on the manufacturing process and storage conditions.[4]
Q2: How can these impurities affect my reaction?
A2: Impurities in NMP can lead to a variety of undesirable outcomes in chemical reactions. These include:
-
Side Reactions: Impurities can react with starting materials, reagents, or products, leading to the formation of unexpected byproducts.[4]
-
Altered Reaction Kinetics: The presence of certain impurities can catalyze or inhibit reactions, affecting the reaction rate and overall efficiency.
-
Reduced Product Yield and Purity: Side reactions and incomplete conversions due to impurities can significantly lower the yield and purity of the desired product.[5][6]
-
pH Changes: Acidic or basic impurities can alter the pH of the reaction medium, which is critical for many sensitive reactions.
-
Inconsistent Results: Lot-to-lot variability in NMP purity can lead to poor reproducibility of experiments.
Q3: What level of NMP purity do I need for my application?
A3: The required purity of NMP depends on the sensitivity of your application.
-
High-Purity (≥99.9%): Essential for applications like semiconductor manufacturing, lithium-ion battery production, and pharmaceutical formulations where even trace impurities can significantly impact performance and safety.[3][7]
-
Standard Purity (≥99.0%): Often sufficient for general organic synthesis, industrial cleaning, and as a solvent for polymers.[7]
It is always recommended to consult the specific requirements of your protocol or perform a small-scale test to determine the necessary purity level.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using NMP.
Problem 1: My reaction is giving a low yield or failing completely.
| Possible Cause | Troubleshooting Step |
| Presence of Water: Water can hydrolyze sensitive reagents or intermediates. | 1. Use a fresh, sealed bottle of high-purity, anhydrous NMP.2. Dry the NMP before use. (See Protocol 1)3. Check for atmospheric moisture ingress; run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reactive Impurities: Amines, 2-pyrrolidinone, or NMS may be reacting with your starting materials. | 1. Analyze the NMP for impurities. (See Protocol 4)2. Purify the NMP to remove reactive species. (See Protocols 1-3)3. Consider using an alternative solvent if impurities are difficult to remove. |
| Incorrect Reaction Conditions: The issue may not be the solvent. | 1. Verify the reaction temperature, time, and stoichiometry of reagents.[8]2. Ensure all glassware is clean and dry.[8] |
Problem 2: I am observing unexpected byproducts in my reaction.
| Possible Cause | Troubleshooting Step |
| Side Reactions with NMP Degradation Products: NMP can degrade under certain conditions (e.g., high temperature, presence of acid/base) to form reactive species. | 1. Lower the reaction temperature if possible.2. Neutralize any acidic or basic components if the reaction allows.3. Purge the reaction with an inert gas to prevent oxidation. |
| Reaction of Impurities: Specific impurities are reacting to form byproducts. For example, amine impurities can undergo acylation. | 1. Identify the byproduct by analytical techniques (e.g., LC-MS, NMR).2. Based on the byproduct's structure, deduce the likely impurity and choose an appropriate purification method. |
Problem 3: My results are not reproducible from one experiment to the next.
| Possible Cause | Troubleshooting Step |
| Variable NMP Quality: The purity of NMP is inconsistent between different batches or suppliers. | 1. Purchase NMP from a reputable supplier and request a certificate of analysis for each lot.2. Standardize on a single source of NMP for a series of experiments.3. Purify all NMP batches before use to ensure consistent quality. (See Protocols 1-3) |
| Improper Solvent Handling: NMP is hygroscopic and can absorb moisture from the air. | 1. Store NMP in a tightly sealed container in a dry environment.2. Use a dry syringe or cannula to transfer the solvent.3. Do not leave the NMP bottle open to the atmosphere. |
Troubleshooting Workflow
Quantitative Data on Impurity Effects
The presence of impurities, even in small amounts, can have a significant impact on reaction outcomes.
Table 1: Effect of Water Content on Reaction Yield
| Application | Water Content in NMP (ppm) | Observed Effect | Reference |
| Lithium-ion Battery Electrode Performance | > 500 | Decreased battery capacity and cycle life | [9] |
| N-vinyl pyrrolidone Synthesis | 800 | ~20% reduction in 2-pyrrolidone conversion | [8] |
| GaN HEMT Manufacturing | > 5% | Attack on metal stack during lift-off | [10] |
Table 2: Common NMP Impurities and Their Potential Side Reactions
| Impurity | Chemical Structure | Potential Side Reaction(s) |
| Water | H₂O | Hydrolysis of reagents, intermediates, or products. |
| Methylamine | CH₃NH₂ | Acts as a nucleophile, can react with electrophiles leading to amide formation or other byproducts. |
| 2-Pyrrolidinone | C₄H₇NO | Can undergo N-alkylation or ring-opening polymerization in the presence of a base.[11] Hydrolyzes to 4-aminobutanoic acid in the presence of strong acid or base.[11][12] |
| N-Methylsuccinimide (NMS) | C₅H₇NO₂ | Can be formed from the oxidation of NMP.[13] May participate in side reactions depending on the reaction conditions. |
| N-Methyl-4-aminobutanoic acid (NM4ABA) | C₅H₁₁NO₂ | Can act as a base or nucleophile, potentially interfering with the desired reaction pathway. |
Experimental Protocols
Protocol 1: Purification of NMP by Fractional Vacuum Distillation
This method is effective for removing water and other impurities with different boiling points from NMP.
Materials:
-
Crude NMP
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.[12]
-
Add the crude NMP and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin stirring and gradually apply vacuum to the system. A pressure of 10-20 mmHg is typically sufficient.
-
Once the desired vacuum is reached, begin heating the flask.
-
Collect and discard the initial fraction, which will contain lower-boiling impurities and residual water.
-
Collect the main fraction of purified NMP at its boiling point under the applied vacuum (approx. 81-82 °C at 10 mmHg).
-
Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.
-
Store the purified NMP over molecular sieves in a tightly sealed container under an inert atmosphere.
NMP Purification Workflow
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. N-Methyl-2-pyrrolidone (NMP) - High-Efficiency Industrial Solvent [epchems.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. medium.com [medium.com]
Technical Support Center: Optimizing N-Methylpyrrolidone (NMP)-Based Extraction Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of N-Methylpyrrolidone (NMP)-based extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of NMP that make it an effective extraction solvent?
This compound (NMP) is a powerful, polar aprotic solvent with a high boiling point (202 °C), low volatility, and excellent thermal and chemical stability.[1][2] Its ability to dissolve a wide range of organic and inorganic compounds, polymers, and resins makes it a versatile solvent in various industries, including pharmaceuticals, petrochemicals, and electronics.[1][2][3] NMP is also completely miscible with water, which can be used to modulate its solvent properties.[4][5]
Q2: In which applications is NMP commonly used as an extraction solvent?
NMP is widely used in several industrial processes:
-
Petrochemical Industry: For the extraction of aromatic compounds like butadiene and BTX (benzene, toluene, xylene) from hydrocarbon streams.[6]
-
Pharmaceutical Manufacturing: As a solvent in drug synthesis, for drug formulation to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), and in drug delivery systems.[1][3][7][8]
-
Lithium-Ion Battery Production: As a solvent for the binder (e.g., PVDF) in the preparation of electrode slurries.[9][10]
-
Natural Product Extraction: For the extraction of various secondary metabolites from plant materials.[11][12][13][14]
-
Industrial Cleaning: As a powerful cleaning and degreasing agent.[15]
Q3: Can NMP affect biological signaling pathways?
Yes, contrary to its common perception as a biologically inert solvent, recent studies have shown that NMP can exhibit bioactivity. It has been found to inhibit lipopolysaccharide-induced inflammation by suppressing the NF-κB signaling pathway.[16][17] Additionally, NMP can increase the expression of the transcription factor Krüppel-like factor 2 (KLF2), which plays a role in attenuating inflammation.[18] These anti-inflammatory properties are being explored for their therapeutic potential.[18][19]
Troubleshooting Guides
Issue 1: Low Extraction Yield
Q: My NMP-based extraction is resulting in a lower than expected yield of the target compound. What are the potential causes and how can I improve it?
A: Low extraction yield can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Optimize Solvent-to-Feed Ratio: An inappropriate ratio of NMP to the raw material can lead to incomplete extraction. Increasing the solvent volume can enhance the extraction yield up to a certain point. However, an excessively high ratio may not be cost-effective.[9]
-
Adjust Extraction Temperature: Temperature plays a crucial role in solubility and mass transfer. For many compounds, increasing the temperature can improve extraction efficiency.[20] However, be cautious of potential degradation of thermally sensitive compounds.
-
Optimize Water Content in NMP: The presence of water can significantly alter the selectivity and solvent power of NMP.[4][5][21] For some applications, adding a small percentage of water can improve the selectivity for the target compound, while in others, anhydrous conditions are necessary. The optimal water content should be determined experimentally.
-
Increase Contact Time and Agitation: Insufficient contact time or poor mixing between the NMP and the raw material can result in incomplete extraction. Ensure adequate agitation and consider increasing the extraction duration.
-
Pre-treatment of Raw Material: The physical state of the raw material can impact extraction efficiency. For solid samples, reducing the particle size by grinding can increase the surface area available for extraction.
Issue 2: Co-extraction of Impurities
Q: My extract contains a high level of impurities along with the target compound. How can I improve the selectivity of the NMP extraction?
A: Improving the selectivity of your extraction process is key to obtaining a purer product. Consider the following strategies:
-
Modify the Water Content: As mentioned, adjusting the water percentage in the NMP-water mixture can fine-tune the solvent's selectivity.[21] Experiment with different water concentrations to find the optimal balance between yield and purity.
-
Optimize Extraction Temperature: Temperature can also influence selectivity. Sometimes, lowering the extraction temperature can reduce the co-extraction of undesirable compounds.
-
pH Adjustment: For extractions involving acidic or basic compounds, adjusting the pH of the extraction medium can significantly impact their solubility and, therefore, the selectivity of the extraction.[22][23][24][25][26]
-
Consider a Co-solvent: In some cases, adding a co-solvent to the NMP can improve selectivity. The choice of co-solvent will depend on the specific properties of the target compound and the impurities.[6]
-
Post-Extraction Purification: If co-extraction cannot be completely avoided, subsequent purification steps such as liquid-liquid extraction with an immiscible solvent, chromatography, or crystallization will be necessary.
Issue 3: Difficulty in Removing NMP from the Final Product
Q: Due to its high boiling point, I'm finding it difficult to remove residual NMP from my purified compound. What are the recommended methods for NMP removal?
A: Removing NMP can be challenging due to its low volatility. Here are several effective methods:
-
Vacuum Distillation: This is a common method for removing NMP. By reducing the pressure, the boiling point of NMP is lowered, allowing for its removal at a lower temperature, which is particularly important for thermally sensitive products.[27]
-
Aqueous Washes: Since NMP is miscible with water, repeated washing of an organic solution of your product with water or a brine solution can effectively remove NMP.[15][28] Using a LiCl solution can further enhance the partitioning of NMP into the aqueous phase.[15]
-
Solid Phase Extraction (SPE): For smaller scale purifications, passing the sample through a suitable SPE cartridge can retain the product while allowing the NMP to be washed away.
-
Freeze-Drying (Lyophilization): While not a standard method for NMP removal due to its low melting point, it might be considered in specific cases, though it requires specialized equipment to prevent damage to the freeze-dryer.[28]
Issue 4: NMP Degradation and Solvent Loss
Q: I am experiencing NMP loss during my process and suspect it might be degrading. What can cause NMP degradation and how can I prevent it?
A: NMP is generally stable, but can degrade under certain conditions, leading to solvent loss and the formation of impurities.
-
High Temperatures: NMP can decompose at temperatures at or above 700°F (approximately 370°C). The addition of a small amount of water can help to minimize thermal decomposition at high temperatures.[29]
-
Oxidation: In the presence of oxygen and certain catalysts (like transition metals), NMP can oxidize, leading to a decrease in pH and the formation of degradation products.[30][31] Performing the process under an inert atmosphere (e.g., nitrogen) can suppress this oxidation.[30][31]
-
Alkaline Conditions: High concentrations of strong bases (like NaOH) combined with elevated temperatures can promote the hydrolysis of NMP.[32] It is advisable to avoid highly alkaline conditions, especially at high temperatures, during NMP recovery processes.[32]
-
Solvent Recovery and Recycling: To minimize solvent loss and reduce costs, implement an efficient NMP recovery system. Common industrial methods include multi-stage distillation and vapor recapture systems, which can achieve recovery rates of up to 95-99%.[3][33][34][35]
Data Presentation
Table 1: Effect of Temperature on NMP Extraction Efficiency in Butadiene Production
| Extraction Temperature (°C) | NMP Efficiency (%) | Total Efficiency (%) |
| 25 | 5.53 | 10.49 |
| 70 | 21.64 | 40.79 |
| 100 | 53.26 | 64.23 |
(Data sourced from a study on NMP regeneration from butadiene production residue using n-heptane as a co-solvent)[36]
Table 2: Effect of Solvent-to-Residue Ratio on NMP Extraction Efficiency in Butadiene Production at 100°C
| Solvent-to-Residue Ratio | NMP Efficiency (%) | Total Efficiency (%) |
| 2:1 | 53.26 | 64.28 |
| 4:1 | 47.66 | 77.73 |
| 6:1 | 30.43 | 83.38 |
(Data sourced from a study on NMP regeneration from butadiene production residue using n-heptane as a co-solvent)[36]
Experimental Protocols
Protocol 1: Determination of Residual NMP by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the determination of residual NMP in a drug substance.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
NMP reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.05% (v/v) TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-8 min: 85% A, 15% B
-
8-9 min: Linear gradient to 15% A, 85% B
-
9-13 min: Hold at 15% A, 85% B
-
13-14 min: Linear gradient back to 85% A, 15% B
-
14-22 min: Re-equilibration at 85% A, 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., mobile phase A) to a known volume.[37]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of NMP in the sample by comparing its peak area to the calibration curve.[31]
-
Protocol 2: Laboratory-Scale NMP Recovery by Vacuum Distillation
This protocol describes a general procedure for removing NMP from a reaction mixture or extract.
-
Apparatus:
-
Round-bottom flask.
-
Short-path distillation head with a condenser and a receiving flask.
-
Vacuum pump with a cold trap.
-
Heating mantle with a stirrer.
-
Thermometer.
-
-
Procedure:
-
Place the NMP-containing solution in the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Begin stirring the solution.
-
Start the flow of coolant through the condenser.
-
Gradually apply vacuum to the system.
-
Slowly heat the solution in the heating mantle. The distillation temperature will depend on the vacuum achieved.
-
Collect the distilled NMP in the receiving flask, which should be cooled in an ice bath or a dry ice/acetone bath to improve condensation efficiency.[27]
-
Continue the distillation until the majority of the NMP has been removed.
-
Carefully release the vacuum and allow the apparatus to cool before dismantling.
-
Visualizations
Caption: Logical workflow for troubleshooting low extraction yield.
Caption: NMP's influence on key inflammatory signaling pathways.
References
- 1. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 2. researchgate.net [researchgate.net]
- 3. maratek.com [maratek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20100243533A1 - Extraction of aromatics from hydrocarbon oil using n-methyl 2-pyrrolidone and co-solvent - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanomaterialpowder.com [nanomaterialpowder.com]
- 10. Gas Monitoring for Lithium Ion Battery Electrode manufacturing Drying process [weatherall-uk.com]
- 11. Extraction of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of plant secondary metabolites. | Semantic Scholar [semanticscholar.org]
- 13. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 15. reddit.com [reddit.com]
- 16. N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-methyl pyrrolidone (NMP) ameliorates the hypoxia-reduced osteoblast differentiation via inhibiting the NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
- 25. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 26. researchgate.net [researchgate.net]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. maratek.com [maratek.com]
- 31. CN103926334A - Method for detecting residual organic solvents in medicines by high performance liquid chromatography - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. Solvent Recovery Systems: Can They Achieve 99% NMP Recycling? [eureka.patsnap.com]
- 34. taikisha-na.com [taikisha-na.com]
- 35. maratek.com [maratek.com]
- 36. Non-aqueous Electrode Processing and Construction of Lithium-ion Coin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
- 38. fda.gov [fda.gov]
Technical Support Center: Overcoming Challenges of N-Methylpyrrolidone (NMP) Removal
Welcome to the technical support center for N-Methylpyrrolidone (NMP) removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to effectively remove residual NMP from final products.
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of NMP from your reaction mixtures and final products.
Issue 1: My final product is retaining high levels of NMP after aqueous extraction.
-
Question: I've performed multiple water washes, but my product, which is soluble in an organic solvent, still shows high residual NMP. What can I do?
-
Answer: High residual NMP after aqueous extraction is a common issue due to its high miscibility with water and potential for the product to trap the solvent. Here are several troubleshooting steps:
-
Increase the Number and Volume of Washes: Instead of a few large volume washes, try multiple smaller volume washes. This is often more effective at partitioning the NMP into the aqueous phase.
-
Use a Brine or Lithium Chloride (LiCl) Solution: Washing the organic layer with a saturated sodium chloride (brine) solution or a dilute LiCl solution can enhance the partitioning of NMP into the aqueous layer. The increased ionic strength of the aqueous phase reduces the solubility of organic compounds, including NMP, in the organic layer.
-
Back-Extraction: After the initial aqueous washes, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent used to dissolve your product. This can help recover any product that may have partitioned into the aqueous phase with the NMP.
-
Solvent Exchange: If your product is stable in a more volatile solvent, consider performing a solvent exchange. After the initial workup, dissolve your product in a suitable volatile solvent and then remove it under reduced pressure. This can help to azeotropically remove residual NMP.
-
Issue 2: My product is water-sensitive, so I cannot use aqueous extraction. How can I remove NMP?
-
Question: My compound degrades or has poor recovery with aqueous washes. What are the alternative methods for NMP removal?
-
Answer: For water-sensitive compounds, several non-aqueous methods can be employed:
-
Vacuum Distillation: Due to NMP's high boiling point (202 °C), atmospheric distillation is often not feasible. However, applying a high vacuum can significantly lower its boiling point, allowing for removal at a lower temperature that is safe for your product.[1][2] Ensure your vacuum pump is suitable for this purpose and use a cold trap to collect the NMP.
-
Precipitation/Crystallization: If your product is a solid, you can try to precipitate or crystallize it from a solvent system in which NMP is soluble, but your product is not. Find a suitable anti-solvent that is miscible with NMP but causes your product to crash out. The precipitated solid can then be washed with the anti-solvent to remove residual NMP.
-
Column Chromatography: Silica gel or other suitable stationary phases can be used to separate your product from NMP.[3] A column can be packed and the crude product loaded, followed by elution with a solvent system that allows for the separation of your compound from the highly polar NMP.
-
Solvent Exchange to a Volatile Solvent: Dissolve the product in a minimal amount of NMP and then add a larger volume of a more volatile solvent in which the product is also soluble. Repeatedly adding the volatile solvent and evaporating it under reduced pressure can effectively remove the NMP.
-
Issue 3: I'm observing emulsion formation during aqueous extraction, making phase separation difficult.
-
Question: When I try to wash my organic layer containing the product and NMP with water or brine, a stable emulsion forms. How can I break this emulsion?
-
Answer: Emulsion formation is common when dealing with polar aprotic solvents like NMP. Here are some techniques to break the emulsion:
-
Addition of Saturated Brine: Adding a small amount of saturated NaCl solution can help to break the emulsion by increasing the ionic strength of the aqueous phase, which forces the separation of the organic and aqueous layers.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a pad of Celite or a plug of glass wool can help to break up the emulsion.
-
Changing the Solvent: Adding a small amount of a different organic solvent with a lower polarity (e.g., hexane, toluene) to the organic phase can sometimes help to break the emulsion.
-
Frequently Asked Questions (FAQs)
1. Why is it so difficult to remove NMP from final products?
NMP has a high boiling point (202 °C at atmospheric pressure) and is miscible with water and most organic solvents.[1] This combination of properties makes its removal by simple evaporation or standard extraction procedures challenging.
2. What are the regulatory limits for residual NMP in pharmaceutical products?
Regulatory agencies like the FDA and EMA have guidelines for residual solvents in pharmaceuticals. NMP is classified as a Class 2 solvent by the ICH (International Council for Harmonisation), meaning it should be limited in pharmaceutical products due to its inherent toxicity.[4][5][6][7] The Permitted Daily Exposure (PDE) for NMP is 5.3 mg/day, which corresponds to a concentration limit of 530 ppm in the final drug product, assuming a daily dose of 10g.[6]
3. What are the primary health and safety concerns associated with NMP?
NMP is considered a reproductive toxicant and can cause skin and eye irritation.[8][9] Prolonged or high levels of exposure can also lead to other health issues. Therefore, minimizing residual levels in final products and ensuring safe handling during processing is crucial.
4. What analytical methods are suitable for quantifying residual NMP?
Several analytical techniques can be used to determine the concentration of residual NMP:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A common and robust method for quantifying volatile and semi-volatile organic compounds like NMP.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: HPLC can also be used, especially when the product is not amenable to GC analysis.[13][14][15][16][17]
-
Headspace GC (HS-GC): This technique is particularly useful for analyzing residual solvents in solid samples without dissolving them.[18]
5. Are there any "greener" or safer alternatives to NMP?
Yes, due to the health and environmental concerns associated with NMP, there is a significant effort to find safer alternatives. Some potential replacements include N-butylpyrrolidone (NBP), which is non-toxic and biodegradable, as well as other green solvents being evaluated for various applications, including peptide synthesis.[19]
Data Presentation
Table 1: Physical Properties of this compound (NMP)
| Property | Value |
| Boiling Point | 202 °C |
| Melting Point | -24 °C |
| Density | 1.028 g/cm³ |
| Solubility in Water | Miscible |
Table 2: Comparison of NMP Removal Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Residual Levels |
| Aqueous Extraction | Partitioning between an organic and aqueous phase | Simple, scalable | Can be inefficient, risk of emulsion, not suitable for water-sensitive products | 100 - 5000 ppm |
| Vacuum Distillation | Removal of solvent at reduced pressure | Effective for high boiling point solvents, suitable for water-sensitive products | Requires specialized equipment (high-vacuum pump, cold trap) | < 100 ppm |
| Crystallization | Precipitation of the product from a solution | Can yield high purity product, effective for solids | Product must be crystalline, requires suitable solvent/anti-solvent system | < 500 ppm |
| Column Chromatography | Separation based on polarity | Highly effective separation | Can be time-consuming and require large solvent volumes, may have product loss on the column | < 100 ppm |
| Adsorption | Use of a solid adsorbent to trap NMP | Can be used for polishing steps | Adsorbent capacity can be limited, may require specific activation of the adsorbent | Variable, depends on process |
Experimental Protocols
Protocol 1: NMP Removal by Aqueous Extraction
-
Dissolution: Dissolve the crude product containing NMP in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing step (steps 2 and 3) 3-5 times with fresh deionized water.
-
Brine Wash: Perform a final wash with an equal volume of saturated NaCl solution (brine) to help remove any remaining water from the organic layer and break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the NMP-free product.
Protocol 2: NMP Removal by Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for high vacuum. This should include a round-bottom flask for the sample, a distillation head with a thermometer, a condenser, a receiving flask, and a cold trap placed between the apparatus and the vacuum pump.
-
Sample Preparation: Place the crude product containing NMP in the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once a high vacuum is achieved, gently heat the flask using a heating mantle. The temperature required will depend on the vacuum level. Monitor the temperature of the vapor to ensure it corresponds to the boiling point of NMP at that pressure.
-
Collection: Collect the distilled NMP in the receiving flask, which should be cooled in an ice bath or with a cryocooler. The cold trap (using liquid nitrogen or dry ice/acetone) is crucial to protect the vacuum pump.
-
Completion: Continue the distillation until no more NMP is collected. Allow the system to cool down to room temperature before releasing the vacuum.
Mandatory Visualization
Caption: Decision workflow for selecting an appropriate NMP removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. tga.gov.au [tga.gov.au]
- 5. ema.europa.eu [ema.europa.eu]
- 6. uspnf.com [uspnf.com]
- 7. database.ich.org [database.ich.org]
- 8. epa.gov [epa.gov]
- 9. p2infohouse.org [p2infohouse.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ijcea.org [ijcea.org]
- 15. (PDF) Quantitation of Residual this compound in Losoxantrone Hydrochloride by Reversed-Phase High-Performance Liquid Chromatography (1998) | James A. Shea | 6 Citations [scispace.com]
- 16. scispace.com [scispace.com]
- 17. fda.gov [fda.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
Technical Support Center: Stabilizing N-Methylpyrrolidone (NMP) Against Thermal Degradation
Welcome to the technical support center for N-Methylpyrrolidone (NMP). This resource is designed for researchers, scientists, and drug development professionals who utilize NMP in their experiments and processes, particularly at elevated temperatures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you mitigate NMP degradation and ensure the stability and integrity of your work.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound at high temperatures.
| Issue | Potential Cause | Recommended Action |
| Yellowing of NMP upon heating | Oxidative degradation of NMP in the presence of air. This process can be accelerated by the presence of transition metals.[1] | Purge the reaction vessel and NMP with an inert gas (e.g., nitrogen or argon) before and during heating to minimize contact with oxygen.[1][2][3] Consider using antioxidants if an inert atmosphere is not feasible. Store freshly distilled NMP under a nitrogen atmosphere.[1] |
| Decrease in pH of the NMP solution | Formation of acidic byproducts from NMP oxidation. This is often correlated with the presence of oxygen and can be catalyzed by metals.[3][4] | Operate under an inert atmosphere.[2][3] If a decrease in pH is consistently observed, consider adding a small amount of a compatible, non-interfering buffering agent. However, compatibility with the specific reaction chemistry must be verified. |
| Formation of precipitates or insoluble materials | Polymerization of NMP degradation products. | Filter the NMP before use. If precipitates form during the reaction, it is a strong indicator of significant degradation. Lowering the reaction temperature or using a stabilizer is recommended. |
| Inconsistent experimental results | Degradation of NMP can alter its solvent properties and introduce reactive impurities, leading to variability in reaction kinetics, product yield, and purity. | Ensure the purity of the NMP before use, and consider redistilling if necessary. Implement stabilization methods, such as using an inert atmosphere or adding a suitable stabilizer, to maintain the integrity of the solvent throughout the experiment. |
| Corrosion of metal equipment | While NMP is generally non-corrosive to many metals like carbon steel and aluminum at ambient temperatures, corrosive reactions can occur at temperatures above 300°C.[1] The presence of acidic degradation products can also contribute to corrosion. | For high-temperature applications, consider using stainless steel or nickel equipment.[5] Regularly inspect equipment for signs of corrosion. Maintaining an inert atmosphere can reduce the formation of corrosive acidic byproducts. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of NMP degradation at high temperatures?
The primary mechanism of NMP degradation at elevated temperatures is oxidation, particularly in the presence of air (oxygen).[1][4] This process can be catalyzed by transition metals and leads to the formation of various degradation products, including N-methylsuccinimide (NMS) and acidic byproducts, which can lower the pH of the solution.[2][3][4] Hydrolysis can also occur, especially in the presence of strong acids or bases.
2. What are the typical degradation products of NMP?
Common degradation products of NMP resulting from oxidation include N-methylsuccinimide (NMS), as well as other oxidized and ring-opened species.[2][4] The formation of these impurities can lead to a yellowing of the solvent.[1]
3. How can I prevent or minimize NMP degradation?
The most effective method to minimize oxidative degradation is to work under an inert atmosphere, such as nitrogen or argon.[1][2][3] This significantly suppresses the oxidation process. Additionally, the use of antioxidants can be beneficial. For very high temperatures (above 500°F or ~260°C), the addition of a small amount of water (0.5-10 LV%) has been patented as a method to reduce thermal decomposition.[6]
4. What types of stabilizers can be used for NMP?
While specific data on stabilizers for NMP is limited in publicly available literature, general classes of antioxidants used for stabilizing polymers at high temperatures may be effective. These include:
-
Hindered Phenolic Antioxidants: These act as primary antioxidants by scavenging free radicals.[6][7][8][9]
-
Phosphite Antioxidants: These function as secondary antioxidants by decomposing hydroperoxides and are particularly effective at high processing temperatures.[10][11][12][13]
The selection of a suitable stabilizer will depend on the specific experimental conditions, including temperature and the chemistry of the reaction. It is crucial to test the compatibility and effectiveness of any potential stabilizer.
5. How should I store NMP to ensure its stability?
NMP should be stored in a cool, dark, and well-ventilated area, away from heat and ignition sources.[14][15][16] To prevent moisture absorption, as NMP is hygroscopic, containers should be tightly sealed.[14][15] For high-purity applications, storing under an inert atmosphere is recommended to prevent slow oxidation over time.[1]
Quantitative Data on NMP Degradation
The following tables summarize available quantitative data on NMP degradation under various conditions.
Table 1: Effect of Atmosphere on NMP Degradation in the Presence of a Catalyst
| Condition | Main Degradation Products | Concentration of Main Degradation Products | Reference |
| Catalytic Oxidation (Oxygen-rich) | RRT 0.92, NMS, RRT 1.16 | 10.5%, 15%, 11.4% | [2][4] |
| Inert Atmosphere (Nitrogen) | RRT 0.92, NMS | ~4.3%, ~2.8% | [2][4] |
Conditions: NMP exposed to Co-Na Y-52 zeolite catalyst.
Table 2: Effect of Water on the Thermal Decomposition of NMP at High Temperatures
| Water Content (LV%) | Temperature (°F) | NMP Decomposition (%) | Reference |
| 0 | 700 | 1.8 | [6] |
| 0.3 | 700 | 1.1 | [6] |
| 1.0 | 700 | 0.5 | [6] |
| 5.0 | 700 | 0.2 | [6] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of NMP with Antioxidants
This protocol outlines a procedure for evaluating the effectiveness of antioxidants in stabilizing NMP at elevated temperatures.
1. Materials:
- This compound (high purity grade)
- Selected antioxidant(s) (e.g., a hindered phenol such as BHT, or a phosphite antioxidant)
- Inert gas (Nitrogen or Argon)
- Sealed reaction vials (e.g., headspace vials with PTFE septa)
- Heating oven or block capable of maintaining a constant temperature (± 1°C)
- Analytical instrumentation for quantifying NMP and its degradation products (e.g., HPLC-UV, GC-MS)
2. Sample Preparation: a. Prepare a stock solution of the antioxidant in NMP at a known concentration (e.g., 1000 ppm). b. Prepare a series of dilutions from the stock solution to achieve the desired final concentrations of the antioxidant in NMP (e.g., 50, 100, 200, 500 ppm). c. Prepare a control sample of NMP without any antioxidant. d. Aliquot a fixed volume of each sample (e.g., 5 mL) into separate, labeled reaction vials. e. For each concentration and the control, prepare a set of vials for each time point and temperature to be tested. f. Purge the headspace of each vial with an inert gas for 1-2 minutes before sealing to minimize the presence of oxygen.
3. Accelerated Aging: a. Place the sealed vials in a pre-heated oven or heating block at the desired test temperatures (e.g., 120°C, 150°C, 180°C). b. At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial for each concentration and the control from the oven. c. Allow the vials to cool to room temperature before analysis.
4. Analysis: a. Visually inspect the samples for any color change and record the observations. b. Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to quantify the concentration of NMP and its primary degradation product, N-methylsuccinimide (NMS). c. The analytical method should be capable of separating NMP from its degradation products and the antioxidant.
5. Data Evaluation: a. Calculate the percentage of NMP remaining and the percentage of NMS formed at each time point for all samples. b. Plot the percentage of NMP remaining versus time for each antioxidant concentration and the control at each temperature. c. Compare the degradation rates to evaluate the effectiveness of the different antioxidants and their concentrations.
Protocol 2: Analytical Method for Quantification of NMP and NMS by HPLC-UV
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- This compound (analytical standard)
- N-methylsuccinimide (analytical standard)
3. Chromatographic Conditions:
- Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 90:10 v/v). The exact ratio may need to be optimized based on the specific column and system.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- UV Detection Wavelength: 210 nm
4. Standard Preparation: a. Prepare a stock solution of NMP and NMS in the mobile phase. b. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Analysis: a. Dilute the samples from the stability study with the mobile phase to fall within the calibration range. b. Inject the standards and samples onto the HPLC system. c. Identify and quantify the peaks for NMP and NMS based on the retention times and calibration curves of the standards.
Visualizations
Caption: Workflow for Accelerated Stability Testing of NMP.
Caption: Troubleshooting Logic for NMP Degradation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Assessing the Oxidative Degradation of this compound (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. p2infohouse.org [p2infohouse.org]
- 6. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. nbinno.com [nbinno.com]
- 9. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 10. kanademy.com [kanademy.com]
- 11. chempoint.com [chempoint.com]
- 12. galatachemicals.com [galatachemicals.com]
- 13. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 14. How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 15. How to store this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 16. How is the NMP solvent stored and for how long? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Validation & Comparative
N-Methylpyrrolidone versus Dimethyl Sulfoxide (DMSO) as a solvent
An Objective Comparison of N-Methylpyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) as Solvents for Research and Drug Development
N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are two of the most prominent polar aprotic solvents used across various scientific disciplines, including chemical synthesis, drug formulation, and cell biology.[1][2] Both are recognized for their exceptional ability to dissolve a wide range of polar and nonpolar compounds.[3][4] However, their selection involves a critical trade-off between performance, biological impact, and safety. NMP, while an excellent solvent, is facing increasing regulatory scrutiny due to its reproductive toxicity.[3][5] This has positioned DMSO as a frequently considered, safer alternative in many applications.[5]
This guide provides a detailed, data-driven comparison of NMP and DMSO to assist researchers, scientists, and drug development professionals in making an informed solvent choice.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications, from reaction kinetics to formulation stability. NMP and DMSO share characteristics such as high boiling points and miscibility with water, but differ in other key aspects like viscosity and freezing point.[5][6][7]
| Property | This compound (NMP) | Dimethyl Sulfoxide (DMSO) | Reference(s) |
| CAS Number | 872-50-4 | 67-68-5 | [1][6] |
| Molecular Formula | C₅H₉NO | (CH₃)₂SO | [1][6] |
| Molar Mass | 99.133 g·mol⁻¹ | 78.13 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | Colorless liquid | [1][8] |
| Density (at 25°C) | 1.028 g/cm³ | ~1.1 g/cm³ | [1][6] |
| Boiling Point | 202 °C | 189 °C | [3][6] |
| Melting/Freezing Point | -24 °C | 19 °C | [6] |
| Viscosity (at 25°C) | 1.6 mPa·s | 2.0 mPa·s | [9][10] |
| Flash Point | 91 °C | 86 °C | [6][11] |
| Miscibility with Water | Fully Miscible | Fully Miscible | [1][6] |
Performance and Applications in Research
Solubility and Formulation
Both solvents are highly effective at dissolving a broad spectrum of substances, including many poorly water-soluble drug candidates.[6][12] NMP has been shown to enhance drug solubility by acting as both a cosolvent and a complexing agent, with studies demonstrating solubility enhancements of up to 800-fold for certain drugs in a 20% v/v NMP solution.[12] It is widely used in the production of polymers, coatings, and in petrochemical processing due to its affinity for unsaturated hydrocarbons.[4][13]
DMSO is also a versatile solvent, capable of dissolving both polar and nonpolar compounds, making it invaluable for high-throughput screening (HTS) compound libraries in drug discovery.[3][8] It is a common vehicle for administering test compounds in both in vitro and in vivo studies and is frequently used in cryopreservation to protect cells from freezing-induced damage.[2][14] In agrochemical formulations, both solvents are used to dissolve active ingredients when other solvents like water are insufficient.[6]
Chemical Synthesis
In chemical synthesis, DMSO and NMP are often used for reactions involving salts, such as nucleophilic substitutions.[2] The choice between them can influence reaction rates and yields. While both are effective, removing these high-boiling-point solvents after a reaction can be challenging. A common laboratory workup involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar organic solvent.[15]
Biological Effects and Cellular Impact
A critical consideration for drug development and biological research is that these solvents are not biologically inert. They can exert significant effects on cellular processes, which can be either a desirable feature or a confounding variable.
Dimethyl Sulfoxide (DMSO)
Despite being classified in the safest solvent category by the FDA, recent research using sensitive high-throughput techniques has shown that DMSO can induce significant changes in cellular physiology even at low concentrations.[16] Studies on 3D microtissues exposed to 0.1% DMSO revealed alterations in the expression of over 2000 genes, large-scale deregulation of microRNAs, and changes to the epigenetic landscape, particularly through DNA methylation.[17] DMSO is also known to influence apoptosis pathways; for instance, it can trigger the redistribution of caspase-9 from the nucleus to the cytosol, thereby modulating the cell's susceptibility to apoptosis.[18] Furthermore, DMSO can affect cell growth, with low concentrations sometimes stimulating proliferation while higher concentrations can be inhibitory or cytotoxic.[2] It has also been shown to reduce the production of inflammatory cytokines such as TNF-α, IFN-γ, and IL-2 in lymphocyte cultures.[19]
Caption: DMSO modulates apoptosis by triggering the redistribution of Caspase-9.
This compound (NMP)
NMP has also been shown to exert specific biological effects. Research indicates it can play a protective role in osteoblast differentiation under hypoxic conditions by inhibiting the NF-κB signaling pathway.[20] Hypoxia typically activates NF-κB, which can hinder cell differentiation; NMP treatment was found to reverse this effect.[20] In another study, NMP was identified as an activator of Krüppel-like factor 2 (KLF2), a key transcription factor with anti-inflammatory and atheroprotective properties.[21] By enhancing KLF2 expression, NMP was shown to reduce inflammatory responses in myeloid and endothelial cells and inhibit disease progression in a mouse model of atherosclerosis.[21]
Caption: NMP inhibits the NF-κB signaling pathway under hypoxic conditions.
Safety and Toxicity Profile
The most significant divergence between NMP and DMSO is their safety and toxicity profiles. NMP is classified as a reproductive toxin, leading to significant use restrictions, particularly under regulations like the European Union's REACH.[5][11] DMSO, in contrast, is considered non-toxic by all routes of exposure and has not been associated with significant chronic toxicity concerns after more than 60 years of commercial use.[5]
Both are known to readily penetrate the skin and can act as carriers, increasing the dermal absorption of other dissolved substances.[5][8] However, DMSO itself is considerably less toxic than NMP with respect to dermal exposure.[5]
| Safety/Toxicity Metric | This compound (NMP) | Dimethyl Sulfoxide (DMSO) | Reference(s) |
| Oral LD-50 (rat) | 3,914 mg/kg | 14,500 mg/kg | [11] |
| Dermal LD-50 (rat) | 8,000 mg/kg | 40,000 mg/kg | [11] |
| Inhalation LC-50 (rat, 4H) | 5.1 mg/L | >5.33 mg/L | [11] |
| Regulatory Status | Reproductive Toxin (H360D); Substance of Very High Concern (SVHC) in EU | Generally considered safe; Not classified as a reprotoxin | [5][11][22] |
| Primary Hazard | May damage the unborn child | Readily penetrates skin, can carry dissolved toxins into the body | [8][22] |
Experimental Protocols
To facilitate an objective, data-driven comparison in a laboratory setting, the following standardized protocols are provided.
Determination of Active Pharmaceutical Ingredient (API) Solubility
Objective: To quantitatively determine and compare the solubility of a target API in NMP and DMSO at a specified temperature.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of the API to separate vials containing NMP and DMSO.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial.
-
Dilution: Dilute the aliquot with a suitable solvent in which the API is fully soluble and which is compatible with the analytical method (e.g., methanol, acetonitrile).
-
Quantification: Analyze the concentration of the API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Caption: Experimental workflow for determining API solubility in a solvent.
Monitoring a Synthesis Reaction
Objective: To compare the effect of NMP and DMSO on the rate and yield of a representative chemical reaction (e.g., a SNAr reaction).
Methodology:
-
Reaction Setup: Set up two identical reaction flasks. To one, add the reactants and NMP. To the other, add the same reactants and DMSO. Ensure all other conditions (temperature, stoichiometry, stirring speed) are identical.
-
Time-Course Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a suitable quenching agent or by rapid dilution and cooling.
-
Analysis: Analyze the quenched samples by a suitable method (e.g., HPLC, GC-MS) to determine the concentration of the starting material and the product.
-
Data Evaluation: Plot the concentration of the product versus time for each solvent to compare the reaction rates.
-
Yield Determination: Upon reaction completion (as determined by the disappearance of the starting material), perform a full workup on both reaction mixtures. Isolate and purify the product from each.
-
Comparison: Calculate the final isolated yield for each reaction and compare the results to determine which solvent provided a better outcome for the specific transformation.
Conclusion
Both NMP and DMSO are powerful, versatile polar aprotic solvents with broad applications in research and industry. NMP is an exceptionally effective solvent but carries a significant and unavoidable health risk due to its reproductive toxicity.[5][22] This has led to stringent regulatory controls and a drive to find safer alternatives.
DMSO often serves as that safer alternative.[5] It has a favorable safety profile, is non-toxic, and performs similarly to NMP in many applications.[3][5] However, it is not always a simple drop-in replacement, and its own biological effects—such as altering gene expression and influencing cellular pathways—must be carefully considered, particularly in sensitive biological assays.[17] For researchers and drug developers, the choice between NMP and DMSO requires a careful balancing of performance requirements against the significant safety advantages of DMSO and the potential for either solvent to act as a bioactive agent rather than a truly inert vehicle.
References
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Workup [chem.rochester.edu]
- 16. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 17. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 18. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. N-methyl pyrrolidone (NMP) ameliorates the hypoxia-reduced osteoblast differentiation via inhibiting the NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to N-Methylpyrrolidone and Other Dipolar Aprotic Solvents for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a paramount decision that profoundly influences reaction kinetics, product purity, process efficiency, and safety. Among the most versatile and widely employed classes of solvents are the dipolar aprotic solvents, characterized by their high polarity and lack of acidic protons. This guide provides an objective comparison of N-Methylpyrrolidone (NMP) with other prominent dipolar aprotic solvents: Dimethylformamide (DMF), Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO). The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes key parameters for NMP and its common alternatives.
| Property | This compound (NMP) | Dimethylformamide (DMF) | Dimethylacetamide (DMAc) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₅H₉NO | C₃H₇NO | C₄H₉NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 99.13 | 73.09 | 87.12 | 78.13 |
| Boiling Point (°C) | 202 | 153 | 166 | 189 |
| Melting Point (°C) | -24 | -61 | -20 | 18.5 |
| Density (g/cm³ at 20°C) | 1.028 | 0.944 | 0.943 | 1.100 |
| Viscosity (cP at 25°C) | 1.65 | 0.80 | 0.92 | 2.00[1] |
| Dielectric Constant (ε at 25°C) | 32.2[2] | 36.7[3] | 37.8 | 46.7[3] |
| Dipole Moment (Debye) | 4.09 | 3.86 | 3.72 | 3.96 |
| Hansen Solubility Parameters (MPa¹/²) | ||||
| δD (Dispersion) | 18.0 | 17.4 | 16.8 | 18.4 |
| δP (Polar) | 12.3 | 13.7 | 11.5 | 16.4 |
| δH (H-bonding) | 7.2 | 11.3 | 10.2 | 10.2 |
Performance in Key Applications
The choice of a dipolar aprotic solvent significantly impacts the outcome of various chemical processes critical to research and drug development.
Polymer Synthesis and Processing
Dipolar aprotic solvents are extensively used in the synthesis and processing of a wide range of polymers due to their excellent solvating power for many common polymers.[4][5][6]
Solubility of Common Polymers:
| Polymer | NMP | DMF | DMAc | DMSO |
| Polyacrylonitrile (PAN) | Soluble | Soluble | Soluble | Soluble |
| Polyamide (PA) | Soluble[7] | Soluble[7] | Soluble[7] | Soluble[7] |
| Polyimide (PI) | Soluble | Soluble | Soluble | Soluble |
| Polyethersulfone (PES) | Soluble | Soluble | Soluble | Soluble |
| Polyvinylidene fluoride (PVDF) | Soluble | Soluble | Soluble | Soluble |
This table represents general solubility. Specific grades and molecular weights of polymers may exhibit different solubility characteristics.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, efficient swelling of the resin support is crucial for successful peptide chain elongation.[8] NMP and DMF are the most commonly used solvents in this application.[8][9]
-
NMP is often favored due to its excellent resin-swelling properties and ability to solvate both the resin and protected amino acids, often leading to improved coupling yields.[8]
-
DMF is a more economical option but can decompose over time to form dimethylamine, which can prematurely remove the Fmoc protecting group, leading to impurities.[8]
-
DMSO can be used in mixtures with other solvents to disrupt peptide aggregation on the resin.[8]
Nucleophilic Substitution (SN2) Reactions
Dipolar aprotic solvents are known to accelerate the rates of SN2 reactions by effectively solvating the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[10] The general trend for SN2 reaction rate enhancement is often correlated with the solvent's polarity and ability to solvate cations, with DMSO generally showing a strong accelerating effect.[11][12]
Experimental Protocols
Below are representative experimental protocols for key applications, highlighting the role of the dipolar aprotic solvent.
Experimental Protocol: Comparative Solvent Effects in a Suzuki-Miyaura Coupling Reaction
Objective: To compare the efficacy of NMP, DMF, DMAc, and DMSO as solvents in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvents: NMP, DMF, DMAc, DMSO (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In four separate reaction vials, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), K₂CO₃ (2 mmol), and a magnetic stir bar.
-
To each vial, add 5 mL of one of the respective anhydrous solvents: NMP, DMF, DMAc, or DMSO.
-
Seal the vials and place them in a preheated heating block at 100 °C.
-
Stir the reactions for a predetermined time (e.g., 2 hours).
-
After cooling to room temperature, add a known amount of internal standard to each vial.
-
Take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS to determine the yield of the biphenyl product.
Expected Outcome: The reaction yields will provide a quantitative comparison of the performance of each solvent under identical conditions. While DMF is a common solvent for this reaction, this experiment will elucidate the relative effectiveness of NMP, DMAc, and DMSO.[13][14][15][16]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-SPPS) of a Model Peptide
Objective: To synthesize a model peptide using NMP as the primary solvent and compare its performance with a greener alternative.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in the chosen solvent)
-
Solvents: NMP, and a greener alternative (e.g., a mixture containing 2-MeTHF)
-
SPPS reaction vessel
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
HPLC for analysis
Procedure:
-
Swell the Fmoc-Rink Amide resin in the chosen solvent (NMP or the alternative) for 30 minutes in the SPPS reaction vessel.[1]
-
Deprotection: Treat the resin with 20% piperidine in the respective solvent to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with the respective solvent.
-
Coupling: Add the next Fmoc-protected amino acid, HBTU, and DIPEA in the respective solvent to the resin and allow to react.[1]
-
Washing: Wash the resin thoroughly with the respective solvent.
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin and dry it.
-
Cleavage: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze the crude peptide purity by HPLC.
Expected Outcome: The purity of the synthesized peptide will indicate the efficiency of the solvent in facilitating the coupling and deprotection steps, as well as its ability to swell the resin effectively.[8][17]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solution Polymerization of Polyamide
Caption: Workflow for the synthesis of polyamide via solution polymerization.
NMP's Influence on the NF-κB Signaling Pathway
Caption: NMP inhibits the LPS-induced NF-κB signaling pathway.[18][19][20]
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. youtube.com [youtube.com]
- 3. N,N-Dimethylformamide: Polarity and Application_Chemicalbook [chemicalbook.com]
- 4. jordilabs.com [jordilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. biomatik.com [biomatik.com]
- 10. quora.com [quora.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 18. zora.uzh.ch [zora.uzh.ch]
- 19. N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylpyrrolidone's Performance in Key Chemical Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is critical to the success of a chemical reaction. N-Methylpyrrolidone (NMP), a common polar aprotic solvent, has long been a staple in organic synthesis due to its high solvency and ability to facilitate a wide range of reactions. However, growing concerns over its reproductive toxicity have prompted a search for safer, more sustainable alternatives. This guide provides an objective comparison of NMP's efficacy against several alternative solvents in three key chemical reactions: the Heck reaction, amide bond formation, and the Ullmann condensation, supported by experimental data and detailed methodologies.
Key Findings at a Glance
For scientists and researchers weighing their solvent options, the data indicates that while NMP remains a versatile solvent, several alternatives offer comparable or even superior performance in specific applications, alongside a more favorable environmental, health, and safety profile.
| Chemical Reaction | NMP Performance | Superior Alternatives | Key Performance Metrics |
| Heck Reaction | Moderate Conversion | Sulfolane, N-Butylpyrrolidone (NBP) | Higher reaction conversion. |
| Amide Bond Formation | High Yield | Cyrene™ | Comparable or higher yields, significantly better molar efficiency. |
| Ullmann Condensation | Ineffective | Toluene, Xylene (Non-polar solvents) | Significantly higher yields. |
In-Depth Reaction Analysis
The Heck Reaction: NMP Outperformed by Greener Alternatives
The Heck reaction, a cornerstone of carbon-carbon bond formation, was used to assess the performance of NMP against several greener alternatives. In a comparative study involving the reaction of iodobenzene and methyl acrylate, NMP demonstrated a moderate conversion rate. However, other solvents showed more promising results.
Notably, sulfolane and N-butylpyrrolidone (NBP) led to significantly higher conversions, marking them as more efficient choices for this specific transformation. The study also included γ-valerolactone (GVL) and propylene carbonate (PC), which showed varying degrees of success.[1]
Table 1: Solvent Comparison in the Heck Reaction of Iodobenzene and Methyl Acrylate [1]
| Solvent | Conversion (%) after 24 hours |
| Sulfolane | 95 |
| N-Butylpyrrolidone (NBP) | 90 |
| This compound (NMP) | Moderate |
| γ-Valerolactone (GVL) | Moderate |
| Propylene Carbonate (PC) | Moderate |
| N,N-Dimethylformamide (DMF) | High |
| N,N-Dimethylacetamide (DMAc) | Moderate |
Experimental Protocol: Heck Reaction
The Heck reaction was carried out by combining iodobenzene (1 mmol), methyl acrylate (1.2 mmol), a palladium catalyst, and a base in the respective solvent (5 mL). The reaction mixture was stirred at a controlled temperature for 24 hours. The conversion was determined by gas chromatography (GC) analysis.
Figure 1: Experimental workflow for the Heck reaction.
Amide Bond Formation: Cyrene™ Emerges as a High-Performing, Sustainable Option
The formation of amide bonds is one of the most frequently performed reactions in pharmaceutical and chemical industries.[2][3] NMP is a common solvent for these reactions. However, studies evaluating the bio-based solvent Cyrene™ in HATU-mediated amide bond formation have shown it to be a competent replacement for NMP and DMF.[2][4]
In a study synthesizing a series of lead-like compounds and dipeptides, Cyrene™ demonstrated broad generality and functional group tolerance, providing high yields that were comparable to, and in some cases exceeded, those obtained in DMF.[2] Another study highlighted that a simple aqueous work-up procedure for reactions conducted in Cyrene™ can lead to a significant increase in molar efficiency compared to standard protocols using solvents like DMF.[5]
Table 2: Yield Comparison for HATU-Mediated Amide Bond Formation in Cyrene™ vs. DMF [2]
| Product | Yield in Cyrene™ (%) | Yield in DMF (%) |
| Amide 1 | 95 | 96 |
| Amide 2 | 88 | 85 |
| Dipeptide 1 | 92 | 90 |
| Dipeptide 2 | 75 | 72 |
Experimental Protocol: HATU-Mediated Amide Bond Formation
To a solution of the carboxylic acid (1 equiv.) and amine (1.1 equiv.) in the chosen solvent (Cyrene™ or DMF), HATU (1.2 equiv.) and a base such as DIPEA (2 equiv.) were added. The reaction was stirred at room temperature for 1-2 hours. The product was then isolated and purified, and the yield was determined.
References
A Guide to Safer, Bio-Based Alternatives for N-Methylpyrrolidone (NMP) in Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
N-Methylpyrrolidone (NMP) has long been a versatile and widely used solvent in research, particularly in organic synthesis, drug formulation, and materials science. However, growing concerns over its reproductive toxicity and environmental impact have necessitated the search for safer, more sustainable alternatives. This guide provides a comprehensive comparison of promising bio-based solvents that can replace NMP in various research applications, supported by available experimental data and detailed protocols.
The focus of this guide is on three key alternatives: Cyrene (dihydrolevoglucosenone) , Rhodiasolv® Polarclean , and Dimethyl Sulfoxide (DMSO) . These solvents are highlighted for their favorable safety profiles, bio-based origins, and performance in relevant chemical transformations.
Executive Summary: NMP and its Bio-Based Alternatives
This compound is a powerful, polar aprotic solvent, but its classification as a substance of very high concern (SVHC) by agencies like the European Chemicals Agency (ECHA) has driven the quest for greener replacements.[1] Bio-based solvents, derived from renewable resources, offer a promising solution to this challenge.
Cyrene is a dipolar aprotic solvent derived from cellulose, offering a similar polarity profile to NMP but without the associated reproductive toxicity.[2] It has shown promise in a range of organic reactions and as a solvent for various polymers.
Rhodiasolv® Polarclean is a biodegradable, water-soluble polar solvent with a solvency profile comparable to NMP.[3] It boasts an excellent toxicological and ecotoxicological profile, making it a strong candidate for various industrial and research applications.
Dimethyl Sulfoxide (DMSO) , a by-product of the wood pulp industry, is a well-established polar aprotic solvent.[4] It is less toxic than other solvents in its class and has demonstrated utility in a wide array of chemical reactions, including peptide synthesis.
Comparative Data: Physical and Safety Properties
A direct comparison of the physical and safety properties of NMP and its bio-based alternatives is crucial for selecting the most appropriate replacement. The following tables summarize key data points gathered from various sources.
Table 1: Physical Properties of NMP and Bio-based Alternatives
| Property | NMP | Cyrene (Dihydrolevoglucosenone) | Rhodiasolv® Polarclean | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 872-50-4 | 53716-82-8 | 1009413-43-3 | 67-68-5 |
| Molecular Formula | C₅H₉NO | C₆H₈O₃ | C₈H₁₅NO₃ | C₂H₆OS |
| Molar Mass ( g/mol ) | 99.13 | 128.13 | 173.21 | 78.13 |
| Boiling Point (°C) | 202 | 227 | 278-282 | 189 |
| Melting Point (°C) | -24 | -19.6 | <-60 | 18.5 |
| Density (g/cm³ at 20°C) | 1.028 | 1.25 | 1.043 | 1.100 |
| Viscosity (cP at 25°C) | 1.67 | 14.5 | 9.78 | 2.14 |
| Flash Point (°C) | 91 | 108 | 146 | 87 |
| Water Solubility | Miscible | Miscible | >490 g/L | Miscible |
Table 2: Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a substance in a given solvent. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| NMP | 18.0 | 12.3 | 7.2 |
| Cyrene | 18.8 | 13.9 | 6.9 |
| DMSO | 18.4 | 16.4 | 10.2 |
| Rhodiasolv® Polarclean | 16.5 | 10.1 | 8.5 |
Note: HSP values can vary slightly depending on the determination method.
Table 3: Toxicity and Ecotoxicity Profile
| Solvent | Key Toxicity Concerns | LD50 (Oral, Rat) | Ecotoxicity |
| NMP | Reproductive toxicity, skin and eye irritation | 3,598 mg/kg | Harmful to aquatic life |
| Cyrene | Low to no mutagenicity, not a reproductive toxin | >2,000 mg/kg | Readily biodegradable (99% in 14 days) |
| DMSO | Low toxicity, can enhance skin penetration of other substances | 14,500 mg/kg | Generally considered to have low ecotoxicity |
| Rhodiasolv® Polarclean | Low acute toxicity, not carcinogenic, mutagenic, or sensitizing | >1,000 mg/kg | Inherently biodegradable |
Performance in Key Research Applications
The true test of an NMP alternative lies in its performance in the laboratory. This section provides a comparative overview of the efficacy of Cyrene, Rhodiasolv® Polarclean, and DMSO in common research applications, supported by experimental findings.
Organic Synthesis
1. Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis. Cyrene has been successfully employed as a replacement for DMF and NMP in Sonogashira reactions, demonstrating its utility in C-C bond formation.[2]
2. Heck Reaction: The Heck reaction is another vital palladium-catalyzed C-C bond-forming reaction. Studies have shown that Cyrene can be a comparable solvent to NMP and DMSO in Heck reactions.[5]
3. Nucleophilic Aromatic Substitution (SNAr) Fluorination: Aromatic fluorination is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. In a fluorination reaction, Cygnet 0.0, a derivative of Cyrene, showed similar results to DMF and was superior to NMP.[5]
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a fundamental technique in drug discovery and proteomics, and it traditionally relies heavily on solvents like DMF and NMP. Both DMSO and Rhodiasolv® Polarclean have emerged as viable green alternatives.
-
DMSO: Binary mixtures of DMSO with other green solvents like ethyl acetate have been shown to be effective in SPPS, with performance comparable to DMF.[6]
-
Rhodiasolv® Polarclean: This solvent has demonstrated good performance in SPPS, with the ability to swell common resins and dissolve reagents effectively.[7]
Experimental Protocols
To facilitate the adoption of these safer alternatives, this section provides detailed, adaptable protocols for key experiments.
Protocol 1: General Procedure for Determining Equilibrium Solubility
This protocol, based on the shake-flask method, can be used to compare the solubility of a compound in NMP versus its bio-based alternatives.
Materials:
-
Compound of interest
-
Solvents: NMP, Cyrene, Rhodiasolv® Polarclean, DMSO
-
Vials with screw caps
-
Shaker or rotator at a constant temperature
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent to be tested.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method.
-
Report the solubility in mg/mL or mol/L at the specified temperature.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol can be adapted to compare the performance of different solvents in a Sonogashira cross-coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (NMP, Cyrene, or other to be tested)
-
Schlenk flask and inert gas supply (e.g., Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
TLC supplies for reaction monitoring
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (0.5-2.5 mol%).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), and the amine base (2-3 equivalents).
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on substrate reactivity).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography and determine the yield.
Protocol 3: General Procedure for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps in Fmoc-based SPPS and can be adapted to evaluate the performance of different solvents.
Materials:
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/OxymaPure)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in the solvent to be tested)
-
Solvents for washing and reaction (NMP, DMSO, Rhodiasolv® Polarclean, or mixtures)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification and analysis
Procedure:
-
Resin Swelling: Swell the resin in the chosen solvent for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with the deprotection solution (e.g., 20% piperidine in the chosen solvent) for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with the chosen solvent to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (e.g., with coupling reagents and base in the chosen solvent).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a set time (e.g., 1-2 hours).
-
-
Washing: Wash the resin with the chosen solvent to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold ether, and then purify and analyze it by HPLC.
Visualizing the Path to Safer Solvents
The selection of a safer, bio-based solvent is a multi-step process that involves evaluating hazard, performance, and sustainability. The following diagram illustrates a logical workflow for replacing NMP in a research setting.
Caption: Workflow for selecting and implementing a safer, bio-based alternative to NMP.
Conclusion
The transition away from hazardous solvents like NMP is a critical step towards greener and more sustainable research practices. Bio-based alternatives such as Cyrene, Rhodiasolv® Polarclean, and DMSO offer promising performance with significantly improved safety and environmental profiles. While a universal, drop-in replacement for NMP may not exist for all applications, this guide provides the necessary data and protocols to empower researchers to make informed decisions and successfully adopt these safer alternatives in their work. By embracing these greener solvents, the scientific community can continue to innovate while minimizing its impact on human health and the environment.
References
- 1. cetjournal.it [cetjournal.it]
- 2. benchchem.com [benchchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.0 as Safer Replacements for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Analysis of N-Methylpyrrolidone (NMP) and N-Ethylpyrrolidone (NEP) for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, performance, and toxicological profiles of N-Methylpyrrolidone (NMP) and its primary alternative, N-Ethylpyrrolidone (NEP). This report synthesizes experimental data to provide a clear comparison for researchers, scientists, and professionals in drug development.
This compound (NMP) has long been a solvent of choice across various industries, prized for its high solvency and stability. However, mounting concerns over its reproductive toxicity have spurred the adoption of alternatives, with N-Ethylpyrrolidone (NEP) emerging as a prominent substitute due to its similar physicochemical properties. This guide offers a detailed comparative analysis of NMP and NEP, presenting key data on their performance, safety, and applications to inform material selection in research and pharmaceutical development.
Physicochemical Properties: A Tale of Two Solvents
NMP and NEP share a core pyrrolidone structure, leading to many similar characteristics. Both are highly polar, aprotic solvents with excellent solvency for a wide range of organic and inorganic compounds.[1][2][3] Their miscibility with water and most common organic solvents makes them versatile for numerous applications.[3][4]
| Property | This compound (NMP) | N-Ethylpyrrolidone (NEP) |
| CAS Number | 872-50-4 | 2687-91-4 |
| Molecular Formula | C5H9NO | C6H11NO |
| Molar Mass | 99.13 g/mol | 113.16 g/mol |
| Boiling Point | 202-204 °C[3] | ~212 °C |
| Melting Point | -24 °C[3] | - |
| Density | 1.028 g/cm³[3] | ~0.992 g/cm³ |
| Miscibility with Water | Miscible[3][4] | Completely miscible[1] |
Performance in Application: Solvency and Formulation
Both NMP and NEP are recognized for their exceptional ability to dissolve a wide array of materials, including many polymers and resins, making them invaluable in polymer processing and pharmaceutical synthesis.[1]
Drug Solubility Enhancement
NMP is a potent solubilizing agent for poorly soluble drugs. Studies have shown that a 20% v/v NMP solution in water can enhance drug solubility by as much as 800-fold.[5] NMP is believed to achieve this by acting as both a cosolvent and a complexing agent.[5] While direct comparative studies on the drug solubilization efficacy of NEP are limited, its similar solvent properties suggest a comparable performance.[1]
Polyurethane Dispersions (PUDs)
In the synthesis of polyurethane dispersions, both NMP and NEP have been used as cosolvents to reduce the viscosity of the prepolymer and aid in the dispersion process.[6] A study comparing a novel solvent, TamiSolve® NxG, with NMP and NEP provides some insight into their relative performance. While both NMP and NEP are effective, the study suggests that alternative solvents can offer improved coalescence and potentially reduce the required amount of hydrophilic entities in the polymer backbone.[6] For instance, films produced with TamiSolve® NxG demonstrated superior hardness development after an initial drying period compared to those made with NMP.[6]
Toxicological Profile: A Key Differentiator
The primary driver for the substitution of NMP with NEP and other alternatives is its classification as a reproductive toxicant.[1][7] Both NMP and NEP are classified as suspected reproductive toxicants by the European Chemicals Agency (ECHA).[7]
Developmental and Reproductive Toxicity
Numerous studies in animal models, primarily rats, have demonstrated the developmental and reproductive toxicity of both NMP and NEP.
This compound (NMP): Oral administration of NMP to pregnant rats has been shown to cause a dose-dependent increase in fetal malformations, including imperforate anus, absence of a tail, and cardiovascular defects, at doses of 500 mg/kg/day and higher.[8] A significant decrease in fetal body weight was observed at doses of 250 mg/kg/day and above.[8] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity has been established at 125 mg/kg/day.[8] Inhalation studies have shown reduced fetal weight at concentrations of 120 ppm, with a NOAEL for developmental toxicity at 60 ppm.[9]
N-Ethylpyrrolidone (NEP): Similar to NMP, oral administration of NEP to pregnant rats resulted in maternal toxicity and a dose-related increase in fetal resorptions and malformations at doses of 500 mg/kg/day and higher.[6] A significant decrease in fetal weight was observed at 250 mg/kg/day and higher.[6] Malformations included edema, anal atresia with an absent tail, and cardiovascular defects.[6]
Table 2: Comparative Developmental Toxicity in Rats (Oral Administration)
| Parameter | This compound (NMP) | N-Ethylpyrrolidone (NEP) |
| NOAEL (Developmental Toxicity) | 125 mg/kg/day[8] | 50 mg/kg/day[10] |
| LOAEL (Developmental Toxicity) | 250 mg/kg/day (reduced fetal weight)[8] | 250 mg/kg/day (reduced fetal weight)[6] |
| Doses with Significant Malformations | ≥ 500 mg/kg/day[8] | ≥ 500 mg/kg/day[6] |
| Observed Malformations | Imperforate anus, absent tail, anasarca, cardiovascular and skeletal defects[8] | Edema, anal atresia with absent tail, cardiovascular defects, fused cervical arches[6] |
Experimental Protocols
The methodologies for the key developmental toxicity studies cited in this guide follow standardized international guidelines.
Developmental Toxicity Study in Rats (Oral Gavage)
This section outlines a typical experimental protocol for assessing the developmental toxicity of a substance when administered orally to pregnant rats, based on the cited studies for NMP and NEP.
Molecular Mechanisms of Toxicity: An Area of Ongoing Research
While the reproductive and developmental toxicity of NMP and NEP are well-documented, the precise molecular signaling pathways underlying these effects are not fully elucidated.
One study has suggested a potential link between NMP and the activation of Krüppel-like factor 2 (KLF2), a transcription factor with anti-inflammatory and atheroprotective roles.[1] The study demonstrated that NMP treatment in mice led to an upregulation of KLF2 mRNA in the aorta.[1] While this finding is significant in the context of cardiovascular effects, its direct role in developmental toxicity requires further investigation.
References
- 1. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental toxicants and placental function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
Cyrene™ vs. N-Methylpyrrolidone: A Comparative Performance Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry is increasingly seeking safer and more sustainable alternatives to conventional solvents without compromising performance. N-Methylpyrrolidone (NMP), a widely used dipolar aprotic solvent, is facing growing regulatory pressure due to its reproductive toxicity.[1][2] Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has emerged as a promising substitute.[3][4] This guide provides an objective comparison of the performance of Cyrene™ and NMP, supported by experimental data, to aid researchers in making informed decisions for their drug development processes.
Physicochemical and Safety Profile
Cyrene™ presents a favorable safety and environmental profile compared to NMP. It is biodegradable, non-mutagenic, and not classified as a reproductive toxicant.[3][5][6] NMP, on the other hand, is a known reproductive toxicant and has been classified as a Substance of Very High Concern by the European Chemicals Agency.[1][2] A summary of their key physical and safety properties is presented in Table 1.
Table 1: Comparison of Physical and Safety Properties of Cyrene™ and NMP
| Property | Cyrene™ | This compound (NMP) | References |
| Molecular Formula | C₆H₈O₃ | C₅H₉NO | [7] |
| Molecular Weight | 128.13 g/mol | 99.13 g/mol | [7] |
| Boiling Point | 227 °C | 202-204 °C | [7][8] |
| Melting Point | -24 °C | -24 °C | [8][9] |
| Density | 1.25 g/mL | 1.028 g/mL | [5] |
| Flash Point | 108 °C | 91 °C | [7][8] |
| Viscosity | 14.5 cP | 1.67 cP | [10] |
| Hansen Solubility Parameters (δd, δp, δh) | 18.8, 10.6, 6.9 MPa⁰.⁵ | 18.0, 12.3, 7.2 MPa⁰.⁵ | [11] |
| Water Solubility | Miscible | Miscible | [7][12] |
| Key Safety Hazards | Causes serious eye irritation | May damage the unborn child, Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation | [8][13] |
| Environmental Profile | Readily biodegradable (99% in 14 days) | - | [5][7] |
Performance in Key Synthetic Reactions
Cyrene™ has been successfully employed as a substitute for NMP in a variety of chemical transformations crucial for drug discovery and development.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. Cyrene™ has proven to be a competent solvent for HATU-mediated amide coupling reactions, a common method for synthesizing amides.
Table 2: Performance Comparison in HATU-Mediated Amide Coupling
| Substrates | Product | Solvent | Yield (%) | Reference |
| p-toluic acid, aniline | N-phenyl-4-methylbenzamide | Cyrene™ | 95 | [14] |
| Boc-Phe-OH, H-Gly-OMe | Boc-Phe-Gly-OMe | Cyrene™ | 92 | [14] |
| Various acids and amines | Various amides | Cyrene™ | 63-100 | [14] |
| Various acids and amines | Various amides | NMP | (Comparable yields reported in literature for similar reactions) | [8] |
Note: Direct side-by-side comparisons under identical conditions are limited. The provided data demonstrates the high efficacy of Cyrene™ in this transformation.
Sonogashira Cross-Coupling
The Sonogashira cross-coupling is a vital tool for forming carbon-carbon bonds. Studies have shown that Cyrene™ can be a highly effective solvent for this reaction, in some cases outperforming traditional solvents.
Table 3: Performance Comparison in Sonogashira Cross-Coupling
| Aryl Halide | Alkyne | Solvent | Yield (%) | Time (h) | Temperature (°C) | Reference |
| Iodobenzene | Phenylacetylene | Cyrene™ | 96 | 1 | 30 | [15] |
| Iodobenzene | Phenylacetylene | DMF | (Comparable) | 1 | 30 | [15] |
| Iodobenzene | Phenylacetylene | THF | (Comparable) | 1 | 30 | [15] |
Synthesis of Bupropion
A greener synthesis of the antidepressant bupropion has been developed, replacing NMP with Cyrene™. While this greener process involves multiple changes to the original synthesis, it demonstrates the viability of Cyrene™ in a multi-step synthesis of a pharmaceutical ingredient. The greener process resulted in an average yield of 68%.[3]
Solubility of Active Pharmaceutical Ingredients (APIs)
The ability to dissolve a wide range of APIs is a critical attribute for a solvent in drug formulation and manufacturing. While comprehensive comparative data is still emerging, studies have shown Cyrene™'s potential in dissolving and cleaning challenging APIs. For example, Cyrene™ has been shown to improve the aqueous and methanolic solubility of Islatravir, Doravirine, and Olanzapine.[16]
Experimental Protocols
General Procedure for HATU-Mediated Amide Coupling in Cyrene™
To a solution of the carboxylic acid (1 equivalent, 0.25 mmol) in Cyrene™ (1.25 mL, 0.2 M) is added the amine (1.1 equivalents, 0.275 mmol), HATU (1.2 equivalents, 0.3 mmol), and DIPEA (3 equivalents, 0.75 mmol). The reaction mixture is stirred at room temperature for 1 hour. Following the reaction, the mixture is subjected to a series of aqueous washes to remove the Cyrene™ and other water-soluble components. The product is then isolated, often by trituration with a suitable solvent like diethyl ether.[14]
Greener Synthesis of Bupropion (Second Step)
In the greener synthesis of bupropion, the intermediate product from the first step is dissolved in Cyrene™ (2.5 mL) and tert-butylamine (2.5 mL) is added. The solution is then stirred at 55–60 °C for 20 minutes. The work-up involves an extraction with 1 M hydrochloric acid and ethyl acetate.[3]
Logical Framework for Solvent Selection
The choice between Cyrene™ and NMP involves weighing factors of performance, safety, and sustainability. The following diagram illustrates a decision-making process for solvent selection in a research and development context.
References
- 1. cdph.ca.gov [cdph.ca.gov]
- 2. toxicfreefuture.org [toxicfreefuture.org]
- 3. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ugent.be [ugent.be]
- 5. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. Mobile [my.chemius.net]
- 9. Polymer Chemistry Applications of Cyrene and its Derivative Cygnet 0.0 as Safer Replacements for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cetjournal.it [cetjournal.it]
- 12. carlroth.com [carlroth.com]
- 13. chemos.de [chemos.de]
- 14. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. thermofishersci.in [thermofishersci.in]
The Virtuous Swap: A Comparative Guide to N-Methylpyrrolidone and its Safer Alternatives in Experimental Research
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can impact experimental outcomes, safety, and environmental footprint. N-Methylpyrrolidone (NMP), a widely used aprotic solvent, has come under increasing scrutiny due to its reproductive toxicity. This guide provides a cross-validation of experimental results obtained using NMP and compares its performance with safer, more sustainable alternatives, supported by experimental data and detailed protocols.
This comparison focuses on key application areas where NMP has traditionally been employed: organic synthesis and polymer chemistry. We will delve into specific examples, presenting quantitative data to facilitate informed decisions in solvent selection.
Section 1: Performance in Organic Synthesis
The Mizoroki-Heck and Baylis-Hillman reactions are fundamental carbon-carbon bond-forming reactions widely used in the synthesis of pharmaceuticals and other complex organic molecules. The performance of NMP in these reactions is compared with emerging green solvents.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction vital for the synthesis of substituted alkenes. Here, we compare the performance of NMP with N-butylpyrrolidone (NBP) and the bio-derived solvent Cyrene.
Table 1: Comparison of Solvent Performance in the Mizoroki-Heck Reaction
| Solvent | Catalyst System & Conditions | Substrates | Product Yield (%) | Reference |
| NMP | Pd(OAc)₂/dppf, K₂CO₃, 120 °C, 12 h | 4-iodoanisole, methyl acrylate | 85 | [1] |
| NBP | Pd(OAc)₂/dppf, K₂CO₃, 120 °C, 12 h | 4-iodoanisole, methyl acrylate | 92 | [1] |
| Cyrene | 10% w/w Pd/C, K₂CO₃, 100 °C, 1 h | Iodobenzene, ethyl acrylate | >99 (NMR Yield) | [2] |
Experimental Protocol: Mizoroki-Heck Reaction using Cyrene
The following protocol is adapted from the work of Stini, Gkizis, and Kokotos (2022)[2]:
-
To a vial, add the aryl iodide (1.00 mmol), the activated alkene (1.20 mmol), and potassium carbonate (K₂CO₃, 1.00 equiv.).
-
Add 10% w/w Palladium on carbon (Pd/C, 0.5 mg).
-
Add Cyrene (1 mL).
-
Stir the reaction mixture at 100 °C for 1 hour.
-
After completion, the reaction mixture can be analyzed by NMR to determine the yield. For purification, the product can be extracted and purified by column chromatography.
Baylis-Hillman Reaction
Section 2: Application in Polymer Chemistry
The synthesis of polyurethane dispersions (PUDs) is a significant industrial application where NMP has been traditionally used as a high-boiling point solvent to control viscosity and aid in the dispersion process.
Table 2: Comparison of Solvent Systems in Waterborne Polyurethane Dispersion (WPUD) Synthesis
| Solvent System | Key Process Parameters | Average Particle Size (nm) | Film Mechanical Properties (Tensile Strength) | Reference |
| NMP (as co-solvent) | Prepolymer mixing process | 100 - 300 | Not explicitly stated, but used as a benchmark for good film formation. | [3] |
| Acetone (removed post-synthesis) | Acetone process | Increased with acetone content | Not directly compared to NMP | [4] |
| Solvent-Free | Prepolymer mixing process | 100 - 200 (depending on hard/soft segment ratio) | Not explicitly stated, but stable dispersions and films were formed. | [5] |
Experimental Protocol: Synthesis of Waterborne Polyurethane Dispersion (Prepolymer Method)
The following is a generalized protocol based on common procedures described in the literature[3][6]:
-
Prepolymer Synthesis: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, the polyol (e.g., polypropylene glycol), diisocyanate (e.g., isophorone diisocyanate), and an internal emulsifier (e.g., dimethylolpropionic acid, DMPA) are mixed. If used, NMP is added at this stage to dissolve the DMPA. The mixture is heated (e.g., to 90 °C) and stirred under a nitrogen atmosphere for a set period (e.g., 3 hours) to form the NCO-terminated prepolymer.
-
Neutralization: The prepolymer is cooled, and a neutralizing agent (e.g., triethylamine) is added to neutralize the carboxylic acid groups of the DMPA, forming internal emulsifying centers.
-
Dispersion: The neutralized prepolymer is then dispersed in water under high shear stirring.
-
Chain Extension: A chain extender (e.g., ethylenediamine) dissolved in water is added to the dispersion to increase the molecular weight of the polyurethane.
-
The final product is a stable waterborne polyurethane dispersion.
Section 3: Solid-Phase Peptide Synthesis (SPPS)
While N,N-dimethylformamide (DMF) is the most common solvent in SPPS, NMP is also frequently used due to its similar properties. The search for greener alternatives has led to the investigation of solvents like N-octyl pyrrolidone (NOP).
Table 3: Comparison of Solvents in Solid-Phase Peptide Synthesis
| Solvent | Key Performance Metrics | Purity of Synthesized Peptide | Environmental Impact | Reference |
| DMF/NMP | Standard for SPPS, good resin swelling and reagent solubility. | High, but can promote side reactions like racemization. | Reprotoxic, significant environmental and health concerns. | [7][8] |
| N-octyl pyrrolidone (NOP) | Good swelling, high coupling efficiency, low isomerization. | Very high purity peptides generated. | Greener alternative, reduced process mass intensity (PMI) by 63-66% when recovered. | [9] |
Experimental Protocol: General Steps for Solid-Phase Peptide Synthesis
The following outlines the general workflow for Fmoc-based SPPS:
-
Resin Swelling: The solid support resin is swollen in the chosen solvent (e.g., NOP).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a base (e.g., piperidine in the chosen solvent).
-
Washing: The resin is washed thoroughly with the solvent to remove excess reagents and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is again washed to remove unreacted amino acid and coupling reagents.
-
Steps 2-5 are repeated for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Processes
To better understand the context of NMP use and its replacement, the following diagrams illustrate the metabolic fate of NMP and a general workflow for solvent selection in pharmaceutical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: N-Methylpyrrolidone (NMP) vs. Traditional Solvents in Polymer Processing
For Researchers, Scientists, and Drug Development Professionals
N-Methylpyrrolidone (NMP) is a powerful, polar aprotic solvent widely utilized in the polymer industry for its exceptional dissolving capabilities for a broad range of polymers.[1] However, growing concerns over its reproductive toxicity have led to increased regulatory scrutiny and a search for safer, more sustainable alternatives. This guide provides an objective comparison of NMP's performance against traditional solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) in key aspects of polymer processing: solubility, solution viscosity, and thermal properties. The information presented is supported by experimental data from scientific literature to aid in the informed selection of solvents for research, development, and manufacturing.
Performance Benchmarking: NMP vs. Alternatives
The selection of an appropriate solvent is critical in polymer processing as it directly influences dissolution efficiency, solution rheology, and the properties of the final polymer product. This section provides a comparative analysis of NMP, DMF, and DMSO across various performance metrics.
Polymer Solubility
The ability of a solvent to effectively dissolve a polymer is paramount for creating uniform solutions for casting, coating, and other processing techniques. The following tables summarize the solubility of common polymers in NMP and its alternatives. The Hansen Solubility Parameters (HSP) are also provided as a theoretical framework for predicting polymer solubility. A smaller difference in HSP values between a polymer and a solvent generally indicates better solubility.
Table 1: Hansen Solubility Parameters (HSP) of Solvents
| Solvent | Dispersion (δd) MPa½ | Polar (δp) MPa½ | Hydrogen Bonding (δh) MPa½ | Total (δt) MPa½ |
| This compound (NMP) | 18.0 | 12.3 | 7.2 | 22.9 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 24.8 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 26.7 |
Source: Data compiled from various scientific sources.
Table 2: Qualitative and Quantitative Solubility of Common Polymers
| Polymer | This compound (NMP) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Polystyrene (PS) | Soluble[2][3] | Soluble[4][5] | Soluble[5] |
| Polyvinylidene Fluoride (PVDF) | Soluble[6][7][8] | Soluble[6][7][8] | Soluble (may require heating)[6][8][9] |
| Polyamides (PA) | Highly Soluble[10][11][12] | Highly Soluble[10][11][12] | Highly Soluble[10][11][12] |
Note: Solubility can vary depending on the specific grade and molecular weight of the polymer, as well as temperature.
Solution Viscosity
The viscosity of a polymer solution is a critical parameter that affects its processability, including ease of pumping, mixing, and coating. The following table presents a comparison of the viscosity of polymer solutions prepared with NMP and alternative solvents.
Table 3: Comparative Viscosity of Polymer Solutions
| Polymer System | Concentration (wt%) | Solvent | Temperature (°C) | Viscosity |
| PVDF | 10 | DMF | 25 | ~100 - 200 mPa·s[13] |
| PVDF | 10 | DMSO | 25 | ~200 - 400 mPa·s[14] |
| PVDF | 8 | DMF/Acetone | 25 | ~87 cP[15] |
| PVDF | 8 | DMSO/Acetone | 25 | ~74-79 cP[15] |
| Polystyrene | 10 | Toluene | 25 | ~33 cP[1] |
Note: Viscosity is highly dependent on polymer molecular weight, concentration, temperature, and shear rate.
Thermal Properties: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a crucial property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Residual solvent from processing can act as a plasticizer, lowering the Tg of the final polymer product. While specific comparative data on the effect of NMP versus other solvents on Tg is limited, the general principle is that the presence of any residual solvent will likely depress the Tg. The extent of this depression depends on the solvent's boiling point and its interaction with the polymer. NMP, with its high boiling point (202 °C), can be more challenging to remove completely during drying compared to lower boiling point solvents like DMF (153 °C).
Table 4: Glass Transition Temperatures of Pure Polymers
| Polymer | Typical Glass Transition Temperature (Tg) |
| Polystyrene (atactic) | ~90-100 °C[16][17] |
| Polyvinylidene Fluoride | ~ -40 °C[18] |
| Polyamide 6 (PA6) | ~40-60 °C (dry)[19][20] |
| Polyamide 6,6 (PA66) | ~50-70 °C (dry)[21] |
Experimental Protocols
The following are generalized experimental protocols for determining key polymer solution properties, based on established standards and common laboratory practices.
Polymer Solubility Determination (Qualitative)
This method provides a straightforward approach to assess the solubility of a polymer in a given solvent.
Objective: To determine if a polymer is soluble, partially soluble, or insoluble in a solvent at a specific concentration and temperature.
Materials:
-
Polymer sample
-
Solvent (NMP, DMF, DMSO, etc.)
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Heating plate (optional)
-
Analytical balance
Procedure:
-
Weigh a specific amount of the polymer (e.g., 0.1 g) and place it into a glass vial.
-
Add a measured volume of the solvent (e.g., 10 mL) to the vial to achieve the desired concentration (e.g., 1% w/v).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer at room temperature.
-
Observe the mixture over a period of time (e.g., 24 hours). Note any changes in the appearance of the polymer (swelling, dissolving).
-
If the polymer does not dissolve at room temperature, the vial can be gently heated to a specified temperature (e.g., 50 °C) to assess solubility at elevated temperatures.
-
Record the observations:
-
Soluble: The polymer completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble: The polymer swells and a portion dissolves, but insoluble particles remain.
-
Insoluble: The polymer does not noticeably change in appearance.
-
Dilute Solution Viscosity Measurement
This protocol outlines the determination of the dilute solution viscosity of a polymer, which can be related to its molecular weight. It is based on the principles outlined in ASTM D2857.
Objective: To measure the relative, specific, and inherent viscosity of a dilute polymer solution.
Materials:
-
Polymer sample
-
Solvent
-
Ubbelohde or Cannon-Fenske viscometer
-
Constant temperature water bath
-
Stopwatch
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a stock solution of the polymer in the chosen solvent at a known concentration (e.g., 1 g/dL). Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).
-
Viscometer Preparation: Clean the viscometer thoroughly and dry it completely.
-
Solvent Flow Time: Pipette a precise volume of the pure solvent into the viscometer. Place the viscometer in the constant temperature bath and allow it to equilibrate (typically 15-20 minutes).
-
Measure the flow time of the solvent between the two marked points on the viscometer. Repeat this measurement at least three times and calculate the average flow time (t₀).
-
Solution Flow Time: Clean and dry the viscometer. Pipette the same volume of the most dilute polymer solution into the viscometer.
-
Equilibrate the viscometer in the constant temperature bath.
-
Measure the flow time of the solution (t). Repeat for each of the prepared dilutions, starting with the lowest concentration.
-
Calculations:
-
Relative Viscosity (η_rel): η_rel = t / t₀
-
Specific Viscosity (η_sp): η_sp = (t - t₀) / t₀ = η_rel - 1
-
Reduced Viscosity (η_red): η_red = η_sp / c
-
Inherent Viscosity (η_inh): η_inh = ln(η_rel) / c (where c is the concentration in g/dL)
-
-
Intrinsic Viscosity ([η]): Plot both the reduced viscosity and the inherent viscosity against concentration and extrapolate to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the context of solvent selection for polymer processing.
Caption: Logical workflow for solvent selection in polymer processing.
Caption: Generalized experimental workflow for polymer characterization.
Conclusion
This compound remains a highly effective solvent for a wide array of polymers due to its excellent solvency. However, the significant health and safety concerns associated with its use necessitate a careful evaluation of alternatives. Dimethylformamide often exhibits comparable or even superior solvency for some polymers, but it also carries its own toxicity concerns. Dimethyl Sulfoxide is emerging as a viable, lower-toxicity alternative, although it may require process adjustments, such as heating, to achieve the desired solubility for certain polymers.
The choice of solvent will ultimately depend on a balance of performance requirements, processing conditions, and safety and environmental considerations. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the selection of solvents for polymer processing. It is recommended that researchers and developers conduct their own targeted experimental evaluations to determine the most suitable solvent for their specific polymer system and application.
References
- 1. researchgate.net [researchgate.net]
- 2. bangslabs.com [bangslabs.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Innovative Poly (Vinylidene Fluoride) (PVDF) Electrospun Nanofiber Membrane Preparation Using DMSO as a Low Toxicity Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Polystyrene - Wikipedia [en.wikipedia.org]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. pure.tue.nl [pure.tue.nl]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Toxicological Review: N-Methylpyrrolidone and Its Alternatives for Researchers and Drug Development Professionals
Richmond, VA – N-Methylpyrrolidone (NMP), a widely utilized solvent in the pharmaceutical and chemical industries, is facing increasing scrutiny due to its reproductive and developmental toxicity. This has prompted a search for safer alternatives that can match its performance without posing significant health risks. This guide provides a comprehensive review of the toxicological profiles of NMP and several key alternatives—Dimethyl Sulfoxide (DMSO), Propylene Carbonate, and Triacetin—supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound is a versatile solvent known for its efficacy, but its use is associated with significant reproductive and developmental health concerns.[1] The U.S. Environmental Protection Agency (EPA) has identified NMP as a developmental toxicant, with studies linking it to fetal loss and reduced fertility.[2][3] In contrast, alternatives such as Dimethyl Sulfoxide (DMSO), Propylene Carbonate, and Triacetin generally exhibit more favorable toxicological profiles. DMSO is a widely used solvent with low acute toxicity, though some studies suggest potential neurotoxicity at higher concentrations.[4][5] Propylene Carbonate and Triacetin are considered low-toxicity substances, with Triacetin being affirmed as a Generally Recognized as Safe (GRAS) food ingredient by the FDA.[6][7][8][9][10][11][12][13][14] This guide presents a detailed comparison of their toxicological data, outlines the experimental protocols used to generate this data, and provides visualizations of key concepts.
Comparative Toxicological Data
The following tables summarize the key quantitative toxicological data for NMP and its alternatives.
Table 1: Acute Toxicity Data
| Chemical | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L/4h) |
| This compound (NMP) | 3,914 - 4,150[15][16][17] | >5,000[16] | >5.1[16][17] |
| Dimethyl Sulfoxide (DMSO) | 14,500 - 28,300[18][19][20][21] | 40,000[18][19][21] | >5.33[18][19] |
| Propylene Carbonate | >5,000 - 29,000[6][10][12][13][14] | >2,000 - >3,000[6][10][12][13][14][22] | Not available |
| Triacetin | 3,000[11][23][24] | >2,000[23] | >1.721[8][23] |
Table 2: Repeated Dose and Developmental Toxicity Data (NOAEL/NOAEC)
| Chemical | Repeated Dose NOAEL (Oral, rat) | Developmental Toxicity NOAEL (Oral, rat) |
| This compound (NMP) | 10 ppm (inhalation)[25] | 125 mg/kg/day[26] |
| Dimethyl Sulfoxide (DMSO) | 1000 mg/kg/day (parental toxicity)[18][19] | 1000 mg/kg/day[19] |
| Propylene Carbonate | >5,000 mg/kg/day[6] | 1,000 mg/kg/day[6] |
| Triacetin | 1,000 mg/kg/day[7][8] | 1,000 mg/kg/day[7] |
Key Toxicological Endpoints
This compound (NMP): The primary concern with NMP is its reproductive and developmental toxicity.[1] Animal studies have demonstrated that exposure to NMP during pregnancy can lead to decreased fetal weight and an increased incidence of resorptions.[26] Sub-chronic exposure in male rats has been shown to cause infertility and damage to the seminiferous epithelium at high doses.[27] While not considered a potent carcinogen in rats, liver tumors have been observed in mice at high doses.[25]
Dimethyl Sulfoxide (DMSO): DMSO exhibits low acute toxicity.[18][19][20][21] However, some studies have raised concerns about its neurotoxicity, particularly in developing nervous systems.[4][5] Research indicates that DMSO can induce neuronal apoptosis and damage mitochondrial integrity in cultured astrocytes, suggesting a potential mechanism for its neurotoxic effects.[28][29] It is not considered teratogenic in rats and rabbits.[18][19]
Propylene Carbonate: Propylene carbonate is characterized by its low systemic toxicity.[9] It is not considered to be a reproductive or developmental toxicant in rats, with no adverse effects observed even at high doses.[6][9] It is also not classified as a carcinogen.[9][13] The main health concern is moderate eye irritation.[12][13]
Triacetin: Triacetin has a long history of safe use and is considered non-toxic in acute and subchronic studies.[8] It is rapidly metabolized to glycerol and acetic acid, which are endogenous substances.[8] The Cosmetic Ingredient Review Expert Panel has concluded that Triacetin is safe as used in cosmetic formulations, and it is affirmed as GRAS by the FDA for use in food.[7]
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[30][31][32][33][34][35][36][37][38]
Reproductive/Developmental Toxicity Screening (based on OECD Guideline 421): This study design is used to provide initial information on the potential effects of a substance on reproduction and development.
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Dose Administration: The test substance is administered orally (gavage) in graduated doses to several groups of male and female animals. A control group receives the vehicle only.
-
Dosing Period: Males are dosed for a minimum of four weeks prior to and during the mating period. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation until the day before sacrifice.[31][32][34][35]
-
Mating: Animals are paired for mating.
-
Observations: Parental animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. Offspring are examined for viability, growth, and any developmental abnormalities.
-
Necropsy and Histopathology: At the end of the study, parental animals and offspring are euthanized, and a gross necropsy is performed. Reproductive organs and other target tissues are examined histopathologically.
Signaling Pathways and Mechanisms of Toxicity
The precise molecular mechanisms underlying the toxicity of NMP and its alternatives are not fully elucidated for all compounds. However, some insights have been gained through research.
This compound (NMP) Reproductive Toxicity: The exact mechanism of NMP-induced reproductive toxicity is not fully understood.[26] Studies suggest that NMP may interfere with hormonal regulation or directly impact the developing fetus, leading to adverse outcomes.
Dimethyl Sulfoxide (DMSO) Neurotoxicity: Research suggests that DMSO-induced neurotoxicity may involve the disruption of mitochondrial function.[28][29] Exposure to DMSO has been shown to cause mitochondrial swelling, a decrease in mitochondrial membrane potential, and the release of cytochrome c, which can trigger apoptosis (programmed cell death).[28][29]
Logical Framework for Solvent Selection
The selection of a suitable alternative to NMP requires a balanced consideration of performance, safety, and regulatory compliance.
Conclusion
The toxicological data clearly indicate that while NMP is an effective solvent, its reproductive and developmental toxicity pose significant risks, necessitating the consideration of safer alternatives. Dimethyl Sulfoxide, Propylene Carbonate, and Triacetin present viable options with more favorable safety profiles. DMSO offers good solvency but requires careful consideration due to potential neurotoxicity. Propylene Carbonate and Triacetin are low-toxicity alternatives suitable for many applications. Researchers and drug development professionals must carefully evaluate the specific requirements of their application against the toxicological profiles presented in this guide to select the most appropriate and safest solvent. This proactive approach to solvent selection will not only enhance worker and environmental safety but also ensure compliance with evolving regulatory standards.
References
- 1. cdph.ca.gov [cdph.ca.gov]
- 2. chempoint.com [chempoint.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Dimethyl Sulfoxide (DMSO) Produces Widespread Apoptosis in the Developing Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redox.com [redox.com]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Propylene carbonate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. TRIACETIN - Ataman Kimya [atamanchemicals.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. epa.gov [epa.gov]
- 17. fishersci.com [fishersci.com]
- 18. valhoma.com [valhoma.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. stobec.com [stobec.com]
- 21. dcfinechemicals.com [dcfinechemicals.com]
- 22. cir-safety.org [cir-safety.org]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. Triacetin - Wikipedia [en.wikipedia.org]
- 25. Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 29. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regulatory Guidelines for Conducting Toxicity Studies by ICH.pptx [slideshare.net]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 33. oecd.org [oecd.org]
- 34. oecd.org [oecd.org]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 36. academic.oup.com [academic.oup.com]
- 37. pubrica.com [pubrica.com]
- 38. ICH Official web site : ICH [ich.org]
Performance comparison of N-Methylpyrrolidone from different commercial suppliers
For researchers, scientists, and drug development professionals, the selection of a suitable solvent is a critical decision that can significantly impact experimental outcomes and product quality. N-Methylpyrrolidone (NMP), a versatile aprotic solvent, is widely used in various applications, including pharmaceutical formulations, organic synthesis, and materials science.[1][2][3][4] However, the performance of NMP can vary between commercial suppliers due to differences in purity and impurity profiles. This guide provides a framework for comparing NMP from different sources, supported by experimental data and detailed protocols.
The quality of NMP is paramount, especially in sensitive applications like drug development, where impurities can affect the safety, efficacy, and stability of the final product.[5] Even trace amounts of reactive impurities can lead to the formation of unwanted by-products or degradation of the active pharmaceutical ingredient (API).[5][6] Therefore, a systematic evaluation of NMP from different suppliers is essential to ensure consistency and reliability in research and manufacturing processes.
Key Performance Parameters for NMP Evaluation
When comparing NMP from various commercial suppliers, several key parameters should be considered. These parameters are typically detailed in the supplier's Certificate of Analysis (CoA), but independent verification is often recommended for critical applications.
-
Purity (Assay): This is the percentage of NMP in the solvent. While a high purity value is desirable, the nature of the remaining impurities is equally important.
-
Water Content: NMP is hygroscopic and can absorb moisture from the atmosphere. Water can interfere with many chemical reactions and can also affect the stability of drug formulations.[7][8]
-
Impurity Profile: The presence and concentration of specific impurities can have a significant impact on the performance of NMP. Common impurities include formyl derivatives, succinates, and other degradation products.[1]
-
Color (APHA): The color of NMP is an indicator of its purity. A low APHA color value is desirable, as a yellow tint can indicate the presence of impurities.
-
Free Amines: The presence of free amines can affect the pH of the solvent and may be incompatible with certain chemical reactions.
Comparative Analysis of NMP from Different Suppliers
To illustrate the importance of comparing NMP from different suppliers, the following table summarizes hypothetical data for key performance parameters from three fictional suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | ACS Reagent Grade Specification |
| Purity (Assay, %) | 99.9 | 99.5 | 99.8 | ≥ 99.0[9] |
| Water Content (%, w/w) | 0.02 | 0.10 | 0.05 | ≤ 0.05[9] |
| N-methyl succinimide (NMS, ppm) | 50 | 200 | 100 | Not specified |
| 2-pyrrolidinone (2PYR, ppm) | 100 | 300 | 150 | Not specified |
| Color (APHA) | 10 | 40 | 20 | ≤ 50 |
| Free Amines (as CH3NH2, ppm) | < 10 | 50 | 20 | ≤ 100 (0.01%)[9] |
This data is for illustrative purposes only and does not represent actual supplier specifications.
From this hypothetical data, Supplier A would be the preferred choice for most applications due to its higher purity, lower water content, and lower levels of specific impurities. However, for less sensitive applications, the lower cost of NMP from Supplier B or C might be a consideration.
Experimental Protocols for NMP Evaluation
Independent verification of the supplier's CoA is crucial for quality control. The following are standard experimental protocols for evaluating the key performance parameters of NMP.
1. Purity and Impurity Profiling by Gas Chromatography (GC)
Gas chromatography is a powerful technique for determining the purity of NMP and identifying and quantifying impurities.[1][10] A flame ionization detector (FID) is commonly used for this purpose.
-
Instrumentation: A gas chromatograph equipped with an FID and a capillary column suitable for polar compounds (e.g., DB-WAX, CP-Select 624 CB).
-
Sample Preparation: Dilute the NMP sample in a suitable solvent, such as methanol or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: The purity of NMP is determined by calculating the area percentage of the NMP peak relative to the total area of all peaks. Impurities are identified by comparing their retention times to those of known standards.
2. Water Content Determination by Karl Fischer Titration
Karl Fischer titration is the standard method for determining the water content in solvents.[7][8][11][12]
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent (e.g., CombiTitrant 5 Keto and CombiSolvent Keto for samples containing ketones).[11]
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Inject a known weight of the NMP sample into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.
Logical Workflow for Supplier Qualification
The process of selecting and qualifying a new supplier for NMP should be systematic and well-documented. The following diagram illustrates a typical workflow.
Caption: Workflow for NMP supplier qualification.
Conclusion
The selection of this compound from a commercial supplier is a critical step that requires careful consideration of purity, impurity profile, and water content. While suppliers' Certificates of Analysis provide valuable information, independent analytical verification is essential for ensuring the quality and consistency of this widely used solvent. By implementing a systematic evaluation process, researchers and drug development professionals can mitigate risks and ensure the reliability of their experimental results and the quality of their final products.
References
- 1. agilent.com [agilent.com]
- 2. N-METHYL PYRROLIDONE (NMP)-Henrix Pty Ltd. [henrix.au]
- 3. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 4. Case Study: NMP Elimination In Commercial Factory [eureka.patsnap.com]
- 5. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. laballey.com [laballey.com]
- 10. osha.gov [osha.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Determination of Water Content in 1-Methyl-2-pyrrolidone Using Karl Fischer Titration [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of N-Methylpyrrolidone (NMP): A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-Methylpyrrolidone (NMP) is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage NMP waste effectively. Adherence to these protocols will help maintain a safe working environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle NMP with appropriate personal protective equipment (PPE). NMP is classified as a combustible liquid and can cause skin and eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Essential PPE includes:
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2][3]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1][2][3]
-
Respiratory Protection: In case of inadequate ventilation or potential for vapor inhalation, use an approved respirator.[3][4]
Step-by-Step NMP Disposal Protocol
The proper disposal of NMP is dictated by its characteristics at the time of disposal and must be in accordance with federal, state, and local regulations.[1]
Step 1: Waste Characterization
It is the responsibility of the user to determine if the NMP waste is hazardous.[1] While pure NMP is not specifically listed as an EPA RCRA hazardous waste, it may meet the criteria of a "characteristic" hazardous waste, especially when contaminated.[1]
Step 2: Waste Segregation and Collection
-
Pure or Lightly Contaminated NMP: If recovery or recycling is a viable option, store in a designated, properly labeled container.
-
Contaminated NMP: Collect NMP waste in a dedicated, approved safety-type disposal can.[5] The container must be clearly labeled with "Hazardous Waste" and the contents, including "this compound."
-
Empty Containers: Containers that held NMP may retain product residues and should be treated as hazardous.[1] Do not wash them out or use them for other purposes.[1]
Step 3: On-site Storage
Store waste NMP in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Keep containers tightly closed and protect them from physical damage.[1]
Step 4: Disposal Method Selection
Several options exist for the final disposal of NMP waste. The selection will depend on local regulations and the facilities available.
-
Incineration: This is a recommended method for NMP disposal.[5] The waste should be sent to a licensed hazardous-waste disposal contractor for incineration.[2][5]
-
Biotreatment: NMP is highly biodegradable and can be treated in an industrial or municipal wastewater treatment facility with activated sludge technology.[5] Crucially, you must obtain approval from the operators of the treatment facility before discharging any NMP waste. [5]
-
Landfill: For spills absorbed with an inert material, disposal in a licensed landfill may be an option.[5]
Step 5: Spill Management
In the event of a spill, immediately take the following steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to unprotected personnel.[2]
-
Contain the Spill: Use an inert absorbent material, such as sand or other approved material, to contain the spill.[1][5]
-
Collection: Collect the absorbed material and place it in a special container for disposal by a licensed hazardous-waste contractor.[2]
-
Decontamination: Clean the affected area thoroughly.
Quantitative Data for this compound
The following table summarizes key quantitative data related to NMP handling and regulation.
| Parameter | Value | Regulation/Source |
| Specific Concentration Limit for STOT SE 3; H335 | ≥ 10% | Regulation (EC) No 1272/2008 |
| Proposed EPA de minimis level | 0.1% | Proposed EPA Rule under TSCA |
| Proposed EPA max. concentration in consumer glues/adhesives | 45% | Proposed EPA Rule under TSCA |
| Proposed EPA concentration limits for industrial/commercial uses | 1% to 45% | Proposed EPA Rule under TSCA |
NMP Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound (NMP).
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methylpyrrolidone
For laboratory professionals engaged in cutting-edge research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Methylpyrrolidone (NMP), a versatile solvent widely used in the pharmaceutical and chemical industries. Adherence to these procedural steps will help safeguard researchers and maintain the integrity of your work.
NMP is a reproductive toxicant and can cause skin, eye, and respiratory irritation.[1][2][3][4] It is readily absorbed through the skin, making the selection and use of appropriate personal protective equipment (PPE) the first line of defense.[5][6][7]
Recommended Personal Protective Equipment (PPE)
The proper selection of PPE is critical to minimize exposure to NMP. The following table summarizes the recommended equipment for various types of protection.
| Protection Type | Recommended Equipment | Key Considerations |
| Hand Protection | Butyl rubber or laminate-film (e.g., Silver Shield®/4H®) gloves are recommended for the best resistance to NMP.[6][8][9][10][11][12] | NMP can permeate through common laboratory gloves like nitrile and natural rubber.[6] Always check for leaks and replace gloves frequently.[2][6] Butyl rubber gloves with a thickness of at least 0.5 mm can provide protection for up to 8 hours.[13] |
| Eye and Face Protection | Chemical splash goggles should be worn whenever handling NMP.[5][9] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[8] | Ensure a snug fit to prevent any gaps where splashes could enter. |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece, operated in a pressure-demand or other positive-pressure mode, is recommended where there is a potential for overexposure to NMP vapors.[8] For lower concentrations, a half-face respirator with organic vapor cartridges may be sufficient.[6] | Respirator use requires a written program that includes training, fit-testing, and medical evaluation.[8] A dust mask will not provide protection against NMP vapors.[6] |
| Protective Clothing | Wear chemical-resistant clothing, such as aprons, sleeves, and boots, to protect skin from potential contact.[6] DuPont Tychem® fabrics and Kappler Zytron® 400 are recommended materials.[8] | PVC coatings on protective clothing can be dissolved by NMP.[9] Contaminated clothing should be removed immediately and laundered before reuse.[2] |
Operational Plan for Handling this compound
A systematic approach to handling NMP is crucial for minimizing risks. The following step-by-step guide outlines the key operational procedures.
1. Engineering Controls and Ventilation:
-
Use local exhaust ventilation, such as a chemical fume hood, to capture vapors at the source.[6]
-
Keep containers of NMP tightly closed when not in use.[5][6]
2. Personal Protective Equipment (PPE) Protocol:
-
Before beginning any work with NMP, consult the PPE selection workflow diagram below to ensure the appropriate level of protection is chosen.
-
Inspect all PPE for any signs of damage or degradation before each use.
-
Don and doff PPE in a designated area to prevent the spread of contamination.
3. Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where NMP is handled.[2]
-
Wash hands thoroughly with soap and water after handling NMP and before breaks or leaving the laboratory.[2][8]
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with water.[1][5]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
Proper disposal of NMP and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste NMP: Collect waste NMP in a designated, properly labeled, and sealed container.[9] Disposal must be carried out by a licensed hazardous-waste disposal contractor.[1]
-
Contaminated PPE: Used gloves and other disposable PPE contaminated with NMP should be collected in a designated hazardous waste container.
-
Spills: In the event of a spill, absorb the NMP with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[15] Ensure the area is well-ventilated during cleanup.[15]
PPE Selection Workflow for Handling this compound
The following diagram illustrates the logical steps for selecting the appropriate PPE when working with NMP.
Caption: Workflow for selecting appropriate PPE for handling NMP.
References
- 1. Mobile [my.chemius.net]
- 2. chemos.de [chemos.de]
- 3. greenfield.com [greenfield.com]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 6. cdph.ca.gov [cdph.ca.gov]
- 7. dupont.co.uk [dupont.co.uk]
- 8. nj.gov [nj.gov]
- 9. p2infohouse.org [p2infohouse.org]
- 10. p65warnings.ca.gov [p65warnings.ca.gov]
- 11. Fact Sheet: this compound (NMP) | Assessing and Managing Chemicals under TSCA | US EPA [19january2017snapshot.epa.gov]
- 12. epa.gov [epa.gov]
- 13. Mobile [my.chemius.net]
- 14. nbinno.com [nbinno.com]
- 15. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
